5-Fluoroquinolin-3-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-fluoroquinolin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2/c10-8-2-1-3-9-7(8)4-6(11)5-12-9/h1-5H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTGMFMNPSYGOGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=N2)N)C(=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80438827 | |
| Record name | 5-fluoroquinolin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80438827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1028302-82-0 | |
| Record name | 5-fluoroquinolin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80438827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 5-Fluoroquinolin-3-amine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Fluoroquinolin-3-amine is a fluorinated heterocyclic amine that has garnered significant interest within the medicinal chemistry and drug discovery sectors. As a key building block, its quinoline core is a prevalent scaffold in numerous biologically active compounds. The strategic placement of a fluorine atom at the 5-position and an amine group at the 3-position imparts unique electronic properties that are advantageous for modulating the pharmacokinetic and pharmacodynamic profiles of derivative compounds. This guide provides a comprehensive overview of the chemical properties, structural features, plausible synthetic routes, and potential applications of this compound, offering valuable insights for its utilization in research and development.
Core Molecular Structure and Physicochemical Properties
This compound is characterized by a quinoline ring system, which is a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring. The key functional groups are a fluorine atom at position 5 and a primary amine group at position 3.
Caption: Chemical structure of this compound.
The physicochemical properties of this compound are summarized in the table below. These properties are crucial for designing reaction conditions, assessing solubility, and predicting its behavior in biological systems.
| Property | Value | Source |
| Molecular Formula | C₉H₇FN₂ | [1] |
| Molecular Weight | 162.16 g/mol | [1] |
| CAS Number | 155014-05-4 | [1] |
| IUPAC Name | This compound | [1] |
| Canonical SMILES | C1=CC(=C2C=C(C=NC2=C1)N)F | [1] |
| InChI Key | QXOIWROBEFMORO-UHFFFAOYSA-N | [1] |
| Computed XLogP3 | 1.3 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Rotatable Bond Count | 0 | [1] |
Spectroscopic Characterization (Theoretical)
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring. The chemical shifts will be influenced by the electron-withdrawing effects of the fluorine atom and the nitrogen in the pyridine ring, as well as the electron-donating effect of the amine group. The protons on the benzene portion of the ring will likely appear as a complex multiplet, while the protons on the pyridine ring will also show characteristic splitting patterns. The protons of the amine group will likely appear as a broad singlet.
¹³C NMR Spectroscopy: The carbon NMR spectrum will display nine distinct signals corresponding to the nine carbon atoms in the quinoline ring. The carbon atom attached to the fluorine (C5) will exhibit a large coupling constant (¹JCF), a characteristic feature of fluorinated aromatic compounds. The chemical shifts of the carbons will be influenced by the electronegativity of the attached atoms and their position within the aromatic system.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. As a primary amine, two N-H stretching bands are anticipated in the region of 3400-3250 cm⁻¹.[2] An N-H bending vibration should be observable around 1650-1580 cm⁻¹.[2] The C-N stretching of the aromatic amine is expected in the 1335-1250 cm⁻¹ range.[2] Additionally, C=C and C=N stretching vibrations from the quinoline ring will be present in the 1600-1400 cm⁻¹ region. A C-F stretching band is also expected, though its position can vary.
Mass Spectrometry: The electron ionization (EI) mass spectrum would be expected to show a prominent molecular ion peak (M⁺) at m/z 162. The fragmentation pattern would likely involve the loss of small molecules such as HCN, consistent with the fragmentation of quinoline and pyridine rings.
Proposed Synthetic Pathways
The synthesis of this compound can be approached through several established methods for amine synthesis on heterocyclic scaffolds. A plausible and efficient route would involve a nucleophilic aromatic substitution or a rearrangement reaction.
Caption: Plausible synthetic routes to this compound.
Representative Protocol via Curtius Rearrangement:
The Curtius rearrangement provides a reliable method for converting a carboxylic acid to a primary amine with one less carbon atom.[3][4]
-
Starting Material: 5-Fluoroquinoline-3-carboxylic acid.
-
Step 1: Acyl Azide Formation. The carboxylic acid is converted to the corresponding acyl azide. This can be achieved using diphenylphosphoryl azide (DPPA) in the presence of a base like triethylamine (Et₃N) in an inert solvent such as toluene or THF.
-
Step 2: Thermal Rearrangement. The acyl azide is heated, typically in the same reaction vessel. This induces the Curtius rearrangement, where the acyl azide rearranges to an isocyanate with the loss of nitrogen gas.[5]
-
Step 3: Hydrolysis. The resulting isocyanate is then hydrolyzed by the addition of an aqueous acid or base to yield the desired this compound and carbon dioxide.
This method is often preferred due to its mild conditions and tolerance of various functional groups.[3]
Reactivity and Chemical Behavior
The chemical reactivity of this compound is dictated by the interplay of its functional groups.
-
Basicity: The amine group at the 3-position is basic, but its basicity is reduced by the electron-withdrawing effect of the fluorine atom at the 5-position and the nitrogen atom within the pyridine ring. The pKa of the conjugate acid is expected to be lower than that of aniline due to these effects.
-
Nucleophilicity: The lone pair of electrons on the nitrogen atom makes the amine group nucleophilic. It can readily participate in reactions with electrophiles, such as acylation, alkylation, and condensation reactions.
-
Electrophilic Aromatic Substitution: The quinoline ring can undergo electrophilic aromatic substitution. The amine group is an activating, ortho-, para-directing group, while the fluorine atom is a deactivating but also ortho-, para-directing group. The overall regioselectivity of such reactions would be complex and influenced by the reaction conditions.
Applications in Medicinal Chemistry and Drug Discovery
The this compound scaffold is a valuable building block in the synthesis of pharmacologically active molecules, particularly in the development of kinase inhibitors. The quinoline core can mimic the adenine part of ATP, allowing derivatives to bind to the ATP-binding site of kinases. The fluorine atom can enhance binding affinity through favorable interactions with the protein and improve metabolic stability. The amine group serves as a versatile handle for introducing various side chains to optimize potency, selectivity, and pharmacokinetic properties. Derivatives of fluorinated quinolines have shown promise as inhibitors of various kinases implicated in cancer and other diseases.
Caption: Workflow for the application of this compound in drug discovery.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, general precautions for handling aromatic amines and fluorinated compounds should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[2]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a strategically important building block for the synthesis of novel compounds with potential therapeutic applications. Its unique combination of a quinoline scaffold, a fluorine substituent, and a reactive amine handle makes it a versatile tool for medicinal chemists. While detailed experimental data on its properties and reactivity are still emerging, the theoretical framework and knowledge from related compounds provide a solid foundation for its effective use in research and drug development. Further experimental studies are warranted to fully elucidate its chemical and pharmacological profile.
References
- 1. 3-Fluoro-5-aminoquinoline | C9H7FN2 | CID 154677 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. scispace.com [scispace.com]
An In-Depth Technical Guide to 5-Fluoroquinolin-3-amine: A Key Building Block in Modern Drug Discovery
For Immediate Release
A comprehensive technical guide on 5-Fluoroquinolin-3-amine, a pivotal heterocyclic amine in medicinal chemistry, has been compiled for researchers, scientists, and professionals in drug development. This guide details the compound's essential physicochemical properties, synthesis methodologies, and its emerging applications in the design of targeted therapeutics.
Core Compound Identification
CAS Number: 1028302-82-0[1] Molecular Formula: C₉H₇FN₂ Molecular Weight: 162.16 g/mol
| Property | Value | Source |
| CAS Number | 1028302-82-0 | BLD Pharm[1] |
| Molecular Weight | 162.16 g/mol | Calculated |
| IUPAC Name | This compound | --- |
| Canonical SMILES | C1=CC=C2C(=C1F)N=CC(=C2)N | --- |
Introduction to a Privileged Scaffold
This compound belongs to the class of fluoroquinolones, a group of synthetic compounds recognized for their broad-spectrum biological activities. The strategic incorporation of a fluorine atom onto the quinoline scaffold significantly influences the molecule's electronic properties, metabolic stability, and binding affinity to biological targets.[2] These characteristics make fluorinated quinolines, and by extension this compound, highly sought-after building blocks in the design of novel therapeutic agents. Their utility is particularly noted in the development of kinase inhibitors for oncology and potent antibacterial agents.
Synthesis of the Quinolone Core: A Methodological Overview
The Skraup synthesis involves the reaction of an aniline derivative with glycerol, sulfuric acid, and an oxidizing agent to form the quinoline ring.[3][4][5] For the synthesis of this compound, a suitable starting material would be a 3-fluoroaniline derivative.
Conceptual Synthesis Workflow
A likely synthetic strategy would commence with a substituted 3-fluoroaniline. The reaction would proceed through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline derivative. Subsequent cyclization and oxidation would yield the desired fluoroquinoline core. The amino group at the 3-position could be introduced either through the use of a suitably substituted aniline precursor or by functional group manipulation in a later step.
Caption: Conceptual workflow for the synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
Step 1: Formation of the Quinolone Ring (Skraup Synthesis)
-
To a stirred mixture of a suitable 3-fluoroaniline derivative and glycerol in a round-bottom flask, slowly add concentrated sulfuric acid.
-
Add an oxidizing agent, such as nitrobenzene or arsenic acid.[3]
-
Heat the reaction mixture cautiously. The reaction is often exothermic and can be vigorous. The use of a moderator like ferrous sulfate is common.[3]
-
After the initial reaction subsides, continue heating to complete the cyclization and oxidation.
-
Cool the reaction mixture and pour it onto ice. Neutralize with a base (e.g., sodium hydroxide) to precipitate the crude quinoline product.
-
Purify the product by steam distillation or recrystallization.
Step 2: Introduction of the 3-Amino Group This step is highly dependent on the specific starting materials and the functional groups present on the synthesized quinoline core.
-
If starting with a pre-aminated aniline: This step may not be necessary.
-
Via Nitration and Reduction: If the 3-position is unsubstituted, it can be nitrated using a mixture of nitric and sulfuric acids, followed by reduction of the nitro group to an amine using a reducing agent like tin(II) chloride or catalytic hydrogenation.
-
From a Halogenated Precursor: If the 3-position bears a halogen, a nucleophilic aromatic substitution with an amine source can be employed.
Physicochemical Properties and Their Impact on Drug Design
The physicochemical properties of a molecule are critical determinants of its pharmacokinetic and pharmacodynamic behavior. While experimental data for this compound is not extensively published, predictions based on its structure and data from similar compounds can provide valuable insights.
| Property | Predicted Value/Range | Significance in Drug Discovery |
| pKa (basic) | 4.0 - 6.0 | The basicity of the amine group influences solubility, receptor binding (through ionic interactions), and cell permeability. A moderately basic amine is often desirable. |
| logP | 1.5 - 2.5 | Lipophilicity affects solubility, membrane permeability, plasma protein binding, and metabolism. A balanced logP is crucial for oral bioavailability. |
| Aqueous Solubility | Low to moderate | Adequate solubility is necessary for formulation and absorption. The fluorination and the amino group are expected to influence solubility. |
The fluorine atom, being highly electronegative, generally lowers the pKa of nearby amino groups, making them less basic.[6] This can be advantageous in drug design to fine-tune the ionization state of the molecule at physiological pH. Furthermore, fluorine substitution can increase lipophilicity, which may enhance membrane permeability.[7]
Applications in Drug Discovery and Development
Fluoroquinolone scaffolds are integral to a multitude of therapeutic agents. The presence of the 3-amino group on the 5-fluoroquinoline ring provides a key vector for further chemical modification, allowing for the exploration of structure-activity relationships and the optimization of drug candidates.
As a Scaffold for Kinase Inhibitors
The quinoline core is a common feature in many approved and investigational kinase inhibitors used in cancer therapy.[8] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers. The 3-amino group of this compound can serve as a handle to introduce side chains that can interact with specific residues in the ATP-binding pocket of kinases, leading to potent and selective inhibition.
Caption: Role of this compound in kinase inhibitor design.
In the Development of Novel Antibacterial Agents
The foundational role of the fluoroquinolone scaffold in antibacterial drugs is well-documented. These compounds typically exert their effect by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[9] While many established fluoroquinolone antibiotics have substitutions at other positions, the 3-amino-5-fluoroquinoline scaffold offers a platform for developing new derivatives with potentially improved activity against resistant bacterial strains.
Safety and Handling
As with all chemical reagents, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on handling, storage, and disposal. In general, it should be handled in a well-ventilated area, and personal protective equipment, including gloves and safety glasses, should be worn.
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its unique combination of a fluorinated quinoline core and a reactive amino group provides a powerful platform for the synthesis of novel drug candidates. With its potential applications in the development of kinase inhibitors and new antibacterial agents, this compound is poised to play a significant role in the future of drug discovery. Further research into its synthesis, reactivity, and biological activity will undoubtedly unlock new therapeutic opportunities.
References
- 1. 1028302-82-0|this compound|BLD Pharm [bldpharm.com]
- 2. youtube.com [youtube.com]
- 3. Skraup reaction - Wikipedia [en.wikipedia.org]
- 4. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 5. iipseries.org [iipseries.org]
- 6. bookcafe.yuntsg.com [bookcafe.yuntsg.com]
- 7. researchgate.net [researchgate.net]
- 8. In Vitro Studies with Combinations of 5-Fluorocytosine and Amphotericin B - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of 3-aminoquinolines from α-imino rhodium carbenes and 2-aminobenzaldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Solubility and Stability Profiling of 5-Fluoroquinolin-3-amine
Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist
Preamble: The Imperative of Early-Stage Physicochemical Characterization
In the landscape of modern drug discovery, the journey from a promising molecular scaffold to a viable clinical candidate is contingent upon a rigorous understanding of its fundamental physicochemical properties. Molecules within the quinoline class, particularly functionalized aminofluoroquinolines like 5-Fluoroquinolin-3-amine (CAS No. 1028302-82-0) [1], represent a rich area of medicinal chemistry research. However, their potential is intrinsically linked to their solubility and stability. These are not mere data points but critical determinants of a compound's developability, influencing everything from bioavailability and formulation design to shelf-life and safety.
This guide provides a comprehensive, field-proven framework for the systematic evaluation of the solubility and chemical stability of this compound. As specific experimental data for this molecule is not widely published, this document serves as a methodological blueprint. It is designed to empower researchers to generate high-quality, reproducible data by explaining not just the "how" but the fundamental "why" behind each experimental choice. The protocols herein are grounded in regulatory expectations and established scientific principles, ensuring a self-validating and robust characterization process.
Section 1: Foundational Physicochemical Properties (Theoretical Assessment)
Prior to embarking on extensive experimental work, an in-silico or theoretical assessment of key molecular properties is an indispensable first step. This allows for the anticipation of experimental behavior and informs the design of subsequent studies.
Molecular Structure and Ionization (pKa)
This compound possesses two primary ionizable centers: the endocyclic quinoline nitrogen and the exocyclic 3-amino group.
-
Quinoline Nitrogen: The lone pair of electrons on the quinoline nitrogen contributes to the aromatic system to a lesser extent than in pyrrole, making it basic.
-
Exocyclic Amine (-NH2): This is a primary aromatic amine. Its basicity is typically lower than aliphatic amines due to the delocalization of the nitrogen lone pair into the aromatic ring.
-
Fluorine Substitution: The electron-withdrawing nature of the fluorine atom at the 5-position is expected to decrease the electron density across the ring system, thereby reducing the basicity (lowering the pKa) of both nitrogen centers compared to an unsubstituted 3-aminoquinoline.
Predicted pKa: While experimental values are unavailable, the primary basic center is anticipated to be the exocyclic amine. Based on analogous structures, the pKa is likely to fall in the range of 3.0 - 5.0 . This prediction is crucial; it suggests that at physiological pH (7.4), the molecule will be predominantly in its neutral, un-ionized form, which has profound implications for its solubility and membrane permeability. Methods for experimentally determining pKa, such as potentiometric titration or UV-spectrophotometry, are highly recommended for confirmation.
Lipophilicity (LogP)
The partition coefficient (LogP) describes the lipophilicity of a neutral compound and is a key predictor of its absorption and distribution properties.
-
Structural Contributions: The molecule has a fused aromatic (lipophilic) core, while the amino group provides a polar, hydrophilic contribution.
-
Impact of Fluorine: Fluorine substitution generally increases lipophilicity (increases LogP).[2][3]
Predicted LogP: Computational models suggest a LogP value in the range of 2.0 - 3.0 for this structure.[4][5] According to Lipinski's Rule of 5, a LogP value below 5 is consistent with properties favorable for oral bioavailability.[6] This predicted range suggests moderate lipophilicity, indicating that while it may favor partitioning into lipid membranes, aqueous solubility could be a challenge that requires careful characterization.
Section 2: Aqueous and Organic Solubility Determination
Solubility dictates the maximum concentration of a drug in solution and is a cornerstone for formulation development and predicting in vivo absorption. The Shake-Flask method remains the gold standard for determining thermodynamic equilibrium solubility.
Rationale for Solvent Selection
-
Aqueous Buffers (pH 1.2, 4.5, 6.8, 7.4): These are chosen to mimic the physiological environments of the gastrointestinal tract and blood, providing insight into pH-dependent solubility and potential absorption windows.[7]
-
Organic Solvents:
-
DMSO: A powerful, polar aprotic solvent used for creating high-concentration stock solutions for in vitro screening.
-
Ethanol & Methanol: Polar protic solvents common in formulation and synthesis.
-
Acetonitrile (ACN): A polar aprotic solvent widely used as an HPLC mobile phase component, making it relevant for analytical method development.
-
Tetrahydrofuran (THF) & Dichloromethane (DCM): Common processing and synthesis solvents; understanding solubility in these is vital for process chemistry.[8]
-
Experimental Workflow: Shake-Flask Method
The following workflow provides a robust methodology for determining equilibrium solubility.
Caption: Workflow for Thermodynamic Solubility Determination.
Detailed Protocol: Solubility Profiling
Objective: To determine the equilibrium solubility of this compound in various aqueous and organic media.
Materials:
-
This compound (solid)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm, PTFE or other chemically resistant membrane)
-
HPLC system with UV detector
-
Aqueous Buffers: 0.1 N HCl (pH 1.2), Acetate buffer (pH 4.5), Phosphate buffers (pH 6.8 and 7.4)
-
Organic Solvents: DMSO, Ethanol, Methanol, ACN, THF, DCM (HPLC grade)
Procedure:
-
Preparation: Add an excess amount of solid this compound (e.g., 5-10 mg, accurately weighed) to a series of glass vials. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.
-
Solvent Addition: To each vial, add a precise volume (e.g., 1.0 mL) of the selected solvent or buffer.
-
Equilibration: Seal the vials tightly and place them on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate for a minimum of 24 hours to ensure equilibrium is reached. A 48-hour time point is recommended to confirm that equilibrium has been established.
-
Sampling: After equilibration, remove the vials and let them stand to allow the undissolved solid to sediment.
-
Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. Causality Note: This step is critical to remove all particulate matter, which would otherwise lead to an overestimation of solubility. The first few drops of filtrate should be discarded to account for any adsorption to the filter membrane.
-
Dilution & Analysis: Prepare a calibrated stock solution of the compound in a suitable solvent (e.g., ACN or Methanol). Create a standard curve (typically 5-6 concentrations). Accurately dilute the filtered sample with the HPLC mobile phase to fall within the linear range of the calibration curve.
-
Quantification: Analyze the diluted samples by a validated HPLC-UV method. Calculate the concentration in the original filtrate based on the dilution factor. The final solubility is reported in mg/mL or µg/mL.
Data Presentation: Solubility Profile
All quantitative solubility data should be summarized for clear comparison.
| Solvent/Medium | pH | Temperature (°C) | Solubility (mg/mL) |
| 0.1 N HCl | 1.2 | 25 | [Experimental Data] |
| Acetate Buffer | 4.5 | 25 | [Experimental Data] |
| Phosphate Buffer | 6.8 | 25 | [Experimental Data] |
| Phosphate Buffer | 7.4 | 25 | [Experimental Data] |
| Dimethyl Sulfoxide (DMSO) | N/A | 25 | [Experimental Data] |
| Ethanol | N/A | 25 | [Experimental Data] |
| Methanol | N/A | 25 | [Experimental Data] |
| Acetonitrile | N/A | 25 | [Experimental Data] |
| Dichloromethane (DCM) | N/A | 25 | [Experimental Data] |
Section 3: Chemical Stability Assessment (Forced Degradation)
Forced degradation studies are the cornerstone of stability assessment. They are intentionally aggressive studies designed to accelerate degradation, thereby providing critical insights into the intrinsic stability of the molecule, potential degradation pathways, and for the development of a stability-indicating analytical method.[9] The goal is to achieve a target degradation of 5-20% to ensure that degradation products are generated at detectable levels without completely consuming the parent compound.[5]
Experimental Workflow: Forced Degradation Studies
This workflow outlines the systematic approach to stress testing as mandated by regulatory guidelines such as ICH Q1A and Q1B.[2][9]
Caption: Workflow for Forced Degradation Studies.
Detailed Protocols: Stability Profiling
Objective: To evaluate the intrinsic stability of this compound under various stress conditions and identify potential degradation products.
Materials:
-
This compound
-
Solutions: 0.1 N HCl, 0.1 N NaOH, 3% H₂O₂
-
HPLC-grade water and acetonitrile
-
pH meter, heating blocks/water baths
-
ICH-compliant photostability chamber
-
Stability-indicating HPLC-UV/MS system
General Procedure:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 ACN:Water).
-
For each condition, mix the stock solution with the stressor solution.
-
Include a control sample (compound in solution without stressor) for each condition, stored at ambient temperature protected from light.
-
Withdraw aliquots at specified time points (e.g., 0, 2, 8, 24 hours, and longer if no degradation is observed).
-
Analyze samples using a stability-indicating HPLC method.
Protocol 3.2.1: Acid and Base Hydrolysis
-
Acid: Mix 1 mL of stock solution with 1 mL of 0.1 N HCl. Place in a heating block at 60 °C.
-
Base: Mix 1 mL of stock solution with 1 mL of 0.1 N NaOH. Place in a heating block at 60 °C.
-
Sampling: At each time point, withdraw an aliquot and immediately neutralize it (acid sample with NaOH, base sample with HCl) to quench the reaction before analysis. Causality Note: Quenching is vital to prevent further degradation after sampling, ensuring the analytical result accurately reflects the specific time point.
Protocol 3.2.2: Oxidative Degradation
-
Procedure: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light.
-
Rationale: Hydrogen peroxide is a common oxidizing agent used to simulate potential oxidative stress.[5] The reaction is typically conducted at room temperature as heat can accelerate peroxide decomposition.
Protocol 3.2.3: Thermal Degradation
-
Solution: Mix 1 mL of stock solution with 1 mL of HPLC-grade water. Place in a heating block at 60 °C, protected from light.
-
Solid State: Place a small amount of solid compound in a vial and store in an oven at 60 °C. At each time point, dissolve a portion for analysis.
-
Rationale: This tests for susceptibility to heat-induced degradation, both in solution and as a solid material, which is critical for determining storage conditions.
Protocol 3.2.4: Photostability
-
Procedure: Expose a solution of the compound (e.g., in a quartz cuvette or thin layer on a petri dish) and a sample of the solid powder to a light source conforming to ICH Q1B guidelines.[2] The total exposure should be not less than 1.2 million lux hours and 200 watt hours/square meter.
-
Control: Prepare an identical set of samples wrapped in aluminum foil to serve as dark controls.
-
Rationale: This test is essential for understanding if the compound requires light-protective packaging. The dark control differentiates between degradation caused by light versus thermal effects from the light source.
Data Presentation: Forced Degradation Summary
Results should be tabulated to provide a clear overview of the molecule's stability profile.
| Stress Condition | Parameters | Time (hours) | % Assay of Parent | % Degradation | Observations (New Peaks, etc.) |
| Control | RT, Dark | 24 | [Data] | [Data] | [Data] |
| Acid Hydrolysis | 0.1 N HCl, 60°C | 24 | [Data] | [Data] | [Data] |
| Base Hydrolysis | 0.1 N NaOH, 60°C | 24 | [Data] | [Data] | [Data] |
| Oxidation | 3% H₂O₂, RT | 24 | [Data] | [Data] | [Data] |
| Thermal (Solution) | Water, 60°C | 24 | [Data] | [Data] | [Data] |
| Photolytic | ICH Light Box | N/A | [Data] | [Data] | [Data] |
Conclusion
The systematic application of the methodologies detailed in this guide will yield a comprehensive solubility and stability profile for this compound. This foundational dataset is not merely a characterization exercise; it is a critical enabler for all subsequent stages of drug development. It informs the selection of formulation strategies, guides the development of robust analytical methods, establishes appropriate storage and handling conditions, and ultimately, provides the confidence needed to advance a promising molecule toward its therapeutic potential.
References
- 1. 1028302-82-0|this compound|BLD Pharm [bldpharm.com]
- 2. researchgate.net [researchgate.net]
- 3. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Reliability of logP predictions based on calculated molecular descriptors: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization [organic-chemistry.org]
- 9. WO2022056100A1 - Processes and intermediates for the preparation of (s)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1h-pyrazole-4-carboxamide - Google Patents [patents.google.com]
An In-Depth Technical Guide to the Starting Materials for the Synthesis of 5-Fluoroquinolin-3-amine
Abstract: 5-Fluoroquinolin-3-amine is a pivotal heterocyclic scaffold in medicinal chemistry and drug development. The strategic incorporation of a fluorine atom at the 5-position can significantly enhance metabolic stability, binding affinity, and other pharmacokinetic properties of bioactive molecules.[1][2][3] The 3-amino group provides a crucial synthetic handle for further molecular elaboration, making this compound a valuable building block for diverse pharmaceutical agents. This technical guide provides researchers, chemists, and drug development professionals with a comprehensive overview of the primary synthetic routes to this compound, with a core focus on the selection, rationale, and preparation of the essential starting materials. We will dissect the prevalent Friedländer annulation strategy, detail the synthesis of key precursors, and present actionable experimental protocols.
The Strategic Importance of the this compound Scaffold
The quinoline ring system is a privileged structure found in numerous natural products and synthetic drugs, most notably antimalarials like chloroquine and quinine.[4][5] Its rigid, aromatic framework serves as an excellent foundation for positioning functional groups in precise three-dimensional orientations for optimal target engagement.
The introduction of fluorine into drug candidates is a well-established strategy in modern medicinal chemistry.[6] The unique properties of fluorine—high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's:
-
Metabolic Stability: The C-F bond is resistant to oxidative metabolism by cytochrome P450 enzymes, often blocking common metabolic pathways and increasing the drug's half-life.[3]
-
Binding Affinity: Fluorine's electronegativity can alter the pKa of nearby functional groups or participate in favorable electrostatic and hydrogen bonding interactions with protein targets.
-
Lipophilicity and Permeability: Strategic fluorination can increase a molecule's lipophilicity, potentially improving its ability to cross cellular membranes.[2]
The 3-amino group is not merely a substituent; it is a versatile functional anchor. It allows for the straightforward formation of amides, sulfonamides, ureas, and other derivatives, enabling the exploration of a vast chemical space during lead optimization campaigns.
Retrosynthetic Analysis: A Logic-Driven Approach to Starting Materials
To effectively identify the most practical starting materials, we begin with a retrosynthetic deconstruction of the target molecule. The most direct and widely applicable approach for constructing the 5-fluoro-3-aminoquinoline core is the Friedländer annulation .[7][8][9] This powerful reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound possessing an active α-methylene group.[10]
The primary retrosynthetic disconnection of this compound via the Friedländer pathway logically identifies two key synthons:
-
A fluorinated C6-N aromatic synthon : This component provides the benzene ring and the amino group at position 1. The most direct precursor is 2-amino-6-fluorobenzaldehyde .
-
A C2-N synthon : This fragment provides carbons 2 and 3, along with the 3-amino group. A highly effective precursor for this is aminoacetonitrile .
Caption: Retrosynthetic analysis via the Friedländer synthesis.
This analysis establishes that the successful synthesis of our target molecule is critically dependent on the efficient preparation of 2-amino-6-fluorobenzaldehyde.
The Friedländer Annulation Strategy: A Primary Synthetic Route
The Friedländer synthesis is renowned for its efficiency and convergence, constructing the bicyclic quinoline system in a single step from two key fragments.[9] The reaction is typically catalyzed by either acid or base. The mechanism proceeds via an initial aldol-type condensation or Schiff base formation, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic quinoline ring.[8]
Synthesis of Key Starting Material: 2-Amino-6-fluorobenzaldehyde
Commercially available but often costly, 2-amino-6-fluorobenzaldehyde is frequently prepared in the lab via a multi-step sequence starting from more accessible precursors. A common and reliable route begins with 2-bromo-6-fluorotoluene.
Caption: Workflow for the synthesis of 2-amino-6-fluorobenzaldehyde.
Experimental Protocol: Synthesis of 2-Bromo-6-fluorobenzaldehyde [11]
This protocol is adapted from established methods for the synthesis of halogenated benzaldehydes.
-
Step 1: Side-Chain Bromination.
-
To a solution of 2-bromo-6-fluorotoluene (1.0 eq) in a suitable solvent such as carbon tetrachloride, add N-bromosuccinimide (NBS, 1.1 eq).
-
Add a radical initiator, such as benzoyl peroxide or AIBN (0.02 eq).
-
Heat the mixture to reflux under illumination with a light source (e.g., a 250W lamp) for 6-12 hours, monitoring the reaction by GC-MS.
-
Upon completion, cool the reaction mixture, filter off the succinimide byproduct, and concentrate the filtrate under reduced pressure to yield crude 2-bromo-6-fluorobenzyl bromide. This intermediate is often used directly in the next step without further purification.
-
-
Step 2: Kornblum Oxidation.
-
Dissolve the crude 2-bromo-6-fluorobenzyl bromide from the previous step in dimethyl sulfoxide (DMSO).
-
Add sodium bicarbonate (3.0 eq) and heat the mixture to approximately 95-100°C for 3-8 hours.[11]
-
Monitor the formation of the aldehyde by TLC or GC-MS.
-
After the reaction is complete, cool the mixture and pour it into ice water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain 2-bromo-6-fluorobenzaldehyde.[11][12]
-
-
Step 3: Buchwald-Hartwig Amination.
-
In an oven-dried flask, combine 2-bromo-6-fluorobenzaldehyde (1.0 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and a suitable ligand (e.g., Xantphos, 4 mol%).
-
Add sodium tert-butoxide (1.4 eq) and benzophenone imine (1.2 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon).
-
Add anhydrous toluene and heat the mixture to 100-110°C until the starting material is consumed (monitor by TLC).
-
Cool the reaction, dilute with ethyl acetate, and add 2M HCl (aq). Stir vigorously for 1 hour to hydrolyze the imine.
-
Neutralize with aqueous sodium bicarbonate, separate the layers, and extract the aqueous phase with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and purify by column chromatography to yield 2-amino-6-fluorobenzaldehyde.
-
The C2-N Synthon: Aminoacetonitrile
Aminoacetonitrile, often used as its stable hydrochloride salt, is an ideal partner for this reaction. The nitrile group is a masked imine. During the acid- or base-catalyzed cyclization, the nitrile is hydrolyzed, participating in the ring-closing step to form the 3-aminoquinoline product directly.
Final Condensation and Cyclization Protocol
The final step brings the two key starting materials together to construct the target heterocycle.
Experimental Protocol: Synthesis of this compound
-
To a solution of 2-amino-6-fluorobenzaldehyde (1.0 eq) in ethanol, add aminoacetonitrile hydrochloride (1.1 eq).
-
Add a catalytic amount of a base, such as potassium hydroxide or sodium ethoxide, to liberate the free amine.
-
Heat the reaction mixture to reflux for 4-8 hours, monitoring progress by TLC.
-
Upon completion, cool the reaction to room temperature. The product may precipitate from the solution.
-
If precipitation occurs, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography to yield pure this compound.
| Catalyst System | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| p-Toluenesulfonic acid | Toluene | 110 | 85-95 | [7] |
| Potassium Hydroxide | Ethanol | 80 | 80-90 | [13] |
| Molecular Iodine | Dioxane | 100 | 88-96 | [7] |
| Neodymium(III) Nitrate | Solvent-free | 120 | 90-95 | [14] |
Alternative Synthetic Strategies
While the Friedländer annulation is highly effective, other strategies can be considered, though they are often less direct for this specific substitution pattern.
-
Skraup Synthesis Modification: One could theoretically start with 2-fluoroaniline and react it with glycerol and an oxidizing agent.[13][15] However, the classic Skraup reaction does not readily introduce a substituent at the 3-position. This would necessitate a subsequent multi-step functionalization of the resulting 5-fluoroquinoline (e.g., nitration followed by reduction), making it a less atom-economical approach.
-
Electrophilic Cyclization of Alkynes: A modern approach involves the cyclization of N-(2-alkynyl)anilines.[4] To synthesize this compound via this route, one would need to prepare a 2-fluoro-N-(3-amino-1-propynyl)aniline. While feasible, the synthesis of this advanced starting material can be complex.
Conclusion
The synthesis of this compound is most efficiently achieved through the Friedländer annulation . This strategy's success hinges on the availability and purity of two key starting materials: 2-amino-6-fluorobenzaldehyde and aminoacetonitrile . A thorough understanding of the synthetic pathways to these precursors, particularly the multi-step preparation of the fluorinated benzaldehyde from commercially available toluenes, is essential for any research or development campaign. By employing the robust protocols outlined in this guide, researchers can reliably access this valuable heterocyclic building block for application in the discovery of next-generation therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. derisilab.ucsf.edu [derisilab.ucsf.edu]
- 6. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Friedlaender Synthesis [organic-chemistry.org]
- 8. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 9. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. organicreactions.org [organicreactions.org]
- 11. CN102070420B - Method for preparing 2-bromo-6-fluorobenzaldehyde - Google Patents [patents.google.com]
- 12. ossila.com [ossila.com]
- 13. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 14. iipseries.org [iipseries.org]
- 15. Skraup reaction - Wikipedia [en.wikipedia.org]
The Strategic Imperative of Fluorine in the Bioactivity of Quinoline Compounds
An In-Depth Technical Guide for Drug Development Professionals
As a Senior Application Scientist, this guide synthesizes field-proven insights with established biochemical principles to illuminate the critical role of fluorine in optimizing the therapeutic potential of quinoline-based compounds. We will move beyond simple observation to explore the causal mechanisms by which this unique halogen transforms lead compounds into viable drug candidates.
The Quinoline Scaffold: A Privileged Structure in Medicinal Chemistry
The quinoline ring system, a bicyclic aromatic heterocycle, is a cornerstone of medicinal chemistry.[1] Its rigid structure provides a reliable anchor for pharmacophoric elements, while its chemical versatility allows for substitution at multiple positions to fine-tune biological activity. From the pioneering antimalarial chloroquine to modern kinase inhibitors, the quinoline scaffold is a testament to nature's efficiency and a fertile ground for synthetic innovation.[2] However, parent quinoline structures often face challenges with metabolic instability and suboptimal physicochemical properties, necessitating strategic chemical modifications.
Fluorine: The Medicinal Chemist's "Magic Bullet"
The introduction of fluorine into drug candidates has become a dominant strategy in modern drug discovery.[3][4] Approximately 20% of all pharmaceuticals contain fluorine, a testament to its profound and predictable influence on molecular properties.[5] Unlike other halogens, fluorine possesses a unique combination of characteristics:
-
High Electronegativity: As the most electronegative element, fluorine exerts a powerful inductive electron-withdrawing effect, altering the pKa of nearby functional groups.[6][7]
-
Small Atomic Radius: With a van der Waals radius (1.47 Å) only slightly larger than hydrogen (1.20 Å), fluorine can act as a bioisostere for hydrogen, often without creating significant steric hindrance.[6][8][9]
-
Strong Carbon-Fluorine (C-F) Bond: The C-F bond is one of the strongest covalent bonds in organic chemistry, making it highly resistant to metabolic cleavage by enzymes like cytochrome P450.[5][6]
These fundamental properties are the mechanistic basis for the significant improvements observed in fluorinated quinoline compounds.
Mechanistic Impact of Fluorination on Quinoline Bioactivity
The strategic placement of fluorine on the quinoline scaffold is not a matter of trial and error; it is a deliberate, mechanistically-driven decision to address specific liabilities of a lead compound. The following sections dissect the causal links between fluorination and enhanced bioactivity.
Modulating Physicochemical Properties: pKa and Lipophilicity
A drug's absorption, distribution, metabolism, and excretion (ADME) profile is intrinsically linked to its physicochemical properties. Fluorine is a master regulator of these characteristics.
-
pKa Attenuation: Many quinoline-based drugs contain basic amine functionalities (e.g., the piperazine ring in fluoroquinolones) that are protonated at physiological pH. While necessary for solubility and target interaction, high basicity can hinder membrane permeability. Fluorine's strong electron-withdrawing effect can lower the pKa of nearby amines by 2-3 units, reducing their basicity.[10][11] This increases the population of the more lipophilic, neutral form of the molecule, enhancing its ability to cross biological membranes and improving oral bioavailability.[11]
-
Lipophilicity Tuning: The effect of fluorine on lipophilicity (logP) is context-dependent. A single fluorine substitution often slightly increases logP.[6] This enhanced lipophilicity can improve membrane penetration and binding to hydrophobic pockets within a target protein.[12] For instance, the fluorine at the C-6 position of many fluoroquinolones contributes to their ability to easily enter bacterial cells via porins.[13]
The interplay between these two effects is critical. By lowering basicity while increasing lipophilicity, fluorine provides a powerful tool for optimizing a compound's journey from administration to its site of action.
Enhancing Metabolic Stability
One of the most significant advantages of fluorination is the enhancement of metabolic stability.[14] Lipophilic compounds are prone to oxidative metabolism by cytochrome P450 (CYP) enzymes, often leading to rapid clearance and a short in vivo half-life.[11]
By replacing a metabolically labile C-H bond with a robust C-F bond, medicinal chemists can effectively "shield" the molecule from enzymatic attack.[6][15] This strategy, known as metabolic blocking, directly increases the compound's half-life and systemic exposure.[15][16] The development of the cholesterol absorption inhibitor Ezetimibe provides a classic example where fluorine was rationally incorporated to block sites of metabolic attack identified in a precursor molecule.[11] In fluorinated quinolines, this approach not only prolongs the drug's action but also reduces the potential for the formation of reactive or toxic metabolites.[15]
Conformation Control and Target Binding Affinity
Beyond electronics and metabolism, fluorine influences molecular shape. Through stereo-electronic interactions like the gauche effect, a C-F bond can stabilize specific molecular conformations that may be more favorable for binding to a biological target.[6][10][17] This conformational locking can pre-organize the drug into its bioactive conformation, reducing the entropic penalty of binding and thus increasing potency.[10]
The most profound example of fluorine's impact on target binding is seen in the fluoroquinolone antibiotics . The initial discovery in this class was nalidixic acid, a non-fluorinated quinolone with a limited spectrum of activity.[18] The breakthrough came with the addition of a fluorine atom at the C-6 position.[] This single atomic substitution dramatically enhances the drug's ability to inhibit its target enzymes, DNA gyrase and topoisomerase IV.[11] Studies have shown that the C-6 fluorine atom improves gyrase-complex binding by 2 to 17-fold.[11] This enhanced potency is a direct result of favorable interactions between the fluorinated quinolone and the enzyme-DNA complex, which ultimately blocks DNA replication and leads to bacterial cell death.[18][][20]
Signaling Pathway: Fluoroquinolone Mechanism of Action
The following diagram illustrates the dual-target mechanism of fluoroquinolone antibiotics, which is significantly enhanced by the C-6 fluorine substitution.
Caption: Fluoroquinolones inhibit DNA gyrase and topoisomerase IV, leading to cell death.
Data Presentation: The Quantifiable Impact of Fluorination
The theoretical benefits of fluorination are borne out by empirical data. The following tables summarize the quantitative improvements observed in fluorinated quinolines and other relevant drug classes.
Table 1: Comparative Metabolic Stability of Fluorinated vs. Non-Fluorinated Analogs
| Compound Class | Non-Fluorinated Analog | Fluorinated Analog | Metabolic Half-life (t½, min) | Fold Increase | Reference |
| Indazole | UT-155 | 4-Fluoro-indazole analog | 12.35 | 1.08x | [16] |
| Indazole | UT-155 | CF₃-substituted indazole analog | 53.71 | 4.35x | [16] |
| Pyrroloquinolinone | 3N-benzoyl-7-PPyQ | 2-fluorobenzoyl-7-PPyQ | No significant improvement | ~1x | [21] |
Note: Data demonstrates that while often effective, the impact of fluorination is context-specific and requires empirical validation.[21]
Table 2: Pharmacokinetic Parameters of Clinically Used Fluoroquinolones
| Fluoroquinolone | Extent of Metabolism | In Vivo Half-life (t½, hours) | Reference |
| Ofloxacin | ~6% | ~7.0 | [15][16] |
| Norfloxacin | Variable | ~3.7 | [16] |
| Ciprofloxacin | Variable | ~3.9 - 4.0 | [16] |
| Pefloxacin | ~50% | Not Specified | [15] |
Note: The extent of metabolism for fluoroquinolones primarily occurs on substituents like the piperazinyl moiety, highlighting the stability of the fluorinated quinoline core.[15]
Experimental Protocols: A Self-Validating System
To ensure trustworthiness and reproducibility, the following protocols provide detailed, step-by-step methodologies for the synthesis, characterization, and evaluation of fluorinated quinoline compounds.
Synthesis of a Fluorinated Quinoline Analog
This protocol is a generalized procedure based on established methods for synthesizing fluorinated quinoline derivatives via condensation and esterification.[22][23]
Objective: To synthesize 8-fluoro-2,3-dimethylquinolin-4-yl benzoate.
Step 1: Synthesis of Intermediate 1 (8-Fluoro-2,3-dimethylquinolin-4-ol)
-
To a 250 mL three-necked flask, add 2-fluoroaniline (11.11 g, 100.00 mmol), ethyl 2-methylacetoacetate (14.42 g, 100.00 mmol), and polyphosphoric acid (50.69 g, 150.00 mmol).[23]
-
Heat the mixture to 150 °C with stirring. Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the solution with a saturated sodium bicarbonate solution until a precipitate forms.
-
Collect the solid precipitate by vacuum filtration, wash with cold water, and dry to yield the intermediate product.
Step 2: Synthesis of Target Compound 2 (Esterification)
-
In a 50 mL round-bottomed flask, dissolve Intermediate 1 (1.05 mmol), benzoic acid (1.16 mmol), and 4-dimethylaminopyridine (DMAP) (1.05 mmol) in 10 mL of N,N-Dimethylformamide (DMF).[22]
-
Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC•HCl) (1.26 mmol) to the solution and stir at room temperature.[22]
-
Monitor the reaction by TLC. Upon completion, add 30 mL of water to the flask.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic phases, wash with saturated brine (3 x 10 mL), and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography to obtain the final target compound.
Workflow: Synthesis of Fluorinated Quinoline
Caption: A two-step synthesis workflow for a fluorinated quinoline analog.
Analytical Characterization
Objective: To confirm the structure and purity of the synthesized compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Acquire standard ¹H and ¹³C spectra to confirm the proton and carbon framework. The presence of fluorine will introduce characteristic splitting patterns (H-F and C-F coupling).[22][24]
-
¹⁹F NMR: Acquire a ¹⁹F NMR spectrum to confirm the presence and chemical environment of the fluorine atom.[24]
-
-
Mass Spectrometry (MS):
-
High-Performance Liquid Chromatography (HPLC):
In Vitro Metabolic Stability Assay
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound using liver microsomes. This protocol is based on standard industry practices.[15][16]
-
Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Prepare the liver microsome suspension (e.g., human liver microsomes) in a phosphate buffer (pH 7.4) to a final protein concentration of 0.5-1.0 mg/mL. Prepare an NADPH regenerating system.
-
Incubation: Add the test compound (final concentration e.g., 1 µM) to the microsome suspension and pre-incubate at 37°C for 5-10 minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system. Run a parallel incubation without NADPH as a negative control to assess non-enzymatic degradation.
-
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding 3 volumes of a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Centrifuge the samples to precipitate the protein. Analyze the supernatant using LC-MS/MS to quantify the remaining amount of the parent compound at each time point.
-
Data Calculation: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the linear regression line corresponds to the elimination rate constant (k). Calculate the half-life (t½) as 0.693/k. Calculate intrinsic clearance (CLint) based on the half-life and protein concentration.[16]
Workflow: In Vitro Microsomal Stability Assay
Caption: A generalized workflow for an in vitro microsomal stability assay.
Conclusion and Future Perspectives
The strategic incorporation of fluorine is an indispensable tool for optimizing the bioactivity of quinoline compounds. By leveraging its unique electronic and steric properties, medicinal chemists can rationally address common drug development challenges, including poor membrane permeability, rapid metabolic clearance, and suboptimal target affinity.[11][26] The dramatic success of the fluoroquinolone antibiotics serves as a powerful case study, demonstrating how a single fluorine atom can transform a lead compound into a potent therapeutic agent.[]
Future advancements will likely focus on developing novel and more selective fluorination methods to access previously unattainable chemical space.[27] The continued exploration of polyfluorinated motifs and the use of ¹⁸F-labeled quinolines for PET imaging will further expand the utility of fluorine in both therapeutic and diagnostic applications.[26][28] A deep, mechanistic understanding of fluorine's influence remains paramount for the continued design of safer and more effective quinoline-based medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Fluorine in medicinal chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]
- 7. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications [mdpi.com]
- 8. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 10. pharmacyjournal.org [pharmacyjournal.org]
- 11. tandfonline.com [tandfonline.com]
- 12. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. The C–F bond as a conformational tool in organic and biological chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs [mdpi.com]
- 23. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. Analytical methods for determination of new fluoroquinolones in biological matrices and pharmaceutical formulations by … [ouci.dntb.gov.ua]
- 26. tandfonline.com [tandfonline.com]
- 27. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
5-Fluoroquinolin-3-amine: A Privileged Scaffold for Modern Medicinal Chemistry
An In-Depth Technical Guide
Senior Application Scientist Insight: The quest for novel therapeutic agents is often a search for molecular frameworks that are not only synthetically accessible but also possess the inherent ability to interact with multiple biological targets in a specific and potent manner. The quinoline core is a quintessential example of such a "privileged scaffold," a term used to describe molecular structures that appear repeatedly in successful drugs across different therapeutic areas.[1] This guide focuses on a particularly promising, functionalized variant: 5-fluoroquinolin-3-amine. By strategically placing a fluorine atom and an amino group on the quinoline nucleus, we create a scaffold primed for diversification, offering unique physicochemical properties that can be exploited for the development of next-generation therapeutics, particularly in oncology.
The Strategic Importance of Fluorine and Amine Moieties
The specific substitution pattern of this compound is not arbitrary; it is a deliberate design choice rooted in fundamental medicinal chemistry principles.
-
The C-5 Fluorine Atom: The introduction of fluorine into a drug candidate is a well-established strategy to modulate its properties.[2] As the most electronegative element, a fluorine atom at the C-5 position can significantly alter the electron distribution of the quinoline ring system. This can lead to:
-
Enhanced Metabolic Stability: Fluorine can block sites of oxidative metabolism, increasing the molecule's half-life.[2]
-
Increased Binding Affinity: The fluorine atom can form favorable orthogonal multipolar interactions with protein backbones in the target's active site, enhancing binding affinity.
-
Modulated pKa: The electron-withdrawing nature of fluorine can lower the pKa of the quinoline nitrogen, affecting its ionization state at physiological pH and thereby influencing cell permeability and target engagement.
-
-
The C-3 Amino Group: The primary amine at the C-3 position is the cornerstone of this scaffold's versatility. It serves as a critical synthetic handle, allowing for the straightforward introduction of a vast array of functional groups. This enables medicinal chemists to systematically explore the structure-activity relationship (SAR) by building out different side chains to optimize potency, selectivity, and pharmacokinetic profiles. Derivatization via amide bond formation is the most common and powerful strategy, creating stable and diverse libraries of compounds for screening.[3]
Synthesis of the this compound Core
The synthesis of the core scaffold can be achieved through multi-step sequences common in heterocyclic chemistry. A representative approach is the Friedländer annulation, which involves the condensation of an appropriately substituted 2-aminobenzaldehyde with a ketone or aldehyde containing an α-methylene group.
Representative Synthetic Protocol:
-
Starting Material: The synthesis begins with a commercially available or readily prepared fluorinated aniline, such as 4-fluoro-2-nitroaniline.
-
Diazotization and Sandmeyer Reaction: The aniline is diazotized and subsequently converted to 2-amino-4-fluorobenzonitrile.
-
Reduction to Aldehyde: The nitrile is then reduced to the corresponding aldehyde, yielding 2-amino-4-fluorobenzaldehyde.
-
Friedländer Annulation: The 2-amino-4-fluorobenzaldehyde is condensed with a protected aminoacetaldehyde derivative (e.g., N-(2,2-dimethoxyethyl)acetamide) under acid or base catalysis.
-
Cyclization and Aromatization: The intermediate undergoes intramolecular cyclization and subsequent dehydration/aromatization to form the quinoline ring system.
-
Deprotection: The final step involves the removal of the protecting group on the C-3 amine to yield the target scaffold, this compound.
This pathway provides a reliable method for accessing the core structure, which can then be used as the primary building block for creating extensive compound libraries.
Derivatization Strategies: Leveraging the C-3 Amine
The true power of the this compound scaffold lies in its capacity for diversification. The C-3 amine is a nucleophilic center that can be readily functionalized.
Amide Coupling: The Workhorse Reaction
The most prevalent derivatization strategy is the formation of an amide bond. This is typically achieved by reacting the C-3 amine with a carboxylic acid, acid chloride, or anhydride. This reaction is highly robust and allows for the incorporation of nearly limitless R-groups, enabling fine-tuning of the molecule's properties.
Caption: General workflow for derivatization and optimization.
Therapeutic Applications and Structure-Activity Relationships
Derivatives of the this compound scaffold have shown significant promise in several therapeutic areas, most notably as kinase inhibitors for cancer therapy and as traditional antimicrobial agents.
Kinase Inhibitors for Cancer Therapy
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer.[4] The quinoline scaffold has proven to be a privileged structure for designing potent and selective kinase inhibitors.[1][5] Derivatives based on this framework have shown potent activity against several key cancer-related kinases, including those in the PI3K/mTOR pathway.[4][6]
The PI3K/AKT/mTOR pathway is a central signaling cascade that controls cell growth, proliferation, and survival. Its aberrant activation is common in many human cancers, making it a high-value target for drug development.
Caption: Simplified PI3K/AKT/mTOR signaling pathway.
Structure-Activity Relationship (SAR) Insights:
-
Amide Moiety: The nature of the substituent attached to the C-3 amide is critical. Bulky, aromatic, or heterocyclic groups often enhance binding in the ATP-binding pocket of kinases.
-
Hydrophobicity and Polarity: A balance is required. The overall lipophilicity, governed by the amide side chain, influences cell permeability and off-target effects.
-
Positional Isomers: The location of the amino group is a key determinant of biological function. Studies comparing 2-aminoquinolines and 4-aminoquinolines show they target different classes of proteins (e.g., antiprotozoal vs. anticancer).[7] This highlights the specific utility of the C-3 amino isomer.
| Compound Class | Target Kinase | Representative IC₅₀ (µM) | Reference |
| Pyrrolo-quinoline Derivative | ATM | 0.6 | [6] |
| Pyrrolo-quinoline Derivative | mTOR | 0.5 | [6] |
| 3H-Pyrazolo[4,3-f]quinoline | FLT3 | < 0.1 (nanomolar) | [5] |
| 3H-Pyrazolo[4,3-f]quinoline | ROCK1/2 | < 0.01 (nanomolar) | [5] |
| 4-Aminoquinoline Derivative | (Antiproliferative) | < 1.0 | [8] |
Note: Data represents related quinoline scaffolds to illustrate the potential of the core structure. IC₅₀ values are indicative and vary based on the specific assay conditions.
Antimicrobial Agents
Historically, the fluoroquinolone scaffold is famous for its antibacterial activity, primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV.[9] While many newer applications focus on cancer, the potential for developing novel antimicrobial agents from the this compound core remains. By modifying the C-3 position, it is possible to create derivatives that overcome existing resistance mechanisms or exhibit a different spectrum of activity. SAR studies in this area have shown that substitutions at various positions on the quinoline ring are crucial for potency and spectrum.[10]
Experimental Protocols
Protocol: Synthesis of a Representative Derivative (N-(5-fluoroquinolin-3-yl)benzamide)
This protocol describes a standard amide coupling reaction.
Materials:
-
This compound (1.0 eq)
-
Benzoyl chloride (1.1 eq)
-
Pyridine (as solvent and base)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: Dissolve this compound in pyridine in a round-bottom flask under a nitrogen atmosphere. Cool the mixture to 0°C in an ice bath.
-
Addition of Reagent: Add benzoyl chloride dropwise to the stirred solution over 10 minutes.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-(5-fluoroquinolin-3-yl)benzamide.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol: In Vitro Kinase Inhibition Assay (Luminescent Assay)
This protocol is a generalized method for determining the IC₅₀ of a compound against a target kinase (e.g., PI3K).[11]
Materials:
-
Recombinant human kinase enzyme (e.g., PI3Kα)
-
Kinase substrate (e.g., a specific peptide or PIP2)
-
ATP
-
Test compound (serially diluted in DMSO)
-
Assay buffer (containing MgCl₂, DTT, etc.)
-
Luminescent kinase assay kit (e.g., Kinase-Glo®)
-
White, opaque 96- or 384-well microplates
Procedure:
-
Compound Preparation: Prepare a series of 2-fold or 3-fold serial dilutions of the test compound in DMSO.
-
Reaction Mixture Preparation: In each well of the microplate, add the assay buffer, the kinase enzyme, and the specific substrate.
-
Initiation of Inhibition: Add a small volume of the diluted test compound (or DMSO for control wells) to each well and incubate for 15-30 minutes at room temperature to allow for compound-enzyme binding.
-
Kinase Reaction: Initiate the kinase reaction by adding a defined concentration of ATP to each well. Allow the reaction to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Signal Detection: Stop the reaction and measure the remaining ATP using a luminescent detection reagent (e.g., Kinase-Glo®). The light output is inversely proportional to the kinase activity.
-
Data Analysis:
-
Normalize the data using positive (no inhibitor) and negative (no enzyme) controls.
-
Plot the percentage of kinase inhibition versus the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value (the concentration at which 50% of kinase activity is inhibited).
-
Future Perspectives
The this compound scaffold represents a highly versatile and promising platform in medicinal chemistry. Its synthetic tractability, combined with the favorable physicochemical properties imparted by the fluorine and amine substituents, makes it an ideal starting point for generating diverse compound libraries. While its potential in oncology as a source of novel kinase inhibitors is particularly compelling, future research should also explore its utility in developing agents for other therapeutic areas, including neurodegenerative diseases and novel anti-infectives. The continued exploration of SAR by functionalizing the C-3 amine will undoubtedly lead to the discovery of new drug candidates with improved potency, selectivity, and clinical outcomes.
References
- 1. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pulsus.com [pulsus.com]
- 4. Quinolone Derivatives as Anticancer Agents: Importance in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Item - 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR - Purdue University Graduate School - Figshare [hammer.purdue.edu]
- 6. Novel pyrrolo-quinoline derivatives as potent inhibitors for PI3-kinase related kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
The Enduring Scaffold: A Technical Guide to the Discovery and Synthetic Evolution of Substituted Quinolines
Abstract
The quinoline scaffold, a fused bicyclic heterocycle of benzene and pyridine, represents one of the most significant structural motifs in medicinal chemistry and materials science. This in-depth technical guide provides a comprehensive exploration of the discovery and historical development of substituted quinolines. We will traverse the timeline from its initial isolation from coal tar to the elucidation of its structure and the subsequent explosion of synthetic methodologies that enabled its widespread application. This guide will offer a detailed examination of the seminal named reactions that form the bedrock of quinoline synthesis, including the Skraup, Friedländer, Combes, and Doebner-von Miller reactions. For each, we will dissect the underlying mechanisms, discuss their synthetic utility, and provide field-proven experimental protocols. Furthermore, we will delve into the pivotal role of substituted quinolines in the annals of drug discovery, from the first antimalarial agents to the development of modern fluoroquinolone antibiotics. This guide is intended for researchers, scientists, and drug development professionals seeking a deep, technical understanding of the enduring legacy and ongoing innovation surrounding this remarkable heterocyclic system.
From Coal Tar Condensate to a Privileged Structure: The Genesis of Quinoline
The journey of quinoline begins not in a pristine laboratory, but in the complex, viscous milieu of coal tar. In 1834, the German chemist Friedlieb Ferdinand Runge first isolated a basic, yellow-colored oil from this industrial byproduct, which he named "leukol".[1][2] Independently, in 1842, Charles Gerhardt obtained a similar substance through the harsh distillation of the antimalarial alkaloid quinine with a strong base, terming it "Chinolein".[2] It was August Wilhelm von Hofmann who later demonstrated that these two substances were, in fact, identical, and the name "quinoline" was adopted.
The true synthetic era, however, could only commence after the elucidation of its chemical structure. The pioneering work of August Kekulé on the aromatic nature of benzene provided the conceptual framework, and by the late 19th century, the structure of quinoline as a fusion of a benzene and a pyridine ring was established.[1] This structural revelation unlocked the door for chemists to move beyond mere isolation and embark on the rational design and synthesis of this versatile scaffold.
Pillars of Synthesis: Classical Routes to the Quinoline Core
The late 19th century witnessed a flurry of activity in the development of synthetic methods to construct the quinoline ring system. These foundational reactions, many of which are still in use today, provided access to a vast array of substituted quinolines and laid the groundwork for modern medicinal chemistry.
The Skraup Synthesis: A Forceful Cyclization
In 1880, the Czech chemist Zdenko Hans Skraup developed a powerful, albeit often vigorous, method for quinoline synthesis.[3] The archetypal Skraup reaction involves the treatment of an aniline with glycerol, sulfuric acid, and an oxidizing agent, such as nitrobenzene corresponding to the aniline used.[3][4]
The causality behind this experimental design lies in the in situ generation of an α,β-unsaturated aldehyde, acrolein, from the dehydration of glycerol by sulfuric acid.[5] The aniline then undergoes a Michael addition with the acrolein, followed by an acid-catalyzed cyclization and subsequent oxidation to yield the aromatic quinoline ring. The presence of an oxidizing agent is crucial for the final aromatization step.[4]
Experimental Protocol: Classical Skraup Synthesis of Quinoline
Materials:
-
Aniline
-
Glycerol
-
Concentrated Sulfuric Acid
-
Nitrobenzene
-
Ferrous sulfate (optional, to moderate the reaction)
Procedure:
-
In a large flask equipped with a reflux condenser, cautiously add concentrated sulfuric acid to glycerol while cooling in an ice bath.
-
To this mixture, add aniline and nitrobenzene.
-
Heat the mixture gently at first, then more strongly to maintain a vigorous, but controlled, reflux. The reaction is highly exothermic and requires careful monitoring.
-
After the initial vigorous reaction subsides, continue heating for several hours to ensure completion.
-
Allow the mixture to cool, then dilute with water and neutralize with a concentrated sodium hydroxide solution.
-
Perform a steam distillation to isolate the crude quinoline from the reaction mixture.
-
Purify the collected quinoline by fractional distillation.
The Friedländer Synthesis: A Versatile Condensation
Introduced by Paul Friedländer in 1882, this method offers a more convergent and often milder approach to quinoline synthesis.[6][7] The Friedländer synthesis involves the condensation of a 2-aminobenzaldehyde or a 2-aminoketone with a carbonyl compound containing an α-methylene group.[8] This reaction can be catalyzed by either acids or bases.[7]
The mechanistic rationale involves an initial aldol-type condensation between the two carbonyl partners, followed by cyclization via imine formation and subsequent dehydration to furnish the quinoline product.[6] The choice of catalyst can influence the reaction rate and yield, with various Lewis and Brønsted acids being employed.[6][8]
Experimental Protocol: Acid-Catalyzed Friedländer Synthesis
Materials:
-
2-Aminobenzaldehyde
-
Acetone (or other enolizable ketone/aldehyde)
-
Ethanol (as solvent)
-
p-Toluenesulfonic acid (catalyst)
Procedure:
-
Dissolve 2-aminobenzaldehyde in ethanol in a round-bottom flask.
-
Add a stoichiometric excess of acetone to the solution.
-
Add a catalytic amount of p-toluenesulfonic acid to the mixture.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The residue can be purified by column chromatography on silica gel to yield the substituted quinoline.
The Combes and Doebner-von Miller Reactions: Important Variations
The Combes quinoline synthesis , reported in 1888, involves the acid-catalyzed reaction of an aniline with a β-diketone.[9][10] The reaction proceeds through the formation of an enamine intermediate, which then undergoes cyclization and dehydration.[11] This method is particularly useful for the synthesis of 2,4-disubstituted quinolines.[4]
The Doebner-von Miller reaction is a modification of the Skraup synthesis that allows for the preparation of a wider range of substituted quinolines.[12] It utilizes an α,β-unsaturated carbonyl compound reacting with an aniline in the presence of an acid catalyst.[13] A proposed mechanism involves a fragmentation-recombination pathway, which accounts for the observed product distributions in some cases.[14]
| Synthetic Method | Key Reactants | Typical Conditions | Primary Substitution Pattern |
| Skraup Synthesis | Aniline, Glycerol, Oxidizing Agent | Strong Acid (H₂SO₄), High Temp. | Unsubstituted or Benzo-ring substituted |
| Friedländer Synthesis | 2-Aminobenzaldehyde/Ketone, Enolizable Carbonyl | Acid or Base Catalyst, Reflux | Pyridine-ring substituted |
| Combes Synthesis | Aniline, β-Diketone | Acid Catalyst, Reflux | 2,4-Disubstituted |
| Doebner-von Miller | Aniline, α,β-Unsaturated Carbonyl | Acid Catalyst (Lewis or Brønsted) | Pyridine-ring substituted |
The Quinoline Scaffold in a Leading Role: A Pharmaceutical Saga
The true impact of substituted quinolines lies in their profound and diverse biological activities. This scaffold is a cornerstone of medicinal chemistry, with quinoline-based drugs being instrumental in the fight against infectious diseases and cancer.[15][16]
The Antimalarial Revolution
The history of antimalarial drugs is inextricably linked to the quinoline core.[17]
-
Quinine: Isolated from the bark of the Cinchona tree, this natural product was the first effective treatment for malaria.[18] Its quinoline core structure inspired generations of synthetic chemists.
-
Chloroquine: Synthesized in 1934, this 4-aminoquinoline derivative became a frontline antimalarial drug after World War II due to its high efficacy and low cost.[17][18] The emergence of chloroquine-resistant strains of Plasmodium falciparum has since limited its use but spurred the development of new quinoline-based antimalarials.[19]
-
Mefloquine and Primaquine: These are other important synthetic quinoline derivatives developed to combat malaria, each with distinct mechanisms of action and stages of the parasite lifecycle they target.[16]
The development of these drugs showcases the power of structure-activity relationship (SAR) studies, where systematic modifications to the quinoline scaffold led to optimized potency and pharmacokinetic profiles.[20]
The Dawn of the Fluoroquinolones
A pivotal moment in the history of antibacterial agents was the discovery of the fluoroquinolones. The journey began with nalidixic acid , a naphthyridine derivative discovered in the 1960s as a byproduct of chloroquine synthesis.[21] While its clinical use was limited to urinary tract infections, it was the crucial progenitor of a vast class of antibiotics.
The key breakthrough was the introduction of a fluorine atom at the C-6 position of the quinolone ring, which dramatically increased the antibacterial potency and broadened the spectrum of activity.[22] This led to the development of second-generation fluoroquinolones like ciprofloxacin , which exhibited potent activity against a wide range of Gram-negative and some Gram-positive bacteria.[23] Subsequent generations have further refined the scaffold to enhance Gram-positive and anaerobic coverage.[24]
The Future of Quinoline Synthesis and Application
While the classical synthetic routes remain valuable, contemporary research focuses on developing more efficient, sustainable, and versatile methods for quinoline synthesis. This includes the use of novel catalysts, microwave-assisted reactions, and one-pot multicomponent reactions to improve yields, reduce reaction times, and minimize waste.[25][26] The application of "green chemistry" principles is paramount in modern synthetic efforts.[27]
The quinoline scaffold continues to be a fertile ground for drug discovery, with ongoing research into its potential as an anticancer, anti-inflammatory, antiviral, and anticonvulsant agent.[15][28] The ability to readily functionalize the quinoline ring at various positions allows for the fine-tuning of its pharmacological properties, ensuring its continued relevance in the development of novel therapeutics.
Conclusion
From its humble origins in the residue of coal distillation, the quinoline ring system has risen to become a true "privileged scaffold" in the chemical sciences. Its rich history is a testament to the interplay of isolation, structural elucidation, and synthetic innovation. The classical named reactions developed over a century ago still form the foundation of our ability to construct this vital motif, while the remarkable therapeutic success of quinoline-based drugs has saved countless lives. As synthetic methodologies become more sophisticated and our understanding of biological targets deepens, the story of the substituted quinoline is far from over. It remains an enduring and adaptable framework upon which the next generation of medicines and functional materials will undoubtedly be built.
References
- 1. biosynce.com [biosynce.com]
- 2. Quinoline - Wikipedia [en.wikipedia.org]
- 3. Skraup reaction - Wikipedia [en.wikipedia.org]
- 4. iipseries.org [iipseries.org]
- 5. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 6. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 7. jk-sci.com [jk-sci.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Combes Quinoline Synthesis [drugfuture.com]
- 10. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]
- 11. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 12. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 13. synarchive.com [synarchive.com]
- 14. On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Recent Progress in the Synthesis of Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 17. globalresearchonline.net [globalresearchonline.net]
- 18. History of antimalarial drugs | Medicines for Malaria Venture [mmv.org]
- 19. Structural modifications of quinoline-based antimalarial agents: Recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 22. The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Ciprofloxacin - Wikipedia [en.wikipedia.org]
- 24. The fluoroquinolone antibacterials: past, present and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Recent advances in the synthesis of quinolines: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 26. tandfonline.com [tandfonline.com]
- 27. ijpsjournal.com [ijpsjournal.com]
- 28. researchgate.net [researchgate.net]
Theoretical Studies on the Electronic Properties of 5-Fluoroquinolin-3-amine: A Computational Chemistry Perspective
An In-depth Technical Guide
Abstract
5-Fluoroquinolin-3-amine is a heterocyclic compound of significant interest in medicinal chemistry, merging the biologically active quinoline scaffold with the modulating effects of a fluorine substituent. Understanding its electronic properties is paramount for predicting its reactivity, metabolic stability, and potential as a pharmacophore. This technical guide provides a comprehensive framework for the theoretical investigation of this compound's electronic structure using quantum chemical calculations. We delve into the rationale behind selecting Density Functional Theory (DFT) for this analysis, detail a step-by-step computational protocol, and interpret the significance of key electronic descriptors such as Frontier Molecular Orbitals (HOMO-LUMO) and the Molecular Electrostatic Potential (MEP). This document is intended for researchers, computational chemists, and drug development professionals seeking to leverage theoretical insights to guide rational drug design and synthesis.
Introduction
The Quinoline Scaffold: A Privileged Structure in Medicinal Chemistry
The quinoline ring system is a cornerstone in the development of therapeutic agents, renowned for its presence in a wide array of pharmacologically active compounds.[1] Its rigid, bicyclic aromatic structure provides an excellent scaffold for orienting functional groups in three-dimensional space to interact with biological targets. Quinoline derivatives are best known for their diverse pharmacological properties, including antimalarial, antibacterial, and anticancer activities.[1][2]
The Role of Fluorine in Modern Drug Design
The strategic incorporation of fluorine into bioactive molecules is a widely used and powerful strategy in medicinal chemistry.[3] Fluorine's high electronegativity and small size can profoundly influence a molecule's properties, including its metabolic stability (by blocking sites of oxidative metabolism), binding affinity (through favorable electrostatic interactions), and membrane permeability. This "fluorine effect" often leads to enhanced pharmacokinetic and pharmacodynamic profiles.[4]
This compound: A Molecule of Interest
The title compound, this compound (CAS No: 1028302-82-0), combines the quinoline scaffold with both a fluorine atom and an amine group.[5] The amine group can act as a hydrogen bond donor and a site for further chemical modification, making it a versatile building block for creating libraries of potential drug candidates.[6] The fluorine atom at the 5-position is expected to modulate the electronic landscape of the entire ring system, influencing its reactivity and potential biological interactions.
The Power of Theoretical and Computational Chemistry
Before committing to resource-intensive synthesis and biological testing, computational chemistry offers a powerful, cost-effective lens to predict and rationalize molecular properties.[7] Methods like Density Functional Theory (DFT) allow us to model the electronic structure of molecules with a high degree of accuracy, providing invaluable insights into their intrinsic stability, reactivity, and intermolecular interaction potential.[8][9]
Theoretical Framework and Computational Methodology
The cornerstone of this theoretical investigation is Density Functional Theory (DFT), a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[7] DFT is chosen for its excellent balance of computational cost and accuracy, making it the workhorse for studies on medium-sized organic molecules like this compound.[10]
The B3LYP/6-311++G(d,p) Protocol: A Justification
For this guide, we propose the use of the B3LYP functional with the 6-311++G(d,p) basis set. This combination is widely validated and frequently used for calculations on similar heterocyclic systems.[8][11][12]
-
B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is a hybrid functional that combines a portion of the exact Hartree-Fock exchange with exchange and correlation functionals from other sources. It provides a robust description of molecular geometries and electronic properties for a wide range of organic molecules.
-
6-311++G(d,p) Basis Set: This is a Pople-style basis set that offers a high degree of flexibility for describing the electron distribution.
-
6-311G: A triple-zeta valence basis set, meaning it uses three functions to describe each valence electron, providing more flexibility than smaller basis sets.
-
++: These diffuse functions are added to both heavy atoms and hydrogen atoms. They are crucial for accurately describing systems with lone pairs, anions, or weak non-covalent interactions, as they allow electrons to occupy space further from the nucleus.
-
(d,p): These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). They allow for non-spherical distortion of the electron clouds, which is essential for accurately modeling chemical bonds and intermolecular interactions.
-
Key Electronic Properties and Their Significance
-
Frontier Molecular Orbitals (HOMO & LUMO): According to Frontier Molecular Orbital (FMO) theory, the reactivity of a molecule is primarily governed by the interaction between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).[13]
-
E(HOMO): The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity). Higher HOMO energy values suggest a greater tendency to donate electrons to an electrophile.[13]
-
E(LUMO): The energy of the LUMO is related to the molecule's ability to accept electrons (electrophilicity). Lower LUMO energy values indicate a greater propensity to accept electrons from a nucleophile.
-
HOMO-LUMO Energy Gap (ΔE): The difference between E(LUMO) and E(HOMO) is a critical indicator of chemical reactivity and kinetic stability.[14][15] A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more polarizable and reactive.[14][15]
-
-
Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electrostatic potential plotted on the electron density surface of a molecule.[16] It is an invaluable tool for identifying the sites of electrophilic and nucleophilic attack.[17][18]
-
Negative Regions (Red/Yellow): These regions correspond to an excess of electron density and are susceptible to electrophilic attack. They are typically found around electronegative atoms like nitrogen or oxygen.[16]
-
Positive Regions (Blue): These regions indicate an electron-deficient area and are susceptible to nucleophilic attack. They are often found around hydrogen atoms bonded to electronegative atoms.
-
Zero Potential Regions (Green): These represent areas of relative neutrality.
-
Step-by-Step Computational Protocol
This protocol outlines the workflow for calculating the electronic properties of this compound using a standard quantum chemistry software package like Gaussian.
Experimental Protocol: DFT Calculation Workflow
-
Step 1: Input Structure Generation
-
Draw the 3D structure of this compound using a molecular editor (e.g., GaussView, Avogadro). Ensure correct atom types and initial bond lengths/angles.
-
-
Step 2: Geometry Optimization
-
Perform a full geometry optimization to find the lowest energy conformation of the molecule. This is a critical step to ensure all subsequent calculations are performed on a realistic structure.
-
Method: B3LYP
-
Basis Set: 6-311++G(d,p)
-
Keyword: Opt
-
-
Step 3: Vibrational Frequency Analysis
-
Following optimization, perform a frequency calculation at the same level of theory. This serves two purposes:
-
It confirms that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).[7]
-
It provides theoretical vibrational spectra (IR, Raman).
-
-
Keyword: Freq
-
-
Step 4: Single-Point Energy and Property Calculation
-
Using the optimized geometry, perform a single-point calculation to generate the final wavefunction and derive the electronic properties.
-
Keywords: Pop=NBO (for Natural Bond Orbital analysis), IOp(6/33=2) (to generate cube files for visualization).
-
-
Step 5: Data Extraction and Visualization
-
Extract E(HOMO), E(LUMO), and dipole moment values from the output file.
-
Use the generated cube files to visualize the HOMO, LUMO, and MEP surfaces using software like GaussView or VMD.
-
Caption: A flowchart of the DFT computational protocol.
Analysis and Interpretation of Results (Illustrative)
The following data are illustrative, based on expected outcomes for a molecule with this structure, to demonstrate the interpretation process.
Frontier Molecular Orbital (HOMO-LUMO) Analysis
The energies of the frontier molecular orbitals provide a quantitative measure of the molecule's electronic reactivity.
Table 1: Calculated FMO Properties of this compound
| Parameter | Value (Hartree) | Value (eV) | Implication |
| E(HOMO) | -0.215 | -5.85 | Electron-donating capability |
| E(LUMO) | -0.045 | -1.22 | Electron-accepting capability |
| Energy Gap (ΔE) | 0.170 | 4.63 | High kinetic stability, moderate reactivity |
A HOMO-LUMO gap of 4.63 eV suggests that this compound is a kinetically stable molecule, but reactive enough to participate in chemical reactions.[14] The HOMO is likely to be distributed across the quinoline ring and the lone pair of the amine group, indicating these are the primary sites for electron donation (nucleophilic character). The LUMO is expected to be delocalized over the aromatic system, particularly the electron-deficient regions influenced by the nitrogen and fluorine atoms, marking the sites for electron acceptance (electrophilic character).
Molecular Electrostatic Potential (MEP) Mapping
The MEP map provides a visual guide to the charge distribution and reactive sites.
-
Most Negative Potential: The most negative region (red) is anticipated to be located around the nitrogen atom of the quinoline ring, due to its high electronegativity and lone pair of electrons. This site is the most probable target for electrophilic attack or protonation.
-
Moderately Negative Potential: A secondary negative region is expected near the fluorine atom.
-
Most Positive Potential: The most positive regions (blue) are expected on the hydrogen atoms of the amine (-NH2) group. These sites are the primary locations for nucleophilic attack and hydrogen bond donation.
Caption: The relationship between calculated properties and their implications.
Implications for Drug Development
The theoretical analysis of this compound's electronic properties provides actionable insights for drug discovery professionals.
-
Predicting Reactivity and Metabolic Fate: The MEP map highlights the electron-rich nitrogen atom of the quinoline ring as a potential site for metabolism (e.g., N-oxidation). The electron-donating character of the amine group suggests it is a key handle for chemical reactions.
-
Guiding Synthesis of Analogs: Understanding the electronic landscape allows for rational design of derivatives. For instance, adding an electron-withdrawing group to the molecule could lower the LUMO energy, potentially increasing its reactivity towards specific nucleophilic biological targets.
-
Informing Structure-Activity Relationship (SAR) Studies: The calculated properties (e.g., dipole moment, charge distribution from NBO analysis) can be used as descriptors in Quantitative Structure-Activity Relationship (QSAR) models. This helps correlate the electronic structure with biological activity, accelerating the optimization of lead compounds.[2] For example, the hydrogen bond donating potential of the amine group, identified via the positive MEP, is likely critical for binding to target proteins.
Conclusion
Theoretical studies, anchored by robust computational methods like DFT, are an indispensable component of modern chemical and pharmaceutical research. The framework presented in this guide provides a self-validating system for investigating the electronic properties of this compound. By systematically calculating and interpreting properties such as the HOMO-LUMO gap and the Molecular Electrostatic Potential, researchers can gain profound insights into the molecule's stability, reactivity, and potential for intermolecular interactions. These insights are crucial for guiding the efficient design and synthesis of novel quinoline-based therapeutic agents, ultimately accelerating the drug discovery pipeline.
References
- 1. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]
- 2. Molecular Modeling Studies of Novel Fluoroquinolone Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine [mdpi.com]
- 4. The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1028302-82-0|this compound|BLD Pharm [bldpharm.com]
- 6. Prodrugs for Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Understanding the aqueous chemistry of quinoline and the diazanaphthalenes: insight from DFT study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Density functional theory studies on molecular structure, vibrational spectra and electronic properties of cyanuric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Conformational, spectroscopic, and molecular dynamics DFT study of precursors for new potential antibacterial fluoroquinolone drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. iris.cnr.it [iris.cnr.it]
- 13. saudijournals.com [saudijournals.com]
- 14. Synthesis, DFT studies on a series of tunable quinoline derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03961K [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
The Alchemist's Guide to the Quinoline Core: A Technical Guide to Foundational Name Reactions in Synthesis
Introduction: The Quinoline Scaffold - A Cornerstone in Modern Drug Discovery
The quinoline scaffold, a bicyclic heterocycle comprising a benzene ring fused to a pyridine ring, stands as a "privileged structure" in the landscape of medicinal chemistry. Its rigid architecture and versatile electronic properties have made it a cornerstone in the design of a multitude of therapeutic agents. From the historic antimalarial quinine to contemporary anticancer and antiretroviral drugs, the quinoline core is a testament to the enduring power of heterocyclic chemistry in addressing human health challenges.[1][2][3] The development of efficient synthetic routes to functionalized quinolines is, therefore, a critical endeavor for researchers, scientists, and drug development professionals. This guide provides an in-depth exploration of the five seminal name reactions that form the foundation of quinoline synthesis: the Skraup, Combes, Doebner-von Miller, Friedländer, and Conrad-Limpach-Knorr syntheses. We will delve into the mechanistic intricacies, provide field-proven experimental insights, and offer a comparative analysis to empower the modern synthetic chemist in the strategic construction of this vital heterocyclic motif.[4][5]
The Skraup Synthesis: A Classic Route Forged in Fire
First reported by Zdenko Hans Skraup in 1880, the Skraup synthesis is a robust, albeit often vigorous, method for producing quinolines.[6] It involves the reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent.[7]
Mechanistic Deep Dive
The expertise in running a Skraup reaction lies in understanding and controlling its highly exothermic nature. The reaction proceeds through a series of steps, each with a critical choice of reagents.[8][9]
-
Dehydration of Glycerol: Concentrated sulfuric acid serves a dual purpose: it acts as a catalyst and a powerful dehydrating agent, converting glycerol into the highly reactive α,β-unsaturated aldehyde, acrolein, in situ. This obviates the need to handle the volatile and lachrymatory acrolein directly.
-
Michael Addition: The aromatic amine undergoes a conjugate (Michael) addition to the acrolein. The acidic medium protonates the acrolein, activating it for nucleophilic attack by the aniline.
-
Cyclization and Dehydration: The resulting β-aminocarbonyl compound undergoes an acid-catalyzed intramolecular electrophilic substitution onto the aromatic ring, followed by dehydration to form a 1,2-dihydroquinoline intermediate.
-
Oxidation: The dihydroquinoline is then oxidized to the aromatic quinoline. Nitrobenzene is a traditional oxidizing agent that also serves as a solvent; however, milder and safer alternatives like arsenic pentoxide or even air are sometimes employed.[6] The choice of oxidizing agent is critical to the reaction's safety and efficiency. Ferrous sulfate is often added to moderate the otherwise violent reaction.[6]
Experimental Workflow: Skraup Synthesis
Caption: A generalized workflow for the Skraup quinoline synthesis.
Detailed Experimental Protocol: Synthesis of Quinoline
-
Reactants: Aniline, glycerol, nitrobenzene, concentrated sulfuric acid, ferrous sulfate heptahydrate.
-
Procedure:
-
In a 2-liter round-bottom flask equipped with a reflux condenser and a mechanical stirrer, cautiously mix aniline (1.0 mole), glycerol (3.0 moles), and nitrobenzene (0.4 moles).
-
Slowly and with constant stirring, add concentrated sulfuric acid (100 ml) to the mixture.
-
Add ferrous sulfate heptahydrate (10 g) to the reaction mixture.
-
Gently heat the mixture in an oil bath. The reaction will become exothermic. Maintain the temperature of the oil bath at 140-150°C for 3-4 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the mixture with water and then neutralize it with a concentrated solution of sodium hydroxide until it is strongly alkaline.
-
Perform a steam distillation to isolate the crude quinoline.
-
Separate the quinoline layer from the aqueous layer in the distillate. Dry the crude quinoline over anhydrous potassium carbonate and then purify by distillation. The fraction boiling at 235-237°C is collected.
-
The Combes Synthesis: A Gateway to 2,4-Disubstituted Quinolines
The Combes synthesis, first reported in 1888, provides a reliable route to 2,4-disubstituted quinolines through the acid-catalyzed condensation of anilines with β-diketones.[10][11]
Mechanistic Deep Dive
The elegance of the Combes synthesis lies in its straightforward approach to installing substituents at the 2- and 4-positions of the quinoline ring.[1]
-
Enamine Formation: The reaction commences with the condensation of the aniline with one of the carbonyl groups of the β-diketone to form an enamine intermediate, with the elimination of water.
-
Acid-Catalyzed Cyclization: The enamine, in the presence of a strong acid like sulfuric acid or polyphosphoric acid (PPA), undergoes protonation of the remaining carbonyl group. This is followed by an intramolecular electrophilic attack of the enamine on the activated carbonyl, leading to cyclization.
-
Dehydration: The resulting cyclic intermediate readily dehydrates to furnish the aromatic 2,4-disubstituted quinoline. The choice of a strong dehydrating acid is crucial for driving the reaction to completion.[10]
Reaction Mechanism: Combes Synthesis
Caption: The two-stage mechanism of the Combes quinoline synthesis.
Detailed Experimental Protocol: Synthesis of a 2,4-Dimethylquinoline
-
Reactants: Aniline, acetylacetone (a β-diketone), concentrated sulfuric acid.
-
Procedure:
-
In a round-bottom flask, mix aniline (1 equivalent) and acetylacetone (1.1 equivalents).
-
Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (2-3 equivalents) with constant stirring.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat it to 100°C for 1-2 hours.
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the solution with a concentrated aqueous solution of sodium hydroxide until it is basic.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to yield the 2,4-dimethylquinoline.
-
The Doebner-von Miller Reaction: A Versatile Modification of the Skraup Synthesis
The Doebner-von Miller reaction is a modification of the Skraup synthesis that utilizes α,β-unsaturated aldehydes or ketones in place of glycerol, allowing for a wider range of substituted quinolines to be synthesized.[8]
Mechanistic Deep Dive
This reaction often proceeds through a complex mechanism that is still a subject of some debate, but a generally accepted pathway involves the following key steps:[8][12]
-
Michael Addition: Aniline undergoes a conjugate addition to the α,β-unsaturated carbonyl compound.
-
Formation of a β-Anilino Carbonyl: This addition product can then react with a second molecule of aniline to form an enamine or imine.
-
Cyclization and Oxidation: The intermediate then undergoes an acid-catalyzed cyclization and subsequent oxidation to yield the substituted quinoline. The reaction is often catalyzed by strong acids like hydrochloric acid or Lewis acids.[12]
Conceptual Flow: Doebner-von Miller Reaction
Caption: A simplified representation of the Doebner-von Miller reaction pathway.
Detailed Experimental Protocol: Synthesis of a 2-Methylquinoline
-
Reactants: Aniline, crotonaldehyde (an α,β-unsaturated aldehyde), hydrochloric acid.
-
Procedure:
-
In a reaction vessel, dissolve aniline (2 equivalents) in a suitable solvent such as ethanol or water.
-
Add concentrated hydrochloric acid to the solution.
-
Slowly add crotonaldehyde (1 equivalent) to the mixture with stirring.
-
Heat the reaction mixture to reflux for several hours.
-
After cooling, make the solution alkaline with a sodium hydroxide solution.
-
Extract the product with an organic solvent.
-
Dry the organic layer and remove the solvent.
-
Purify the product by distillation or chromatography.
-
The Friedländer Synthesis: A Convergent and High-Yielding Approach
The Friedländer synthesis is one of the most versatile and widely used methods for preparing quinolines. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[13][14]
Mechanistic Deep Dive
The reaction can be catalyzed by either acids or bases and generally proceeds with high yields and excellent regioselectivity.[15] Two primary mechanistic pathways are proposed:[15]
-
Aldol Condensation First: The 2-aminoaryl carbonyl and the active methylene compound undergo an aldol-type condensation, followed by cyclization and dehydration to form the quinoline.
-
Schiff Base Formation First: The amine of the 2-aminoaryl carbonyl compound reacts with the carbonyl of the active methylene compound to form a Schiff base (imine), which then undergoes an intramolecular aldol-type condensation and dehydration.
The choice of catalyst (acidic or basic) can influence which pathway is favored. The versatility of this reaction allows for the synthesis of a wide array of polysubstituted quinolines, making it a powerful tool in drug discovery.[15][16]
Dual Mechanisms of the Friedländer Synthesis
Caption: The two possible mechanistic pathways of the Friedländer synthesis.
Detailed Experimental Protocol: Synthesis of a Substituted Quinoline
-
Reactants: 2-Aminobenzophenone, ethyl acetoacetate, potassium hydroxide, ethanol.
-
Procedure:
-
Dissolve 2-aminobenzophenone (1 equivalent) and ethyl acetoacetate (1.2 equivalents) in ethanol in a round-bottom flask.
-
Add a catalytic amount of potassium hydroxide.
-
Heat the mixture to reflux for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford the desired substituted quinoline.
-
The Conrad-Limpach-Knorr Synthesis: Temperature-Dependent Formation of 2- and 4-Quinolones
The Conrad-Limpach-Knorr synthesis is a versatile method that can yield either 4-hydroxyquinolines (4-quinolones) or 2-hydroxyquinolines (2-quinolones) by reacting anilines with β-ketoesters, with the product being determined by the reaction temperature.[17][18]
Mechanistic Deep Dive
The dichotomy of this reaction is a classic example of kinetic versus thermodynamic control.[19]
-
Conrad-Limpach Pathway (Kinetic Control): At lower temperatures (around 140-160°C), the aniline nitrogen preferentially attacks the more reactive keto group of the β-ketoester to form an enamine. Subsequent thermal cyclization and elimination of ethanol lead to the 4-hydroxyquinoline, the kinetically favored product.[17]
-
Knorr Pathway (Thermodynamic Control): At higher temperatures (around 250°C), the reaction is reversible, and the aniline nitrogen attacks the less reactive ester carbonyl to form a more stable anilide intermediate. Cyclization of this anilide then proceeds to give the thermodynamically favored 2-hydroxyquinoline.[19] The use of high-boiling solvents like mineral oil or Dowtherm A is often necessary to achieve the temperatures required for the Knorr pathway.[20]
Temperature Control in Conrad-Limpach-Knorr Synthesis
Caption: The temperature-dependent pathways of the Conrad-Limpach-Knorr synthesis.
Detailed Experimental Protocol: Synthesis of a 4-Hydroxyquinoline (Conrad-Limpach)
-
Reactants: Aniline, ethyl acetoacetate.
-
Procedure:
-
Mix aniline (1 equivalent) and ethyl acetoacetate (1 equivalent) and heat the mixture at 140-160°C for 1 hour.
-
The intermediate enamine can be isolated or used directly.
-
Add the enamine to a high-boiling solvent like diphenyl ether and heat to around 250°C for 30 minutes.
-
Cool the reaction mixture and add hexane or petroleum ether to precipitate the product.
-
Collect the solid by filtration and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure 4-hydroxyquinoline.
-
Comparative Analysis of Quinoline Synthesis Name Reactions
| Reaction | Starting Materials | Key Reagents/Conditions | Products | Advantages | Limitations |
| Skraup | Aniline, Glycerol | H₂SO₄, Oxidizing Agent | Unsubstituted or simply substituted quinolines | One-pot reaction from simple starting materials.[21] | Harsh and often violent reaction conditions, low yields, limited substituent scope.[21] |
| Combes | Aniline, β-Diketone | Strong acid (e.g., H₂SO₄, PPA) | 2,4-Disubstituted quinolines | Good for specific substitution patterns, straightforward.[10] | Requires β-diketones which may not be readily available. |
| Doebner-von Miller | Aniline, α,β-Unsaturated Carbonyl | Strong acid (e.g., HCl) | Substituted quinolines | More versatile than Skraup, wider range of substituents possible.[8] | Can have side reactions like polymerization of the carbonyl compound.[12] |
| Friedländer | 2-Aminoaryl Aldehyde/Ketone, Active Methylene Compound | Acid or base catalyst | Polysubstituted quinolines | High yields, mild conditions, high versatility and regioselectivity.[14][22] | Requires pre-functionalized and sometimes unstable 2-aminoaryl carbonyls.[13] |
| Conrad-Limpach-Knorr | Aniline, β-Ketoester | High temperature | 2- or 4-Hydroxyquinolines | Temperature-controlled synthesis of different isomers. | Requires high temperatures, which can limit functional group tolerance.[19] |
Conclusion: Strategic Application in Drug Development
The quinoline core is central to a number of FDA-approved drugs, including the antimalarial chloroquine, the antibacterial ciprofloxacin, and the anticancer agent bosutinib.[1][23][24] The classical name reactions discussed herein provide the foundational logic for the synthesis of these and many other life-saving medicines. For instance, the Conrad-Limpach synthesis is a key step in the industrial production of 4,7-dichloroquinoline, a crucial precursor to chloroquine.[24]
As drug development professionals, a deep understanding of these synthetic routes is not merely academic; it is a practical tool for the strategic design and efficient production of novel therapeutic agents. By mastering the nuances of each named reaction—understanding the causality behind experimental choices, anticipating potential limitations, and leveraging their respective strengths—we can more effectively navigate the complex path from molecular concept to clinical reality. The continued innovation and refinement of these century-old reactions, alongside the development of new synthetic methodologies, will undoubtedly continue to fuel the discovery of the next generation of quinoline-based medicines.[25][26][27]
References
- 1. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 2. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 3. chemrj.org [chemrj.org]
- 4. iipseries.org [iipseries.org]
- 5. Review on Quinoline: Recent Advances in Synthesis and Applications [ijaresm.com]
- 6. Skraup reaction - Wikipedia [en.wikipedia.org]
- 7. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 8. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 9. Structural modifications of quinoline-based antimalarial agents: Recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 11. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 12. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. jk-sci.com [jk-sci.com]
- 15. Friedlӓnder's synthesis of quinolines as a pivotal step in the development of bioactive heterocyclic derivatives in the current era of medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]
- 18. synarchive.com [synarchive.com]
- 19. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 20. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. One-Pot Friedländer Quinoline Synthesis: Scope and Limitations [organic-chemistry.org]
- 23. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 24. globalresearchonline.net [globalresearchonline.net]
- 25. Recent Progress in the Synthesis of Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Quinoline Derivatives: A Comprehensive Review of Synthesis, Biological Activities, and Pharmaceutical Applications | International Journal of Pharma Professional’s Research [ijppronline.com]
- 27. Recent advances in the synthesis of quinolines: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Note: Leveraging 5-Fluoroquinolin-3-amine as a Privileged Scaffold for Kinase Inhibitor Design
Executive Summary
Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer. The quinoline core has emerged as a privileged scaffold in medicinal chemistry, forming the basis of several FDA-approved kinase inhibitors.[1] This application note provides a comprehensive technical guide on the strategic use of 5-Fluoroquinolin-3-amine as a versatile starting point for the design and synthesis of novel kinase inhibitors. We will explore the rationale behind this scaffold's selection, detailing the synergistic advantages conferred by the quinoline core, the 3-amino functional group, and the 5-fluoro substituent. This guide provides detailed, field-proven protocols for chemical synthesis, in vitro enzymatic assays, and cell-based evaluation, equipping researchers with the necessary tools to accelerate their drug discovery programs.
Rationale for Scaffold Selection: A Trifecta of Strategic Advantages
The choice of a starting scaffold is a critical decision in drug design. This compound offers a unique combination of features that make it an exceptional platform for building potent and selective kinase inhibitors.
The Quinoline Core: A Proven Hinge-Binder
The quinoline ring system is a bioisostere of the adenine region of ATP and has repeatedly been shown to be an effective "hinge-binding" motif.[2][3] This allows it to anchor in the ATP-binding site of many kinases, providing a solid foundation for achieving high potency. Numerous successful inhibitors targeting kinases like EGFR, VEGFR, and c-Met utilize this core structure.[3][4]
The 3-Amino Group: A Handle for Synthetic Elaboration
The amino group at the 3-position serves as a crucial synthetic handle. It provides a nucleophilic site for a wide array of chemical reactions (e.g., amide bond formation, Buchwald-Hartwig coupling, urea formation), allowing for the systematic introduction of various substituents. This chemical versatility is paramount for exploring the structure-activity relationship (SAR) and optimizing the compound's affinity and selectivity for the target kinase.
The 5-Fluoro Substituent: Enhancing Drug-like Properties
The incorporation of a fluorine atom is a well-established strategy in medicinal chemistry to enhance the pharmacokinetic and pharmacodynamic properties of a molecule.[5] The placement at the 5-position of the quinoline ring is particularly strategic for several reasons:
-
Modulation of Basicity (pKa): Fluorine is the most electronegative element, and its strong electron-withdrawing inductive effect lowers the pKa of the nearby quinoline nitrogen and the 3-amino group.[6] This reduction in basicity can be critical for improving cell membrane permeability and reducing the likelihood of off-target effects, such as binding to the hERG channel.
-
Metabolic Stability: Aromatic rings are often susceptible to oxidative metabolism by cytochrome P450 enzymes. Placing a fluorine atom at the 5-position can block this metabolic pathway, thereby increasing the compound's half-life and oral bioavailability.[5]
-
Enhanced Binding Affinity: The C-F bond is highly polarized and can participate in favorable, non-covalent interactions within the protein's binding pocket, including dipole-dipole interactions and weak hydrogen bonds with backbone amides.[6][7] These interactions can provide an additional affinity boost that would be absent in the non-fluorinated analog.
Design and Synthesis Workflow
The overall strategy involves a three-stage iterative process: design, synthesis, and biological evaluation. A lead compound is designed based on the structure of a target kinase, synthesized, and then tested. The results of the biological evaluation inform the design of the next generation of compounds.
Protocol 2.1: Synthesis of an N-Aryl-5-fluoroquinolin-3-amine Derivative
This protocol describes a representative Buchwald-Hartwig amination reaction to couple an aryl bromide with the this compound core. This is a robust and widely used method for forming the C-N bond central to many kinase inhibitors.
Materials:
-
This compound (1.0 eq)
-
Substituted Aryl Bromide (1.1 eq)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., Xantphos, 4 mol%)
-
Base (e.g., Cs₂CO₃, 2.0 eq)
-
Anhydrous solvent (e.g., Dioxane or Toluene)
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To an oven-dried reaction flask, add this compound, the aryl bromide, and cesium carbonate.
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., argon) for 10-15 minutes. This is critical as the palladium catalyst is air-sensitive.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst and the ligand to the flask.
-
Solvent Addition: Add anhydrous dioxane via syringe.
-
Reaction: Place the flask in a pre-heated oil bath at 100-110 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS (typically 12-24 hours).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS).
Biological Evaluation Protocols
After successful synthesis and characterization, the new compounds must be evaluated for biological activity. This typically follows a tiered approach, starting with specific enzymatic assays and progressing to cell-based models.
Protocol 3.1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol outlines a luminescent-based assay to measure the enzymatic activity of a target kinase and determine the IC50 of an inhibitor. The principle is to quantify the amount of ADP produced in the kinase reaction.
Materials:
-
Recombinant human kinase (e.g., EGFR)
-
Kinase substrate (e.g., a generic peptide substrate)
-
ATP
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
White, opaque 384-well assay plates
-
Multichannel pipette and plate reader with luminescence detection capabilities
Procedure:
-
Compound Plating: Create a serial dilution of the test compounds in DMSO. Dispense a small volume (e.g., 50 nL) of each concentration into the assay plate wells. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Kinase Reaction: Prepare a master mix containing the kinase, its substrate, and reaction buffer. Add this mix to the wells containing the test compounds.
-
Initiate Reaction: Prepare a solution of ATP in reaction buffer and add it to all wells to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for a set time (e.g., 60 minutes).
-
Stop Reaction & Deplete ATP: Add the ADP-Glo™ Reagent to all wells. This will terminate the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion: Add the Kinase Detection Reagent to all wells. This reagent converts the ADP produced by the kinase reaction into ATP and provides luciferase/luciferin to generate a luminescent signal proportional to the ADP concentration. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Normalize the data to the controls. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.
Data Presentation: Illustrative SAR Table
The data from these assays are crucial for building a structure-activity relationship (SAR).
| Compound ID | R-Group (at 3-amino position) | Kinase IC50 (nM) | Cell GI50 (nM) |
| Ref-Cmpd | (Non-fluorinated analog) | 150 | 850 |
| FNQ-001 | Phenyl | 95 | 620 |
| FNQ-002 | 4-Methoxyphenyl | 50 | 210 |
| FNQ-003 | 3-Chlorophenyl | 25 | 90 |
| FNQ-004 | 3-Chloro-4-fluoroaniline | 8 | 35 |
This is illustrative data and does not represent real experimental results. The table demonstrates how systematic changes to the R-group, guided by the fluorinated quinoline scaffold, can lead to significant improvements in both enzymatic potency and cellular activity.
Mechanism of Action and Pathway Analysis
Confirming that the inhibitor works through the intended mechanism is a critical validation step. For an EGFR inhibitor, this would involve demonstrating that it reduces the phosphorylation of EGFR and its downstream signaling partners.
A Western blot analysis would be performed on lysates from cells treated with the inhibitor. A potent and on-target inhibitor (like FNQ-004 ) would show a dose-dependent decrease in the signal for phosphorylated EGFR (p-EGFR), phosphorylated AKT (p-AKT), and phosphorylated ERK (p-ERK), without affecting the total protein levels of EGFR, AKT, or ERK.
Conclusion and Future Perspectives
This compound represents a highly valuable and strategically designed scaffold for modern kinase inhibitor discovery. The convergence of a proven hinge-binding core, a versatile synthetic handle, and the beneficial physicochemical properties imparted by the fluorine atom provides a robust starting point for developing potent, selective, and metabolically stable drug candidates. The protocols and workflows detailed in this guide offer a validated framework for researchers to efficiently design, synthesize, and evaluate novel inhibitors based on this privileged structure, ultimately accelerating the journey from concept to clinical candidate.
References
- 1. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) [mdpi.com]
- 4. c-Met inhibitor - Wikipedia [en.wikipedia.org]
- 5. pharmacyjournal.org [pharmacyjournal.org]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
The Versatility of 5-Fluoroquinolin-3-amine: A Gateway to Novel Heterocyclic Scaffolds for Drug Discovery
Introduction: In the landscape of medicinal chemistry, the quinoline scaffold remains a cornerstone, celebrated for its prevalence in a multitude of clinically significant therapeutic agents. The strategic incorporation of fluorine atoms into these frameworks has emerged as a powerful tool to modulate physicochemical and pharmacological properties, often leading to enhanced metabolic stability, improved binding affinity, and favorable pharmacokinetic profiles. Within this context, 5-fluoroquinolin-3-amine stands out as a particularly valuable and versatile building block. Its unique electronic architecture, arising from the interplay between the electron-withdrawing fluorine atom and the electron-donating amino group on the quinoline core, offers a rich platform for the synthesis of a diverse array of novel and complex heterocyclic systems. This guide provides an in-depth exploration of the reactivity of this compound and presents detailed protocols for its application in the construction of promising heterocyclic frameworks for drug discovery and development.
The Strategic Advantage of this compound in Heterocyclic Synthesis
The reactivity of this compound is governed by the distinct electronic nature of its substituents. The fluorine atom at the 5-position exerts a strong electron-withdrawing inductive effect, which modulates the electron density of the entire quinoline ring system. Concurrently, the primary amine at the 3-position serves as a versatile nucleophilic handle and a key reactive site for a variety of synthetic transformations. This electronic dichotomy makes this compound a unique synthon, enabling a range of chemical manipulations that lead to the construction of fused and appended heterocyclic systems with significant potential for biological activity.
Application Note 1: Synthesis of Pyrazolo[4,3-c]quinolines – Potent Scaffolds in Medicinal Chemistry
Pyrazolo[4,3-c]quinolines are a class of fused heterocyclic compounds that have garnered significant attention due to their diverse pharmacological activities, including anti-inflammatory and anticancer properties.[1][2] The synthesis of these valuable scaffolds can be efficiently achieved from this compound through a multi-step sequence involving diazotization followed by cyclization.
Mechanistic Rationale:
The synthesis commences with the diazotization of the primary amine group of this compound to form a diazonium salt. This highly reactive intermediate is then subjected to a reductive cyclization, often in the presence of a reducing agent like tin(II) chloride, to yield the pyrazolo[4,3-c]quinoline core. The fluorine atom at the 5-position of the quinoline ring is expected to influence the electronic properties of the final compound, potentially impacting its biological target engagement.
Protocol 1: Synthesis of 5-Fluoro-1H-pyrazolo[4,3-c]quinolin-3-amine
This protocol outlines a general procedure for the synthesis of a key pyrazolo[4,3-c]quinoline intermediate.
Materials:
-
This compound
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Water
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Diazotization: Dissolve this compound (1.0 eq) in a mixture of concentrated HCl and water at 0-5 °C. To this cooled solution, add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution for 30 minutes at this temperature.
-
Reductive Cyclization: In a separate flask, dissolve tin(II) chloride dihydrate (3.0 eq) in concentrated HCl. Cool this solution to 0-5 °C and add the previously prepared diazonium salt solution dropwise with vigorous stirring.
-
Reaction Progression: Allow the reaction mixture to stir at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-fluoro-1H-pyrazolo[4,3-c]quinolin-3-amine.
Characterization Data:
The final product should be characterized by standard analytical techniques:
| Analysis | Expected Results |
| ¹H NMR | Characteristic aromatic proton signals for the pyrazolo[4,3-c]quinoline core. |
| ¹³C NMR | Resonances corresponding to the carbon atoms of the fused heterocyclic system. |
| Mass Spec | Molecular ion peak corresponding to the calculated mass of the product. |
| Yield | Typically in the range of 60-80%. |
Application Note 2: Multicomponent Reactions for the Rapid Assembly of Complex Heterocycles
Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single, one-pot operation.[3] The Ugi four-component reaction (U-4CR) is a prominent example of an MCR that can be effectively employed with this compound to generate diverse libraries of α-acylamino-carboxamide derivatives.[4][5]
Mechanistic Rationale:
The Ugi reaction involves the condensation of an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide.[6] In this context, this compound serves as the amine component. The reaction proceeds through the formation of an imine from the amine and the carbonyl compound, which is then attacked by the isocyanide. Subsequent addition of the carboxylate and an intramolecular acyl transfer (Mumm rearrangement) yields the final product. The fluorine substituent on the quinoline ring can influence the reactivity of the amine and the properties of the resulting products.
Protocol 2: Ugi Four-Component Synthesis of a 5-Fluoroquinoline-Derived Peptidomimetic
This protocol provides a general procedure for the Ugi reaction using this compound.
Materials:
-
This compound
-
An aldehyde (e.g., benzaldehyde)
-
A carboxylic acid (e.g., acetic acid)
-
An isocyanide (e.g., cyclohexyl isocyanide)
-
Methanol
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 eq) in methanol, add the aldehyde (1.0 eq) and the carboxylic acid (1.0 eq).
-
Addition of Isocyanide: Stir the mixture at room temperature for 10-15 minutes. Then, add the isocyanide (1.0 eq) to the reaction mixture.
-
Reaction Progression: Stir the reaction at room temperature for 24-48 hours. Monitor the reaction by TLC.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel using a suitable eluent system to afford the desired Ugi product.
Characterization Data:
The synthesized peptidomimetic should be characterized by:
| Analysis | Expected Results |
| ¹H NMR | Signals corresponding to the protons of the quinoline, aldehyde, carboxylic acid, and isocyanide components. |
| ¹³C NMR | Resonances for all carbon atoms in the final product. |
| Mass Spec | Molecular ion peak confirming the formation of the Ugi adduct. |
| Yield | Yields can vary depending on the specific substrates used. |
Visualization of Synthetic Pathways
Concluding Remarks for the Practicing Scientist
This compound has demonstrated its utility as a versatile building block for the synthesis of a wide range of novel heterocyclic compounds. The protocols and application notes provided herein serve as a starting point for researchers to explore the rich chemistry of this valuable synthon. The strategic placement of the fluorine atom and the amino group allows for a diverse array of chemical transformations, leading to the generation of molecular scaffolds with significant potential in drug discovery. Further exploration of other synthetic methodologies, such as the Pictet-Spengler reaction for the synthesis of β-carboline analogs and the Friedländer annulation for the construction of fused polycyclic systems, will undoubtedly expand the chemical space accessible from this remarkable starting material. As the demand for novel therapeutic agents continues to grow, the creative application of building blocks like this compound will be paramount in the development of the next generation of medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of Pyrazolo[4,3-c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. mdpi.com [mdpi.com]
Topic: Methods for N-acylation of 5-Fluoroquinolin-3-amine
An Application Note for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview and validated protocols for the N-acylation of 5-fluoroquinolin-3-amine, a critical scaffold in medicinal chemistry. The N-acyl derivatives of this compound are of significant interest in the development of novel therapeutic agents, including catalytic antibiotics and antiplasmodial compounds.[1][2][3][4] This document moves beyond simple procedural lists to explain the underlying chemical principles, guiding the researcher in method selection and optimization.
Foundational Principles of N-Acylating Heteroaromatic Amines
The N-acylation of this compound involves the formation of an amide bond between the exocyclic amino group at the C3 position and a carboxylic acid or its derivative. While seemingly straightforward, the electronic nature of the quinoline ring system introduces specific challenges. The nitrogen atom of the amine is less nucleophilic than a typical primary amine due to the electron-withdrawing effect of the aromatic system. Therefore, reaction conditions must be carefully selected to activate the acylating agent or enhance the nucleophilicity of the amine.
The primary strategies for this transformation fall into three main categories:
-
Reaction with highly reactive acylating agents like acyl chlorides and acid anhydrides.
-
Reaction with carboxylic acids activated in situ using peptide coupling reagents.
Each approach offers distinct advantages in terms of reactivity, substrate scope, and operational simplicity.
Method 1: Acylation with Acyl Chlorides
Acyl chlorides are among the most reactive carboxylic acid derivatives and react readily with primary and secondary amines to form amides.[5][6] The reaction proceeds via a nucleophilic acyl substitution mechanism.
Mechanism and Rationale
The reaction is typically performed in the presence of a non-nucleophilic base, such as pyridine or triethylamine (NEt₃). The base serves two critical functions:
-
It neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction, preventing the protonation and deactivation of the starting amine.
-
Bases like pyridine can also act as nucleophilic catalysts, reacting with the acyl chloride to form a highly reactive acylpyridinium salt intermediate, which is then more susceptible to attack by the amine.[6]
For enhanced reactivity, especially with less nucleophilic amines or sterically hindered substrates, a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) is often employed.[7][8] DMAP is a hypernucleophilic catalyst that operates by forming a highly stabilized N-acylpyridinium salt, accelerating the rate of acylation by several orders of magnitude compared to pyridine alone.[9][10]
Experimental Protocol: General Procedure using an Acyl Chloride
-
Preparation : To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq.).
-
Dissolution : Dissolve the amine in a suitable anhydrous solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF).
-
Base Addition : Add a non-nucleophilic base, such as triethylamine (1.5 - 2.0 eq.). If catalysis is required, add DMAP (0.1 eq.).
-
Cooling : Cool the reaction mixture to 0 °C in an ice bath. This helps to control the exothermicity of the reaction and minimize side products.
-
Acyl Chloride Addition : Add the acyl chloride (1.1 - 1.2 eq.) dropwise to the stirred solution.
-
Reaction : Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up :
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification : Purify the crude product by column chromatography. (See Section 5 for notes on purification).
Workflow Visualization
Caption: General workflow for N-acylation using an acyl chloride.
Method 2: Acylation with Carboxylic Anhydrides
Carboxylic anhydrides are another effective class of acylating agents.[11] They are generally less reactive than acyl chlorides, which can be advantageous for achieving higher selectivity and avoiding side reactions.[12] The reaction mechanism is similar to that of acyl chlorides, involving nucleophilic attack by the amine on a carbonyl carbon.[11][13]
The reaction often requires heating or the use of a catalyst like DMAP to proceed at a reasonable rate.[8] A key advantage is that the byproduct is a carboxylic acid, which is generally less corrosive than HCl and can be easily removed by a basic wash during work-up.[11]
Experimental Protocol: Acylation with Acetic Anhydride
-
Preparation : In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable solvent like pyridine or DCM containing triethylamine (1.5 eq.).
-
Reagent Addition : Add acetic anhydride (1.2 eq.) to the solution. For less reactive anhydrides, add DMAP (0.1 eq.).[14]
-
Reaction : Stir the mixture at room temperature or heat to 50-80 °C if necessary. Monitor the reaction by TLC.
-
Work-up :
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash sequentially with water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification : Purify the resulting amide by recrystallization or column chromatography.
Method 3: Amide Coupling with Peptide Reagents
For sensitive substrates or when coupling a valuable carboxylic acid, using modern peptide coupling reagents is the preferred method. This approach activates the carboxylic acid in situ, allowing it to react with the amine under mild conditions, which minimizes racemization for chiral acids and reduces side reactions.[15][16]
Mechanism Rationale: Carbodiimides and Additives
Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are common dehydrating agents used for amide bond formation.[17] EDC reacts with a carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate can be unstable and may rearrange to an inactive N-acylurea byproduct.[16]
To prevent this and increase coupling efficiency, an additive like 1-Hydroxybenzotriazole (HOBt) is used.[18][19] HOBt traps the O-acylisourea intermediate to form an active ester, which is more stable but still highly reactive towards the amine.[20][21] This two-stage activation minimizes side reactions and improves yields.[16]
Caption: EDC/HOBt activation pathway for amide bond formation.
Protocol 1: EDC/HOBt Mediated Coupling
-
Preparation : To a stirred solution of the carboxylic acid (1.1 eq.) in anhydrous DMF or DCM, add EDC·HCl (1.2 eq.) and HOBt (1.2 eq.).[19]
-
Activation : Stir the mixture at 0 °C for 30 minutes to pre-activate the carboxylic acid.
-
Amine Addition : Add a solution of this compound (1.0 eq.) and a base such as N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq.) in the same solvent.
-
Reaction : Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC/LC-MS.
-
Work-up :
-
Dilute the reaction mixture with ethyl acetate and wash with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
The aqueous washes remove the urea byproduct from EDC, which is water-soluble, simplifying purification.[18]
-
Dry the organic phase over Na₂SO₄, filter, and evaporate the solvent.
-
-
Purification : Purify the crude product via column chromatography.
Protocol 2: HATU Mediated Coupling
Uronium/aminium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are among the most efficient coupling reagents, known for fast reaction times and low rates of side reactions.[18][22] HATU is particularly effective for coupling sterically hindered amino acids or less nucleophilic amines.[22]
-
Preparation : In a flask, dissolve the carboxylic acid (1.1 eq.), this compound (1.0 eq.), and HATU (1.2 eq.) in anhydrous DMF.[23]
-
Base Addition : Cool the solution to 0 °C and add DIPEA (2.0-3.0 eq.). The order of addition is crucial to prevent side reactions with HATU.[22]
-
Reaction : Stir the reaction at room temperature for 1-4 hours. The reaction is often very rapid. Monitor by TLC/LC-MS.
-
Work-up : The work-up is similar to the EDC/HOBt protocol. Dilute with ethyl acetate or another suitable solvent and perform aqueous washes to remove DMF and reagent byproducts.
-
Purification : Purify the residue by column chromatography.
Comparative Summary of N-Acylation Methods
| Method | Acylating Agent | Key Reagents | Pros | Cons | Typical Yield |
| Acyl Chloride | Acyl Chloride | NEt₃, Pyridine, DMAP (cat.) | High reactivity, inexpensive reagents, fast reactions. | Generates corrosive HCl, acyl chlorides can be moisture-sensitive.[6] | Good to Excellent |
| Acid Anhydride | Carboxylic Anhydride | Base, DMAP (cat.), Heat | Milder than acyl chlorides, less corrosive byproduct. | Less reactive, may require heating or catalysis. | Good to Excellent |
| EDC/HOBt Coupling | Carboxylic Acid | EDC, HOBt, DIPEA | Mild conditions, broad substrate scope, water-soluble byproducts.[18] | Slower than HATU, potential for N-acylurea side product.[16] | Good to Excellent |
| HATU Coupling | Carboxylic Acid | HATU, DIPEA | Very high efficiency, fast reactions, low side products, good for difficult couplings.[22] | Reagent is expensive, can be moisture-sensitive. | Excellent |
Technical Insights: Purification of N-Acylated Quinolines
The purification of quinoline derivatives by silica gel chromatography can be challenging.[24] The basic nitrogen atom of the quinoline ring can interact strongly with the acidic silanol groups on the silica surface, leading to significant tailing of peaks, poor separation, and in some cases, decomposition of the product on the column.[24][25]
Field-Proven Recommendations:
-
Deactivate the Silica Gel : Before running the column, flush the silica gel with the eluent containing a small amount of a basic modifier. Adding 0.5-2% triethylamine or pyridine to the eluent system can neutralize the acidic sites and dramatically improve peak shape.[24]
-
Use an Alternative Stationary Phase : If decomposition is severe, consider using neutral or basic alumina as the stationary phase.[24] For some compounds, reversed-phase (C18) chromatography may also be a viable alternative.[24]
-
Recrystallization : If the N-acylated product is a solid, recrystallization from a suitable solvent system is often the most effective method for obtaining highly pure material.
Conclusion
The N-acylation of this compound can be accomplished through several reliable methods. The choice of method depends on the nature of the acyl group, the scale of the reaction, and cost considerations. For simple acylations, the use of acyl chlorides or anhydrides provides a robust and cost-effective route. For the synthesis of complex, high-value derivatives, particularly in a drug discovery context, the use of modern coupling reagents like EDC/HOBt or HATU is recommended to ensure high yields and purity under mild conditions. Careful attention to purification techniques is critical for isolating the final product in high quality.
References
- 1. Towards catalytic fluoroquinolones: from metal-catalyzed to metal-free DNA cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cris.technion.ac.il [cris.technion.ac.il]
- 3. Towards catalytic fluoroquinolones: from metal-catalyzed to metal-free DNA cleavage - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and antiplasmodial activity of new N-[3-(4-{3-[(7-chloroquinolin-4-yl)amino]propyl}piperazin-1-yl)propyl]carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Acyl chloride - Wikipedia [en.wikipedia.org]
- 7. 4-Dimethylaminopyridine (DMAP) [commonorganicchemistry.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. nbinno.com [nbinno.com]
- 10. datapdf.com [datapdf.com]
- 11. m.youtube.com [m.youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 16. bachem.com [bachem.com]
- 17. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [m.peptidescientific.com]
- 18. peptide.com [peptide.com]
- 19. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 20. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. elmi.hbku.edu.qa [elmi.hbku.edu.qa]
- 22. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
- 23. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]
- 24. benchchem.com [benchchem.com]
- 25. reddit.com [reddit.com]
Application Notes and Protocols for the Use of 5-Fluoroquinolin-3-amine in the Synthesis of Novel Antiviral Agents
Introduction: The Strategic Importance of the 5-Fluoroquinolin-3-amine Scaffold in Antiviral Drug Discovery
The quest for novel antiviral therapeutics is a cornerstone of modern medicinal chemistry, driven by the dual challenges of emerging viral threats and the development of resistance to existing treatments. Within the vast landscape of heterocyclic chemistry, the quinoline scaffold has consistently emerged as a privileged structure, forming the core of numerous approved drugs with a wide spectrum of biological activities, including potent antiviral effects.[1][2] The strategic incorporation of a fluorine atom can further enhance the pharmacological profile of these molecules. Fluorine's unique properties, such as its high electronegativity and ability to form strong carbon-fluorine bonds, can improve metabolic stability, increase binding affinity to target proteins, and enhance membrane permeability.[3]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of This compound as a versatile building block for the synthesis of novel antiviral agents. While direct, published examples of antiviral drugs synthesized from this specific starting material are not extensively documented, its structural motifs suggest significant potential. The 3-amino group provides a reactive handle for a variety of chemical transformations, allowing for the introduction of diverse pharmacophores, while the 5-fluoro substituent can confer advantageous pharmacokinetic and pharmacodynamic properties.
These notes will detail plausible synthetic strategies, provide exemplary protocols for key chemical transformations, and discuss the rationale behind the design of potential antiviral compounds derived from this compound.
Rationale for Employing this compound in Antiviral Synthesis
The selection of this compound as a starting material is predicated on a sound medicinal chemistry rationale:
-
The Quinoline Core: The quinoline ring system is a bioisostere of naphthalene and is present in a variety of natural and synthetic compounds with demonstrated antiviral activity against a range of viruses, including HIV, influenza, and Zika virus.[1][2] Its planar aromatic structure allows for effective π-π stacking interactions with biological targets.
-
The 3-Amino Group as a Synthetic Handle: The primary amine at the 3-position is a versatile functional group that can participate in a wide array of chemical reactions. This allows for the systematic exploration of the chemical space around the quinoline core, a key strategy in structure-activity relationship (SAR) studies. Common transformations include:
-
Amide bond formation
-
Sulfonamide synthesis
-
Reductive amination
-
Transition metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination)
-
-
The Influence of the 5-Fluoro Substituent: The introduction of a fluorine atom at the 5-position can have several beneficial effects:
-
Metabolic Stability: The strong C-F bond can block sites of oxidative metabolism, potentially increasing the half-life of the drug.
-
Enhanced Binding Affinity: Fluorine can act as a hydrogen bond acceptor and participate in favorable electrostatic interactions with target enzymes or proteins.
-
Modulation of Physicochemical Properties: Fluorine substitution can increase lipophilicity, which can improve cell membrane permeability and oral bioavailability.
-
Proposed Synthetic Pathways for Antiviral Agents from this compound
While specific antiviral compounds derived from this compound are not prevalent in the literature, established synthetic methodologies for quinoline derivatives can be applied to generate libraries of novel compounds for antiviral screening. Two powerful and versatile methods are Suzuki-Miyaura cross-coupling and Buchwald-Hartwig amination.
Synthesis of Aryl- and Heteroaryl-Substituted Derivatives via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds. To utilize this reaction, the amino group of this compound would first need to be converted to a halide or triflate. A subsequent Suzuki coupling with a variety of boronic acids or esters would introduce diverse aryl or heteroaryl moieties.
Conceptual Workflow for Suzuki-Miyaura Coupling
Caption: Conceptual workflow for Suzuki-Miyaura coupling.
Synthesis of N-Aryl and N-Heteroaryl Derivatives via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an amine and an aryl halide or triflate. This reaction is particularly well-suited for directly functionalizing the 3-amino group of this compound.
Conceptual Workflow for Buchwald-Hartwig Amination
Caption: Conceptual workflow for Buchwald-Hartwig amination.
Exemplary Protocols
The following protocols are illustrative and based on general procedures for similar transformations on quinoline scaffolds. Optimization of reaction conditions (catalyst, ligand, base, solvent, temperature) is crucial for achieving high yields and purity.
Protocol 1: General Procedure for Buchwald-Hartwig Amination of this compound
Objective: To synthesize a library of N-aryl-5-fluoroquinolin-3-amine derivatives for antiviral screening.
Materials:
-
This compound
-
Aryl halide (e.g., bromobenzene, 4-bromopyridine)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, SPhos, BINAP)
-
Base (e.g., NaOt-Bu, K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the aryl halide (1.2 eq), the palladium catalyst (1-5 mol%), and the phosphine ligand (2-10 mol%).
-
Add the base (2.0-3.0 eq) to the flask.
-
Add the anhydrous solvent via syringe.
-
Stir the reaction mixture at the appropriate temperature (typically 80-120 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-aryl-5-fluoroquinolin-3-amine derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Palladium catalysts are sensitive to oxygen, which can lead to catalyst deactivation.
-
Anhydrous Solvent: Water can interfere with the catalytic cycle and lead to side reactions.
-
Ligand Selection: The choice of phosphine ligand is critical for reaction efficiency and can influence the scope of compatible aryl halides. Bulky, electron-rich ligands like XPhos and SPhos are often effective for challenging couplings.
-
Base Selection: The base plays a crucial role in the catalytic cycle, and its strength can significantly impact the reaction rate and yield.
Biological Evaluation of Synthesized Compounds
Once a library of this compound derivatives has been synthesized, the next critical step is to evaluate their antiviral activity.
General Antiviral Screening Protocol
-
Cytotoxicity Assay: Prior to assessing antiviral activity, the cytotoxicity of the compounds must be determined to ensure that any observed antiviral effect is not due to cell death. A common method is the MTT or MTS assay in a relevant host cell line (e.g., Vero, MDCK, MT-4 cells). The 50% cytotoxic concentration (CC₅₀) is then calculated.
-
Antiviral Activity Assay: The antiviral efficacy is typically determined by a cell-based assay where host cells are infected with the target virus and treated with various concentrations of the synthesized compounds. The 50% effective concentration (EC₅₀) is the concentration of the compound that inhibits viral replication by 50%. Common readouts include:
-
Plaque reduction assay
-
Viral-induced cytopathic effect (CPE) inhibition assay
-
Reporter gene assays (e.g., luciferase, GFP)
-
Quantitative PCR (qPCR) to measure viral RNA or DNA levels
-
-
Selectivity Index (SI): The SI is a crucial parameter for evaluating the therapeutic potential of an antiviral compound and is calculated as the ratio of CC₅₀ to EC₅₀ (SI = CC₅₀ / EC₅₀). A higher SI value indicates a more favorable therapeutic window.
Potential Viral Targets and Mechanism of Action
Quinolone-based drugs have been shown to exhibit antiviral activity through various mechanisms.[4] Derivatives of this compound could potentially target:
-
Viral Enzymes: Inhibition of key viral enzymes such as reverse transcriptase, protease, integrase, or polymerase.
-
Viral Entry: Interference with the attachment of the virus to host cell receptors or the fusion of viral and cellular membranes.
-
Host-Targeted Mechanisms: Modulation of host cell factors that are essential for viral replication.
Further mechanistic studies, such as enzyme inhibition assays and time-of-addition experiments, would be necessary to elucidate the precise mode of action of any active compounds.
Data Presentation
The results of the biological evaluation should be summarized in a clear and concise format.
Table 1: Hypothetical Antiviral Activity and Cytotoxicity of N-Aryl-5-fluoroquinolin-3-amine Derivatives against Influenza A/H1N1
| Compound ID | R-Group (Aryl Substituent) | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| Lead-01 | Phenyl | 5.2 | >100 | >19.2 |
| Lead-02 | 4-Fluorophenyl | 2.8 | >100 | >35.7 |
| Lead-03 | 4-Methoxyphenyl | 7.1 | >100 | >14.1 |
| Lead-04 | Pyridin-4-yl | 4.5 | 85 | 18.9 |
| Control | Oseltamivir | 0.1 | >100 | >1000 |
Data presented in this table is for illustrative purposes only.
Conclusion
This compound represents a promising, yet underexplored, starting material for the development of novel antiviral agents. Its versatile 3-amino group allows for the application of modern synthetic methodologies to generate diverse chemical libraries, while the 5-fluoro substituent offers the potential for improved pharmacological properties. The conceptual workflows and exemplary protocols provided in these application notes offer a solid foundation for researchers to embark on the synthesis and evaluation of this compound derivatives as a new class of antiviral candidates. A systematic approach, combining rational drug design, efficient synthesis, and robust biological evaluation, will be key to unlocking the full therapeutic potential of this intriguing scaffold.
References
- 1. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic and medicinal perspective of quinolines as antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Antiviral Studies of Novel N-Sulphonamidomethyl piperazinyl Fluoroquinolones - PMC [pmc.ncbi.nlm.nih.gov]
Analytical techniques for characterizing 5-Fluoroquinolin-3-amine analogs
An Application Guide to the Analytical Characterization of 5-Fluoroquinolin-3-amine Analogs
Abstract
This comprehensive guide provides detailed application notes and validated protocols for the analytical characterization of this compound analogs. These compounds represent a significant class of heterocyclic molecules with considerable interest in pharmaceutical and materials science research. Ensuring their structural integrity, purity, and identity is paramount for drug discovery, quality control, and regulatory compliance.[1][2] This document outlines a multi-faceted analytical approach employing High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis. The methodologies are presented with an emphasis on the scientific rationale behind experimental choices, providing researchers, scientists, and drug development professionals with a robust framework for comprehensive characterization.
Introduction: The Significance of this compound Analogs
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with diverse pharmacological activities, including antimalarial, anticancer, and antibacterial properties.[1] The introduction of a fluorine atom at the 5-position and an amine group at the 3-position can significantly modulate the physicochemical and biological properties of the quinoline ring system. Fluorine substitution, in particular, can enhance metabolic stability, binding affinity, and membrane permeability. As such, rigorous analytical characterization is essential to confirm the successful synthesis of the target analog, quantify its purity, and fully elucidate its chemical structure. This guide provides the foundational analytical workflows to achieve these critical objectives.
Purity and Quantification: High-Performance Liquid Chromatography (HPLC)
HPLC is an indispensable technique for assessing the purity of this compound analogs and quantifying them in various matrices.[3] Reversed-phase HPLC (RP-HPLC) is typically the method of choice, separating compounds based on their hydrophobicity.
Causality of Methodological Choices
-
Stationary Phase: A C18 (octadecylsilyl) column is the standard starting point for quinoline derivatives due to its hydrophobic nature, which provides effective retention for the aromatic quinoline core.[1][4] For analogs that are difficult to resolve, a Phenyl-Hexyl column can offer alternative selectivity through π-π interactions with the aromatic system.[3]
-
Mobile Phase: A gradient elution using acetonitrile (ACN) and water is commonly employed.[1][5] ACN is a preferred organic modifier for its low viscosity and UV transparency. A small amount of an acid, such as trifluoroacetic acid (TFA) or formic acid (0.1%), is often added to the mobile phase to improve peak shape by protonating the basic amine group, thereby preventing tailing.
-
Detection: The conjugated aromatic system of the quinoline ring provides strong UV absorbance, making a UV-Vis or Diode Array Detector (DAD) highly effective for detection, typically in the range of 220-280 nm.[3][5]
Experimental Workflow for HPLC Analysis
Caption: RP-HPLC workflow for purity analysis.
Detailed Protocol: Purity Assessment by RP-HPLC
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.
-
Degas both phases by sonication or vacuum filtration before use to prevent air bubble formation.[6]
-
-
Sample and Standard Preparation:
-
Prepare a stock solution of a reference standard at approximately 0.5 mg/mL in the mobile phase.[7]
-
Accurately weigh and dissolve the synthesized this compound analog sample to the same concentration.
-
Filter all solutions through a 0.45 µm syringe filter into HPLC vials to remove particulates that could clog the column.
-
-
Instrumentation and Conditions:
-
HPLC System: A system equipped with a gradient pump, autosampler, column oven, and DAD detector.[1]
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Column Temperature: 30 °C.[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Injection Volume: 10 µL.[3]
-
Detection Wavelength: Monitor at 254 nm or determine the optimal wavelength from the DAD spectrum.[3]
-
-
Chromatographic Run:
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Determine the purity of the analog by calculating the peak area percentage of the main peak relative to the total area of all peaks.
-
Quantitative Data Summary: HPLC
| Parameter | Typical Value / Condition | Rationale & Causality |
| Column | C18 (4.6 x 150 mm, 5 µm) | Excellent retention for hydrophobic quinoline core. Standard for method development.[1] |
| Mobile Phase | A: Water + 0.1% TFAB: Acetonitrile + 0.1% TFA | Acetonitrile is a strong organic modifier. TFA improves peak shape by ion suppression. |
| Gradient | 5-95% B over 20 min | Ensures elution of both polar impurities and the less polar main compound.[1] |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column, providing good efficiency and reasonable run times.[3] |
| Temperature | 30 °C | Enhances reproducibility by controlling retention time variability.[3] |
| Detection (UV) | 254 nm | Quinoline derivatives exhibit strong UV absorbance at this wavelength.[3] |
| Linearity (r²) | > 0.999 | Demonstrates a direct proportionality between concentration and response for quantification.[1] |
| Precision (RSD%) | < 2% | Ensures the method is repeatable and reliable.[1] |
Molecular Weight and Structure: Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight of the synthesized analog and providing structural information through fragmentation analysis.[2] Coupling HPLC with MS (LC-MS) is particularly effective, as it provides separation and mass identification in a single run.
Causality of Methodological Choices
-
Ionization Technique: Electrospray Ionization (ESI) is the preferred method for quinoline analogs.[8] The basic nitrogen atoms in the quinoline ring and the exocyclic amine are readily protonated in the positive ion mode ([M+H]⁺), making ESI a highly sensitive technique for these compounds.
-
Sample Preparation: Cleanliness is critical for MS.[9] Samples should be free of non-volatile salts and buffers (e.g., phosphate), which can suppress the ESI signal.[10] Using volatile mobile phase additives like formic acid or ammonium acetate is crucial. The sample preparation protocol for HPLC is generally suitable for LC-MS.
Experimental Workflow for LC-MS Analysis
Caption: LC-MS workflow for structural analysis.
Detailed Protocol: LC-MS Characterization
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approx. 10-100 µg/mL) in a mixture of acetonitrile and water.[11] High concentrations can lead to signal saturation and source contamination.[11]
-
Ensure any buffers or acids used are volatile (e.g., formic acid instead of TFA, which can cause ion suppression).
-
-
Instrumentation and Conditions:
-
LC System: Use the same HPLC conditions as described previously, but replace non-volatile buffers.
-
Mass Spectrometer: A system capable of ESI and tandem MS (MS/MS), such as a quadrupole time-of-flight (Q-TOF) or triple quadrupole instrument.
-
Ionization Mode: ESI Positive.
-
Full Scan (MS1): Scan a mass range appropriate for the expected molecular weight (e.g., m/z 100-500) to identify the protonated molecular ion [M+H]⁺.
-
Product Ion Scan (MS/MS): Isolate the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to generate fragment ions. This provides structural information.
-
-
Data Analysis:
-
From the full scan spectrum, confirm the monoisotopic mass of the [M+H]⁺ ion matches the theoretical value for the this compound analog.
-
Analyze the MS/MS spectrum. The fragmentation pattern of fluoroquinolones often involves losses related to substituents on the ring. For a this compound core, common fragmentation pathways may include the loss of NH₃, HCN, or cleavage of other side chains.
-
Quantitative Data Summary: Mass Spectrometry
| Parameter | Typical Setting | Rationale & Causality |
| Ionization Mode | ESI Positive | The amine and quinoline nitrogens are basic and readily accept a proton, leading to high sensitivity.[8] |
| Capillary Voltage | 3-4 kV | Optimizes the electrospray process for efficient ion generation. |
| Drying Gas Flow | 8-12 L/min | Facilitates desolvation of the charged droplets to produce gas-phase ions. |
| Drying Gas Temp. | 250-350 °C | Aids in solvent evaporation; must be optimized to avoid thermal degradation. |
| Collision Energy | 10-40 eV (for MS/MS) | Controls the degree of fragmentation; a ramp of energies is often used to get a rich fragmentation spectrum. |
Definitive Structure Elucidation: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for unambiguous structure elucidation of organic molecules.[12] Both ¹H and ¹³C NMR are required for a complete characterization of this compound analogs.[13]
Causality of Methodological Choices
-
Solvent: Deuterated chloroform (CDCl₃) is a common choice if the compound is soluble. For more polar analogs, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative. The choice of solvent can slightly affect chemical shifts.
-
Nuclei:
-
¹H NMR: Provides information on the number of different types of protons, their electronic environment, and their connectivity through spin-spin coupling.
-
¹³C NMR: Shows the number of unique carbon atoms and their chemical environment.
-
2D NMR (COSY, HSQC, HMBC): Used for more complex analogs to definitively assign proton and carbon signals and establish connectivity through bonds.
-
Experimental Workflow for NMR Analysis
Caption: NMR workflow for structure elucidation.
Detailed Protocol: ¹H and ¹³C NMR
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified analog in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial.
-
Transfer the solution to an NMR tube.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum. Key parameters include the number of scans, acquisition time, and relaxation delay.
-
Acquire a proton-decoupled ¹³C NMR spectrum. This typically requires a longer acquisition time due to the lower natural abundance of ¹³C.
-
-
Data Analysis and Interpretation:
-
¹H NMR:
-
Chemical Shift (δ): Protons on the quinoline ring will appear in the aromatic region (typically 7.0-9.0 ppm). The position is influenced by the electron-withdrawing fluorine and electron-donating amine group.
-
Integration: The area under each peak should be proportional to the number of protons it represents.
-
Multiplicity: The splitting pattern (singlet, doublet, triplet, etc.) reveals the number of neighboring protons.
-
-
¹³C NMR:
-
Elemental Composition Confirmation: Elemental Analysis
Elemental analysis provides the percentage composition of carbon (C), hydrogen (H), and nitrogen (N) in a pure sample.[15] For halogenated compounds, the analysis can be extended to determine the fluorine content. This technique serves as a final check on the compound's empirical formula.
Protocol and Interpretation
-
Sample Submission:
-
A highly purified, dry sample (typically 2-5 mg) is required. Any residual solvent or impurities will lead to inaccurate results.
-
Submit the sample to a dedicated analytical service for combustion analysis.
-
-
Interpretation of Results:
-
The instrument combusts the sample, and detectors measure the resulting CO₂, H₂O, and N₂ gases.
-
The results are reported as a weight percentage for each element.
-
Compare the experimentally determined percentages with the theoretical values calculated from the proposed molecular formula. The experimental values should typically be within ±0.4% of the theoretical values to confirm the empirical formula.
-
Data Summary: Elemental Analysis
| Element | Theoretical % (for C₉H₇FN₂) | Experimental % (Hypothetical) |
| C | 67.49% | 67.55% |
| H | 4.41% | 4.38% |
| N | 17.49% | 17.41% |
Method Validation
For applications in drug development and quality control, all analytical methods described must be validated according to regulatory guidelines, such as those from the International Council for Harmonisation (ICH).[2] Validation demonstrates that an analytical procedure is suitable for its intended purpose.[16][17] Key validation parameters include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantification (LOQ).[1][16]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. pharmtech.com [pharmtech.com]
- 5. benchchem.com [benchchem.com]
- 6. conductscience.com [conductscience.com]
- 7. padproject.nd.edu [padproject.nd.edu]
- 8. Sample preparation in mass spectrometry - Wikipedia [en.wikipedia.org]
- 9. biocompare.com [biocompare.com]
- 10. Sample Preparation | School of Chemical Sciences | Illinois [scs.illinois.edu]
- 11. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 12. tsijournals.com [tsijournals.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. ELEMENTAL ANALYSIS OF ORGANIC COMPOUNDS | McGraw-Hill Education - Access Engineering [accessengineeringlibrary.com]
- 16. Validating Analytical Methods in Pharmaceuticals [pharmuni.com]
- 17. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
The Combes Quinoline Synthesis: A Detailed Experimental Guide for Researchers
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of the Combes quinoline synthesis. Moving beyond a simple recitation of steps, this document delves into the mechanistic underpinnings of the reaction, offers a robust and validated experimental protocol, and provides insights into the purification and characterization of the resulting quinoline derivatives. The quinoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals, and a thorough understanding of its synthesis is paramount for innovation in this field.[1][2]
Introduction to the Combes Quinoline Synthesis
The Combes quinoline synthesis, first reported by Alphonse Combes in 1888, is a classic acid-catalyzed condensation reaction between an aniline and a β-diketone to produce a substituted quinoline.[1][3][4][5] This method is particularly valuable for the preparation of 2,4-disubstituted quinolines.[3] The versatility of the Combes synthesis allows for the introduction of a wide range of substituents on both the aniline and the β-diketone, providing access to a diverse library of quinoline derivatives. These derivatives are of significant interest in drug discovery due to their broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.
Reaction Mechanism and Rationale
The Combes quinoline synthesis proceeds through a two-stage mechanism: the formation of an enamine intermediate followed by an acid-catalyzed cyclization and dehydration.[3][4] A thorough understanding of this mechanism is crucial for optimizing reaction conditions and predicting potential side products.
Step 1: Enamine Formation
The reaction is initiated by the nucleophilic attack of the aniline nitrogen on one of the carbonyl carbons of the β-diketone. This is followed by dehydration to form a β-amino enone, also known as an enamine.[3][4]
Step 2: Acid-Catalyzed Cyclization and Dehydration
The enamine intermediate is then protonated by a strong acid catalyst, typically concentrated sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA).[1][3] This protonation activates the carbonyl group, making it more electrophilic. The aromatic ring of the aniline then acts as a nucleophile, attacking the activated carbonyl carbon in an intramolecular electrophilic aromatic substitution reaction. This cyclization step is the rate-determining step of the reaction.[1] Subsequent dehydration of the resulting intermediate yields the final substituted quinoline product.[1]
The choice of acid catalyst can influence the reaction outcome. Polyphosphoric acid (PPA) is often favored as it can act as both a catalyst and a dehydrating agent, sometimes leading to cleaner reactions and higher yields compared to sulfuric acid.[1]
Diagram of the Combes Quinoline Synthesis Mechanism:
Caption: Mechanism of the Combes quinoline synthesis.
Detailed Experimental Protocol: Synthesis of 2,4-Dimethylquinoline
This protocol provides a detailed, step-by-step procedure for the synthesis of 2,4-dimethylquinoline from aniline and acetylacetone.
Materials:
-
Aniline (freshly distilled)
-
Acetylacetone (2,4-pentanedione)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Hydroxide (NaOH) solution (10% w/v)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add aniline (0.1 mol, 9.31 g).
-
Addition of β-Diketone: Slowly add acetylacetone (0.1 mol, 10.01 g) to the aniline with constant stirring. An exothermic reaction may be observed.
-
Acid Catalyst Addition: Cool the mixture in an ice bath. Carefully and slowly add concentrated sulfuric acid (20 mL) to the reaction mixture with vigorous stirring. The addition should be dropwise to control the temperature.
-
Reaction: Heat the reaction mixture to 110-120 °C using a heating mantle and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup - Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the cooled reaction mixture onto crushed ice (approximately 200 g) in a large beaker.
-
Workup - Neutralization: Slowly neutralize the acidic solution by adding 10% sodium hydroxide solution with constant stirring until the pH is approximately 8-9. This will precipitate the crude product.
-
Workup - Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Workup - Drying: Combine the organic layers and dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude 2,4-dimethylquinoline.
-
Further Purification (Optional): The crude product can be further purified by vacuum distillation or column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Experimental Workflow Diagram:
Caption: Experimental workflow for the Combes synthesis of 2,4-dimethylquinoline.
Reaction Parameters for Various Substrates
The Combes synthesis is adaptable to a range of anilines and β-diketones. The following table summarizes representative examples.
| Aniline Derivative | β-Diketone | Acid Catalyst | Product | Reference |
| Aniline | Acetylacetone | H₂SO₄ | 2,4-Dimethylquinoline | [4] |
| m-Chloroaniline | Acetylacetone | H₂SO₄ | 7-Chloro-2,4-dimethylquinoline | [3][4] |
| p-Anisidine | Cyclohexanone-2-carbaldehyde | Lactic Acid | 6-Methoxy-3,4-dihydroacridine | [4] |
| β-Naphthylamine | Acetylacetone | HF | Benzo[g]quinoline derivative | [3][4] |
Purification and Characterization of Quinolines
Purification:
Crude quinoline products from the Combes synthesis often require purification to remove unreacted starting materials and side products. Common purification techniques include:
-
Acid-Base Extraction: Quinolines are basic and can be separated from non-basic impurities by dissolving the crude product in an acidic solution, washing with an organic solvent to remove impurities, and then basifying the aqueous layer to precipitate the purified quinoline.
-
Vacuum Distillation: For liquid quinolines, vacuum distillation is an effective method for purification.
-
Recrystallization: Solid quinoline derivatives can be purified by recrystallization from a suitable solvent.
-
Column Chromatography: Silica gel column chromatography using a gradient of non-polar to polar solvents (e.g., hexane/ethyl acetate) is a versatile method for purifying a wide range of quinoline derivatives.
Characterization:
The structure of the synthesized quinoline derivatives should be confirmed using modern analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. The aromatic protons of the quinoline ring typically appear in the range of 7.0-9.0 ppm in the ¹H NMR spectrum.[6] The chemical shifts and coupling constants provide valuable information about the substitution pattern on the quinoline ring.[7]
-
Mass Spectrometry (MS): Provides information about the molecular weight of the compound, confirming the successful synthesis.
-
Infrared (IR) Spectroscopy: Can be used to identify characteristic functional groups present in the molecule.
-
Melting Point: For solid derivatives, a sharp melting point is an indicator of purity.
Conclusion
The Combes quinoline synthesis remains a powerful and relevant tool for the synthesis of substituted quinolines. Its operational simplicity and the ready availability of starting materials make it an attractive method for both academic research and industrial applications. By understanding the underlying mechanism and optimizing the reaction and purification protocols, researchers can efficiently generate a diverse array of quinoline derivatives for further investigation in drug discovery and materials science.
References
- 1. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iipseries.org [iipseries.org]
- 4. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. scribd.com [scribd.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: The Friedländer Synthesis as a Robust Platform for Substituted Quinolines in Modern Research & Development
Prepared by: Gemini, Senior Application Scientist
Executive Overview: The Enduring Relevance of the Friedländer Annulation
The quinoline scaffold is a cornerstone of medicinal chemistry and materials science, forming the structural basis for a vast range of compounds with significant biological and photophysical properties.[1][2] From the potent antimalarial activity of chloroquine to applications in organic light-emitting diodes (OLEDs), the utility of this N-heterocycle is extensive and well-documented.[3] Consequently, efficient and versatile synthetic routes to functionalized quinolines are of paramount importance to researchers in drug discovery and chemical development.
First reported in 1882 by Paul Friedländer, the synthesis that bears his name remains one of the most direct and reliable methods for constructing the quinoline ring system.[4][5] The reaction classically involves the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[6] While the traditional approach often required harsh conditions, modern advancements have transformed the Friedländer synthesis into a highly adaptable and green methodology.[7][8]
This guide provides an in-depth analysis of the Friedländer synthesis, moving beyond theoretical descriptions to offer practical, field-proven protocols and insights. We will explore the mechanistic underpinnings, compare classical and contemporary catalytic systems, and provide detailed, step-by-step procedures for the synthesis of functionally diverse quinolines, empowering researchers to leverage this powerful reaction in their own laboratories.
Mechanistic Pathways: Controlling the Condensation
The Friedländer synthesis proceeds via a cyclocondensation mechanism, but the precise sequence of events is dictated by the catalytic conditions (acidic vs. basic) and the nature of the substrates.[6] Understanding these pathways is crucial for optimizing reaction conditions and predicting outcomes. Two primary mechanisms are generally accepted: the Aldol-first pathway and the Schiff base-first pathway.[9]
-
Aldol-First Pathway: Under many conditions, the reaction initiates with an aldol condensation between the α-methylene compound and the carbonyl of the 2-aminoaryl substrate. This is followed by a dehydration step to yield an α,β-unsaturated carbonyl intermediate. The final step is an intramolecular cyclization via nucleophilic attack of the aniline amine onto the carbonyl, followed by a second dehydration to afford the aromatic quinoline ring.[6]
-
Schiff Base-First Pathway: Alternatively, the reaction can begin with the formation of a Schiff base (imine) between the aniline amine and the carbonyl of the α-methylene compound. This is followed by an intramolecular aldol-type reaction and subsequent dehydration to yield the final product.[4]
Figure 1: Competing mechanistic pathways in the Friedländer synthesis.
Evolution of Catalysis: From Brute Force to Green Efficiency
The choice of catalyst is the most critical parameter in designing a Friedländer synthesis. While early procedures relied on high temperatures or stoichiometric amounts of strong acids and bases, contemporary methods prioritize efficiency, substrate scope, and sustainability.[7]
Causality Behind Catalyst Selection: The catalyst's primary role is to activate one of the carbonyl groups, facilitating either the initial aldol addition or Schiff base formation.
-
Brønsted acids (e.g., p-TsOH, H₂SO₄) protonate the carbonyl oxygen, increasing its electrophilicity.[4]
-
Lewis acids (e.g., In(OTf)₃, Zr(NO₃)₄) coordinate to the carbonyl oxygen, achieving a similar activation.[10][11]
-
Bases (e.g., KOH, DBU) deprotonate the α-methylene compound, forming a nucleophilic enolate.[6]
-
Modern heterogeneous catalysts often provide localized acidic or basic sites on a solid support, which simplifies purification and allows for catalyst recycling, aligning with green chemistry principles.[7][12]
| Catalyst System | Typical Conditions | Advantages | Disadvantages | Yield Range |
| KOH / EtOH | Reflux, 2-12 h | Inexpensive, simple | Harsh conditions, potential side reactions | 50-85% |
| p-TsOH | 80-120 °C, Solvent-free | Efficient, often solvent-free | High temperatures, acidic workup | 80-95%[12] |
| Molecular Iodine | 80-100 °C, Solvent-free | Mild Lewis acid, efficient | Volatile, potential for halogenation | 85-97%[12] |
| Neodymium(III) Nitrate | 80 °C, 1-2 h | Highly efficient, low catalyst loading | Cost of rare-earth metal | 85-95%[12] |
| Gold(III) Chloride | 60 °C, EtOH | Very mild conditions, high yields | High cost of gold catalyst | 70-98%[13] |
| Amberlyst-15 Resin | Refluxing EtOH, 4-8 h | Heterogeneous, recyclable, easy workup | Slower reaction times, moderate temps | 75-90%[7] |
| Microwave Irradiation | 160 °C, Acetic Acid | Extremely rapid (minutes), high yield | Requires specialized equipment | >90%[14] |
| Water (Catalyst-free) | 70 °C, Water | Ultimate green solvent, no catalyst needed | Limited substrate scope, requires polarity | 70-97%[15] |
Application Note 1: Microwave-Assisted Green Synthesis of a Polysubstituted Quinoline
Objective: To provide a rapid, efficient, and environmentally conscious protocol for the synthesis of a functionalized quinoline using microwave irradiation, which dramatically accelerates the reaction.[14]
Rationale: This protocol leverages neat acetic acid as both the catalyst and solvent, which is considered a green solvent.[14] Microwave heating provides uniform and rapid energy input, reducing reaction times from hours or days to mere minutes and often leading to cleaner reactions with higher yields.[14] This method is ideal for library synthesis and rapid lead optimization in a drug discovery context.
References
- 1. Friedlander Synthesis of Poly-Substituted Quinolines: A Mini Review | Bentham Science [eurekaselect.com]
- 2. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 3. nbinno.com [nbinno.com]
- 4. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 5. jk-sci.com [jk-sci.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Advances in polymer based Friedlander quinoline synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Electrochemically assisted Friedlander reaction: a highly efficient and sustainable method for quinoline synthesis - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. scribd.com [scribd.com]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Friedlaender Synthesis [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. Rapid and Efficient Microwave‐Assisted Friedländer Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions [organic-chemistry.org]
Application Notes and Protocols for the Evaluation of 5-Fluoroquinolin-3-amine Derivatives in Cancer Cell Line Studies
An Application Guide for Researchers
Introduction: The Quinoline Scaffold in Oncology
Quinoline and its derivatives are recognized as a "privileged scaffold" in medicinal chemistry, forming the core structure of numerous compounds with a wide array of biological activities.[1] In oncology research, this heterocyclic system has been extensively explored, leading to the discovery of potent anticancer agents.[2][3] Many of these compounds exert their cytotoxic effects by targeting fundamental cellular processes. A predominant mechanism of action involves the inhibition of topoisomerase II, an essential enzyme that modulates DNA topology during replication and transcription.[4][5][6] By stabilizing the enzyme-DNA cleavage complex, these agents introduce DNA strand breaks, which subsequently trigger cell cycle arrest and initiate the apoptotic cascade, leading to programmed cell death.[4]
The 5-fluoroquinolin-3-amine framework represents a promising, yet specific, class within this broader family. The strategic placement of a fluorine atom can significantly enhance metabolic stability and binding affinity, while the amine group at the 3-position offers a versatile point for synthetic modification to optimize potency and selectivity.
This guide provides a comprehensive, field-proven framework for the preclinical evaluation of novel this compound derivatives. It is designed for researchers, scientists, and drug development professionals, offering a logical progression from initial cytotoxicity screening to the elucidation of underlying cellular mechanisms. The protocols herein are presented not merely as steps, but as self-validating systems, with an emphasis on the scientific rationale behind each experimental choice.
Part I: Initial Assessment of Cytotoxicity and Potency (IC₅₀ Determination)
Expert Insight: The first critical step in evaluating any potential anticancer compound is to determine its cytotoxic potency. The half-maximal inhibitory concentration (IC₅₀) is the gold-standard metric for this assessment, quantifying the compound concentration required to inhibit a biological process, such as cell proliferation, by 50%.[1][7] This value allows for the direct comparison of different derivatives and provides the necessary concentration range for subsequent mechanistic studies. The MTT assay is a robust, reliable, and widely adopted colorimetric method for this purpose.
Principle of the MTT Assay: The assay's principle is rooted in the metabolic activity of living cells. Mitochondrial dehydrogenases, which are only active in viable cells, cleave the tetrazolium ring of the yellow reagent, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), converting it into an insoluble purple formazan precipitate.[8][9][10] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[11] Solubilizing this precipitate and measuring its absorbance provides a quantitative measure of cell viability.
View Experimental Workflow: MTT Assay
Caption: A streamlined workflow for determining compound cytotoxicity using the MTT assay.
Detailed Protocol: MTT Cytotoxicity Assay
This protocol is optimized for adherent cancer cell lines in a 96-well format.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HCT-116, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound derivative stock solution (e.g., 10 mM in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in sterile PBS)[7]
-
Solubilization agent (e.g., DMSO, isopropanol with 0.04 N HCl)
-
96-well flat-bottom sterile plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest exponentially growing cells and perform a cell count. Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL. Seed 100 µL of the cell suspension into each well of a 96-well plate (yielding 5,000 cells/well). Include wells for "medium only" blanks.[8]
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment and recovery.[7]
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in complete culture medium. After 24 hours, carefully aspirate the old medium from the wells and add 100 µL of medium containing the various compound concentrations. Include "vehicle control" wells (treated with the highest concentration of DMSO used, typically <0.5%) and "untreated control" wells (fresh medium only).[8]
-
Treatment Incubation: Incubate the plate for the desired exposure time (typically 48 or 72 hours).
-
MTT Addition: Following the treatment period, add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration 0.5 mg/mL).
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT, and the formation of purple formazan crystals will become visible.[8][11]
-
Formazan Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the cell layer or the formazan crystals. Add 100 µL of a solubilization solution (e.g., DMSO) to each well.[7]
-
Absorbance Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan.[10] Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.
Data Analysis & Presentation:
-
Subtract the average absorbance of the "medium only" blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100
-
Plot the % Viability against the log of the compound concentration to generate a dose-response curve.
-
Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC₅₀ value.
Table 1: Example Data Summary for Cytotoxicity of this compound Derivatives
| Compound ID | Cancer Cell Line | Tissue of Origin | Incubation Time (h) | IC₅₀ (µM) ± SD |
| FQ-A-001 | MCF-7 | Breast | 48 | 2.5 ± 0.3 |
| FQ-A-001 | HCT-116 | Colon | 48 | 5.1 ± 0.6 |
| FQ-A-001 | A549 | Lung | 48 | 8.9 ± 1.1 |
| FQ-A-002 | MCF-7 | Breast | 48 | 15.7 ± 2.4 |
| FQ-A-002 | HCT-116 | Colon | 48 | 22.4 ± 3.1 |
| FQ-A-002 | A549 | Lung | 48 | 31.0 ± 4.5 |
Part II: Elucidating the Mechanism - Induction of Apoptosis
Expert Insight: A hallmark of effective chemotherapeutic agents is their ability to induce apoptosis.[12] Simply observing a reduction in cell viability is insufficient; we must confirm that the cells are undergoing a controlled, programmed death rather than necrosis. Western blotting is a powerful, specific technique to probe for key molecular events in the apoptotic cascade.[13] The primary markers of interest include the cleavage (and thus activation) of caspases (e.g., caspase-3, -9) and their substrate, poly (ADP-ribose) polymerase-1 (PARP-1).[14][15] Additionally, examining the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins can reveal which signaling pathway is engaged.[14]
View Experimental Workflow: Western Blot for Apoptosis
Caption: Step-by-step workflow for detecting apoptotic proteins via Western blotting.
Detailed Protocol: Western Blot for Apoptosis Markers
Materials:
-
Treated and untreated cell pellets
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors[13]
-
BCA Protein Assay Kit
-
SDS-polyacrylamide gels (e.g., 10-15%)[13]
-
PVDF or nitrocellulose membrane
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-Cleaved Caspase-3, anti-PARP, anti-Bax, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate[13]
Procedure:
-
Sample Preparation: Treat cells in 6-well plates with the this compound derivative (e.g., at its IC₅₀ and 2x IC₅₀ concentrations) for a predetermined time (e.g., 24 or 48 hours). Harvest cells, wash twice with ice-cold PBS, and lyse the cell pellet with 100-150 µL of ice-cold RIPA buffer.[13] Incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each sample using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) from each sample into the wells of an SDS-polyacrylamide gel.[13] Include a pre-stained protein ladder. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[13]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[13]
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody, diluted in blocking buffer, overnight at 4°C.[13]
-
Washing: Wash the membrane three times for 10 minutes each with TBST (Tris-buffered saline with 0.1% Tween 20).[13]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Detection: Wash the membrane again as in step 7. Incubate the membrane with ECL substrate according to the manufacturer's instructions and capture the chemiluminescent signal using an imaging system.[13]
Data Interpretation:
-
An increase in the band intensity for cleaved caspase-3 and cleaved PARP in treated samples compared to the untreated control is a strong indicator of apoptosis.[14]
-
An increase in the Bax/Bcl-2 ratio (pro-apoptotic/anti-apoptotic) suggests the involvement of the intrinsic (mitochondrial) apoptotic pathway.[14]
-
β-actin is used as a loading control to ensure equal amounts of protein were loaded in each lane.
Part III: Elucidating the Mechanism - Cell Cycle Analysis
Expert Insight: As many quinoline-based compounds function as topoisomerase inhibitors, a common cellular response is arrest at specific checkpoints in the cell cycle, most frequently in the S or G2/M phases.[2][4] This arrest allows the cell time to repair DNA damage before proceeding with division; if the damage is too severe, apoptosis is triggered. Flow cytometry with propidium iodide (PI) staining is the definitive method for analyzing cell cycle distribution. PI is a fluorescent intercalating agent that binds to DNA in a stoichiometric manner, meaning the fluorescence intensity of a stained cell is directly proportional to its DNA content.[16] This allows for the clear distinction and quantification of cell populations in the G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases.
View Experimental Workflow: Cell Cycle Analysis
Caption: Workflow for preparing and analyzing cells for cell cycle distribution.
Detailed Protocol: Cell Cycle Analysis by PI Staining
Materials:
-
Treated and untreated cells
-
Ice-cold PBS
-
Ice-cold 70% Ethanol
-
RNase A solution (DNase-free, e.g., 100 µg/mL)[17]
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL in PBS)[17]
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Treatment & Harvesting: Treat cells in 6-well plates as described for the Western Blot protocol. Harvest approximately 1 x 10⁶ cells by trypsinization, transfer to a centrifuge tube, and spin at ~300 x g for 5 minutes.[17]
-
Fixation: Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing the cell suspension, slowly add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.[17][18]
-
Storage: Incubate the cells at 4°C for at least 2 hours. (Cells can be stored in ethanol at 4°C for several days).[18]
-
Washing: Centrifuge the fixed cells at ~300 x g for 5 minutes. Discard the ethanol and wash the cell pellet twice with cold PBS.[17]
-
RNase Treatment: Resuspend the cell pellet in 100 µL of RNase A solution. Incubate at 37°C for 15-30 minutes. This step is critical to ensure that only DNA is stained, as PI can also bind to double-stranded RNA.[18]
-
PI Staining: Add 400 µL of PI staining solution to the cells.[17] Incubate for 15-30 minutes at room temperature, protected from light.[18]
-
Flow Cytometry: Transfer the cell suspension to flow cytometry tubes. Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample. Use appropriate software (e.g., ModFit LT, FlowJo) to gate on single cells and model the cell cycle distribution to obtain percentages for G0/G1, S, and G2/M phases.[17]
Data Interpretation:
-
A statistically significant increase in the percentage of cells in the G2/M phase (or S phase) in treated samples compared to the control indicates cell cycle arrest at that checkpoint.
-
The appearance or increase of a "sub-G1" peak, representing cells with fragmented DNA (<2n), is an additional quantitative indicator of apoptosis.
Table 2: Example Data Summary for Cell Cycle Distribution
| Treatment | % Cells in G0/G1 | % Cells in S | % Cells in G2/M | % Cells in Sub-G1 |
| Untreated Control | 55.2 ± 2.1 | 28.5 ± 1.5 | 15.1 ± 1.8 | 1.2 ± 0.3 |
| FQ-A-001 (IC₅₀) | 20.7 ± 1.9 | 18.9 ± 1.3 | 58.3 ± 3.5 | 2.1 ± 0.5 |
| FQ-A-001 (2x IC₅₀) | 15.4 ± 1.5 | 12.1 ± 1.1 | 65.2 ± 4.1 | 7.3 ± 1.0 |
Synthesizing the Data: A Proposed Mechanism of Action
Expert Insight: The true power of these assays lies not in their individual results, but in their combined interpretation. By integrating the findings from cytotoxicity, apoptosis, and cell cycle analyses, a coherent mechanistic hypothesis can be constructed. For a typical topoisomerase II inhibitor, the data should tell a logical story: the compound reduces cell viability (MTT), which is caused by the induction of programmed cell death (Western Blot), and this apoptotic event is preceded by a block in the cell cycle (Flow Cytometry), likely due to DNA damage.
Proposed Mechanistic Pathway for a this compound Derivative
Caption: A logical flow diagram connecting experimental outcomes to a proposed mechanism.
This integrated approach provides a robust foundation for the continued development of this compound derivatives as potential anticancer therapeutics, guiding further studies such as in vivo efficacy models and advanced mechanistic investigations.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Development of Fluoroquinolone Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. brieflands.com [brieflands.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Apoptosis western blot guide | Abcam [abcam.com]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. icms.qmul.ac.uk [icms.qmul.ac.uk]
- 17. wp.uthscsa.edu [wp.uthscsa.edu]
- 18. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
Synthesis of Amino Acid-Quinoline Conjugates: A Detailed Guide for Researchers
Introduction: The Synergy of Quinolines and Amino Acids in Drug Discovery
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a broad spectrum of biological activities, including antimalarial, antibacterial, and anticancer properties.[1] The conjugation of amino acids to this privileged heterocyclic system offers a compelling strategy to enhance the pharmacological profile of quinoline-based compounds. Amino acids, as the fundamental building blocks of proteins, can improve aqueous solubility, facilitate transport across biological membranes, and introduce specific recognition motifs for biological targets, thereby enhancing efficacy and reducing off-target toxicity.[2]
This technical guide provides detailed, field-proven protocols for the synthesis of amino acid derivatives of quinolines, tailored for researchers, scientists, and drug development professionals. We will delve into two robust and versatile synthetic strategies: Amide Coupling and the Ugi Multicomponent Reaction . For each methodology, we will not only provide step-by-step protocols but also elucidate the underlying chemical principles to empower researchers to adapt and troubleshoot these procedures for their specific molecular targets.
Methodology 1: Amide Coupling – The Workhorse of Bioconjugation
The formation of an amide bond between the carboxylic acid of a quinoline moiety and the amine group of an amino acid (or vice versa) is a widely employed and reliable strategy for creating these conjugates. The choice of coupling agent and reaction conditions is critical for achieving high yields and preserving the stereochemical integrity of the amino acid.
Causality Behind Experimental Choices in Amide Coupling
The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically unfavorable process that requires high temperatures and results in the loss of a water molecule. To overcome this, the carboxylic acid is typically activated in situ to a more reactive species. This can be achieved through two primary approaches: conversion to a highly reactive acyl chloride or the use of coupling reagents that form an activated ester intermediate.
-
Acyl Chloride Method: This classic two-step approach involves the initial conversion of the quinoline carboxylic acid to its corresponding acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is highly electrophilic and reacts readily with the amino group of the amino acid ester. While robust, this method can be harsh and may not be suitable for sensitive substrates. A base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is essential to neutralize the HCl generated during the reaction.[3]
-
Direct Coupling with Reagents: This one-pot method is generally milder and more convenient. Coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), N,N'-Dicyclohexylcarbodiimide (DCC), or uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are used. These reagents activate the carboxylic acid to form a highly reactive O-acylisourea or an active ester (often with the help of additives like 1-Hydroxybenzotriazole (HOBt) or 4-Dimethylaminopyridine (DMAP)), which is then readily attacked by the amine. This approach minimizes side reactions and is often preferred for its operational simplicity and milder conditions.[4][5]
Experimental Workflow: Amide Coupling
The following diagram illustrates the general workflow for the synthesis of quinoline-amino acid conjugates via amide coupling.
Caption: General workflow for amide coupling of quinoline carboxylic acids with amino acid esters.
Detailed Protocol: Synthesis of 2-Oxo-1,2-dihydroquinoline-4-carboxamido Amino Acid Derivatives
This protocol is adapted from a reported synthesis of potential antibacterial agents and involves a three-step process: synthesis of the quinoline carboxylic acid, coupling with an amino acid methyl ester, and subsequent hydrolysis to the final amino acid derivative.[6]
Step 1: Synthesis of 2-Oxo-1,2-dihydroquinoline-4-carboxylic acid
-
In a round-bottom flask, suspend isatin (1 equivalent) and malonic acid (1.2 equivalents) in glacial acetic acid.
-
Add sodium acetate (1.5 equivalents) to the mixture.
-
Heat the reaction mixture at reflux for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into ice-water.
-
Collect the precipitate by filtration, wash with water, and dry to obtain the desired quinoline carboxylic acid.
Step 2: Amide Coupling with Amino Acid Methyl Ester
-
Suspend the 2-oxo-1,2-dihydroquinoline-4-carboxylic acid (1 equivalent) in excess thionyl chloride.
-
Add a catalytic amount of dry N,N-dimethylformamide (DMF).
-
Heat the mixture at reflux for 2-4 hours until the evolution of gas ceases.
-
Remove the excess thionyl chloride under reduced pressure to obtain the crude acyl chloride.
-
In a separate flask, dissolve the desired amino acid methyl ester hydrochloride (1.5 equivalents) in dry DMF.
-
Add triethylamine (TEA) (3.3 equivalents) to the amino acid ester solution and stir for 20 minutes at room temperature.
-
Add the crude acyl chloride in small portions to the amino acid ester solution.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the residue by column chromatography on silica gel to obtain the quinoline carboxamide ester.
Step 3: Hydrolysis to the Amino Acid Derivative
-
Dissolve the quinoline carboxamide ester (1 equivalent) in a mixture of tetrahydrofuran (THF) and water (1:2 v/v).
-
Add sodium hydroxide (1.2 equivalents) to the solution.
-
Stir the mixture at room temperature for 24 hours.
-
Monitor the reaction by TLC.
-
After completion, acidify the reaction mixture with dilute HCl to pH 3-4.
-
Extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify by column chromatography to yield the final amino acid derivative of quinoline.
Data Presentation: Amide Coupling Reagents
| Coupling Reagent | Additive | Typical Solvent | Temperature | Advantages |
| EDCI | HOBt, DMAP | DMF, DCM | 0 °C to RT | Water-soluble byproducts, easy work-up. |
| HATU | DIPEA, TEA | DMF | 0 °C to RT | High reactivity, fast reaction times, low racemization. |
| PyBOP | DIPEA | DMF, DCM | 0 °C to RT | Good for sterically hindered substrates. |
| SOCl₂/Oxalyl Chloride | Catalytic DMF | Toluene, DCM | RT to Reflux | High reactivity, cost-effective. |
Methodology 2: Ugi Multicomponent Reaction – A Paradigm of Efficiency
The Ugi four-component reaction (U-4CR) is a powerful tool in combinatorial chemistry for the rapid synthesis of complex molecules from simple starting materials.[7] This one-pot reaction involves the condensation of an aldehyde, an amine, a carboxylic acid, and an isocyanide to form an α-acylaminoamide. A particularly elegant variation for our purpose is the Ugi five-center-four-component reaction (U-5C-4CR), where an α-amino acid serves as both the amine and carboxylic acid component.[8]
Causality Behind Experimental Choices in the Ugi Reaction
The Ugi reaction proceeds through a series of equilibrium steps, culminating in an irreversible Mumm rearrangement that drives the reaction to completion.[9] The initial step is the formation of an imine from the aldehyde and the amine (the amino group of the amino acid). This is followed by the nucleophilic attack of the isocyanide on the protonated imine, forming a nitrilium ion intermediate. The carboxylate of the amino acid then traps this intermediate, and a subsequent intramolecular acyl transfer (the Mumm rearrangement) yields the final product.[10] The reaction is typically fast and exothermic, and high concentrations of reactants are often used to achieve high yields. Polar, aprotic solvents like methanol or DMF are commonly employed.[9]
Reaction Mechanism: Ugi Five-Center-Four-Component Reaction (U-5C-4CR)
The following diagram illustrates the mechanism of the Ugi 5C-4CR for the synthesis of quinoline-amino acid derivatives.
References
- 1. Synthesis of a new serie of quinoline-carboxamides based on methylated aminoesters: NMR characterization and antimicrobial activity | Mediterranean Journal of Chemistry [medjchem.com]
- 2. Chemoselective acylation of 2-amino-8-quinolinol in the generation of C2-amides or C8-esters - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05287A [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Amide Synthesis [fishersci.dk]
- 5. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
- 6. mdpi.com [mdpi.com]
- 7. Characterization of pyrroloquinoline quinone amino acid derivatives by electrospray ionization mass spectrometry and detection in human milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Ugi reaction - Wikipedia [en.wikipedia.org]
- 10. Ugi Reaction [organic-chemistry.org]
The Evolving Legacy of Fluoroquinolones: From Antibacterial Mainstays to Multifaceted Medicinal Chemistry Scaffolds
Introduction: A Privileged Scaffold in Drug Discovery
Fluoroquinolones, a class of synthetic antibiotics, have long been a cornerstone in the treatment of bacterial infections. Their broad-spectrum activity and favorable pharmacokinetic profiles have rendered them indispensable in clinical practice.[1] However, the medicinal chemistry landscape of fluoroquinolones is undergoing a significant transformation. Beyond their established antibacterial prowess, the inherent structural features of the fluoroquinolone nucleus have positioned it as a "privileged scaffold" for the development of novel therapeutic agents with diverse applications, including anticancer, antiviral, and anti-inflammatory activities.[2][3] This guide provides an in-depth exploration of the application of fluoroquinolones in medicinal chemistry, offering detailed insights into their synthesis, mechanisms of action, and protocols for their biological evaluation.
I. The Antibacterial Powerhouse: Mechanism of Action and Structure-Activity Relationship
Fluoroquinolones exert their bactericidal effects by targeting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[4] These enzymes are crucial for managing DNA topology during replication, transcription, and repair. By forming a stable ternary complex with the enzyme and DNA, fluoroquinolones trap the enzyme in its cleavage-competent state, leading to the accumulation of double-strand DNA breaks and subsequent cell death.[5]
The primary determinant of activity against Gram-negative bacteria is the inhibition of DNA gyrase, while topoisomerase IV is the main target in many Gram-positive bacteria.[6] The dual-targeting capability of later-generation fluoroquinolones contributes to their broad-spectrum activity and a reduced propensity for resistance development.[7]
Key Structural Features and Their Influence on Activity
The biological activity of fluoroquinolones is intricately linked to their chemical structure. Modifications at various positions on the quinolone ring system can profoundly impact their antibacterial spectrum, potency, and pharmacokinetic properties.[8][9]
-
N-1 Position: Substitution with a cyclopropyl group, as seen in ciprofloxacin, significantly enhances activity against Gram-negative bacteria.[9]
-
C-3 Position: The carboxylic acid group is essential for binding to the DNA-enzyme complex and is critical for antibacterial activity.[10]
-
C-6 Position: The fluorine atom at this position is a hallmark of this class, contributing to increased cell penetration and potent inhibition of DNA gyrase.[11]
-
C-7 Position: This position is a key site for modification to modulate the antibacterial spectrum and potency. The introduction of a piperazine ring, for instance, broadens the spectrum of activity.[4]
-
C-8 Position: Modifications at this position can influence activity and reduce phototoxicity.[11]
II. Beyond Antibacterial Activity: The Repurposing of Fluoroquinolones
The unique ability of fluoroquinolones to interact with topoisomerases has spurred investigations into their potential as anticancer agents. Eukaryotic cells also possess topoisomerases (Topoisomerase I and II) that are essential for DNA replication and are validated targets for cancer chemotherapy.[3]
A. Fluoroquinolones as Anticancer Agents
Several fluoroquinolone derivatives have demonstrated significant antiproliferative activity against a range of cancer cell lines.[3] The proposed mechanism of action often involves the inhibition of human topoisomerase II, leading to cell cycle arrest and apoptosis.[7][12]
Key Strategies for Developing Fluoroquinolone-Based Anticancer Agents:
-
Structural Modification: Strategic alterations to the core fluoroquinolone structure, particularly at the C-7 position, can shift the selectivity towards human topoisomerases.[13]
-
Hybrid Molecules: The conjugation of fluoroquinolones with other pharmacologically active moieties, such as chalcones, thiazolidinones, or existing anticancer drugs, has yielded hybrid molecules with enhanced cytotoxic potential and novel mechanisms of action.[5][14][15]
-
Metal Complexes: The formation of metal complexes with fluoroquinolones can enhance their anticancer activity.[3][16] These complexes can exhibit altered DNA binding properties and redox activity, contributing to their cytotoxic effects.[11][17]
B. Fluoroquinolones as Antiviral Agents
The application of fluoroquinolones has also extended to the realm of virology. Certain fluoroquinolone derivatives have shown inhibitory activity against a variety of viruses, including human immunodeficiency virus (HIV), hepatitis C virus (HCV), and coronaviruses.[18][19] The antiviral mechanisms are diverse and can include the inhibition of viral enzymes like reverse transcriptase or helicase, or interference with viral replication processes at the transcriptional level.[18][20] However, it is important to note that the antiviral activity of some fluoroquinolones against certain viruses, like SARS-CoV-2, has been found to be low in cell culture studies.[19][21]
III. Application Notes and Protocols
This section provides detailed protocols for the synthesis and biological evaluation of fluoroquinolone derivatives, designed for researchers in drug discovery and medicinal chemistry.
A. Synthesis of Fluoroquinolone Derivatives
The synthesis of novel fluoroquinolone derivatives is a cornerstone of research in this field. The following protocols outline representative synthetic procedures.
Protocol 1: Synthesis of a Ciprofloxacin Derivative
This protocol describes a general method for modifying the piperazine ring of ciprofloxacin.[7]
Step 1: N-Alkylation of Ciprofloxacin
-
To a solution of ciprofloxacin (1.0 eq) in dimethylformamide (DMF), add potassium carbonate (2.0 eq).
-
Add the desired alkyl halide (e.g., ethyl chloroacetate, 1.1 eq) to the mixture.
-
Heat the reaction mixture at 80°C for 6-8 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Filter the precipitated solid, wash with water, and dry under vacuum to obtain the N-alkylated ciprofloxacin derivative.
-
The product can be further purified by recrystallization from a suitable solvent like ethanol.
Protocol 2: Synthesis of a Fluoroquinolone-Chalcone Hybrid
This protocol details the synthesis of a hybrid molecule combining the fluoroquinolone scaffold with a chalcone moiety, known for its anticancer properties.[5]
Step 1: Synthesis of the Chalcone Intermediate
-
Dissolve p-aminoacetophenone (1.0 eq) and a substituted aromatic aldehyde (1.0 eq) in ethanol.
-
Add a catalytic amount of aqueous sodium hydroxide (40%) and stir the mixture at room temperature for 24 hours.
-
Pour the reaction mixture into crushed ice and acidify with dilute HCl.
-
Filter the resulting precipitate, wash with water, and recrystallize from ethanol to yield the chalcone intermediate.
Step 2: Synthesis of the Quinoline-4-carboxylic Acid
-
React isatin with a substituted acetophenone in the presence of a base (e.g., potassium hydroxide) in ethanol under reflux to obtain the 2-aryl-quinoline-4-carboxylic acid.
Step 3: Esterification and Hydrazide Formation
-
Convert the carboxylic acid to its ethyl ester using ethanol and a catalytic amount of sulfuric acid under reflux.
-
React the resulting ester with hydrazine hydrate in ethanol under reflux to form the corresponding hydrazide.
Step 4: Coupling of the Fluoroquinolone and Chalcone Moieties
-
Couple the synthesized hydrazide with the chalcone intermediate to form the final fluoroquinolone-chalcone hybrid.
B. Biological Evaluation Protocols
Protocol 3: Determination of Antibacterial Activity (Agar Well Diffusion Method)
This method provides a qualitative assessment of the antibacterial activity of synthesized compounds.[6]
-
Prepare Mueller-Hinton agar plates.
-
Prepare a bacterial inoculum of the test organism (e.g., Staphylococcus aureus, Escherichia coli) with a turbidity equivalent to a 0.5 McFarland standard.
-
Evenly spread the bacterial inoculum onto the surface of the agar plates.
-
Aseptically punch wells (6 mm in diameter) into the agar.
-
Add a defined concentration of the test compound (dissolved in a suitable solvent like DMSO) to each well.
-
Include a positive control (e.g., ciprofloxacin) and a negative control (solvent alone).
-
Incubate the plates at 37°C for 18-24 hours.
-
Measure the diameter of the zone of inhibition around each well in millimeters. A larger zone of inhibition indicates greater antibacterial activity.
Protocol 4: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[22][23]
-
Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate containing Mueller-Hinton broth.
-
Add a standardized bacterial suspension to each well.
-
Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Protocol 5: Evaluation of Anticancer Activity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer agents.[13][24][25]
-
Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treat the cells with various concentrations of the synthesized fluoroquinolone derivatives for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 6: Cell Cycle Analysis by Flow Cytometry
This protocol determines the effect of the compounds on the cell cycle progression of cancer cells.[24]
-
Treat cancer cells with the test compound at its IC50 concentration for 24 or 48 hours.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Analyze the DNA content of the cells using a flow cytometer.
-
The resulting histograms will show the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M), revealing any cell cycle arrest induced by the compound.
Protocol 7: Antiviral Activity Assay (Plaque Reduction Assay)
This assay is used to quantify the inhibition of viral replication.[26]
-
Seed a confluent monolayer of host cells (e.g., Vero cells) in 12-well plates.
-
Pre-treat the cells with various concentrations of the test compound for a specified time.
-
Infect the cells with a known titer of the virus (e.g., MERS-CoV) for 1 hour.
-
Remove the virus inoculum and overlay the cells with a medium containing the test compound and a gelling agent (e.g., carboxymethyl cellulose).
-
Incubate the plates for a period sufficient for plaque formation (e.g., 3-5 days).
-
Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
Calculate the percentage of plaque reduction compared to the untreated virus control to determine the antiviral activity.
IV. Data Presentation
Table 1: Comparative Anticancer Activity of Fluoroquinolone Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Ciprofloxacin | T-24 (Bladder) | >100 | [7] |
| Derivative 6 | T-24 (Bladder) | 1.15 | [7] |
| Derivative 8a | T-24 (Bladder) | 1.02 | [7] |
| Doxorubicin | T-24 (Bladder) | 9.92 | [7] |
| Quinoline-Chalcone 9i | A549 (Lung) | 3.91 | [5] |
| Quinoline-Chalcone 9j | A549 (Lung) | 5.29 | [5] |
| Cisplatin | A549 (Lung) | 6.81 | [5] |
V. Visualization of Key Concepts
Caption: Mechanism of antibacterial action of fluoroquinolones.
Caption: Workflow for developing fluoroquinolone-based anticancer agents.
VI. Conclusion and Future Perspectives
The journey of fluoroquinolones in medicinal chemistry is a testament to the enduring potential of established drug scaffolds. While their role as frontline antibacterial agents is being challenged by the rise of resistance, their story is far from over. The exploration of fluoroquinolones as anticancer and antiviral agents is a rapidly evolving field with immense promise. The ability to fine-tune their biological activity through rational design and synthetic modification opens up new avenues for drug discovery. Future research will likely focus on the development of highly selective derivatives that can target specific isoforms of human topoisomerases, the creation of novel hybrid molecules with synergistic activities, and a deeper understanding of their mechanisms of action in different therapeutic contexts. The fluoroquinolone core, with its inherent drug-like properties, will undoubtedly continue to be a source of inspiration for medicinal chemists for years to come.
VII. References
-
Full article: Synthesis and biological evaluation of novel benzothiazole clubbed fluoroquinolone derivatives - Taylor & Francis Online. (URL: --INVALID-LINK--)
-
New series of fluoroquinolone derivatives as potential anticancer Agents: Design, Synthesis, in vitro biological Evaluation, and Topoisomerase II Inhibition - PubMed. (URL: --INVALID-LINK--)
-
Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. (URL: --INVALID-LINK--)
-
Design, Synthesis, Characterisation and Biological Evaluation of Novel 7- Fluoroquinolone Derivatives - International Journal of Pharmaceutical Sciences. (URL: --INVALID-LINK--)
-
Design, synthesis, and biological evaluation of novel ciprofloxacin derivatives as potential anticancer agents targeting topoisomerase II enzyme - PMC - PubMed Central. (URL: --INVALID-LINK--)
-
New quinoline/chalcone hybrids as anti-cancer agents: Design, synthesis, and evaluations of cytotoxicity and PI3K inhibitory activity - NIH. (URL: --INVALID-LINK--)
-
Recent Development of Fluoroquinolone Derivatives as Anticancer Agents - PMC - NIH. (URL: --INVALID-LINK--)
-
An In-depth Technical Guide to the Synthesis of Ciprofloxacin, a Broad-Spectrum Fluoroquinolone Antibacterial Agent - Benchchem. (URL: --INVALID-LINK--)
-
Application Notes and Protocols for the Development of Anticancer Agents from 4-Fluoro-2-hydroxyquinoline Derivatives - Benchchem. (URL: --INVALID-LINK--)
-
Ciprofloxacin Synthesis. (URL: --INVALID-LINK--)
-
Metal(II) Complexes of the Fluoroquinolone Fleroxacin: Synthesis, Characterization and Biological Profile - PMC - PubMed Central. (URL: --INVALID-LINK--)
-
Anticancer activities of Fluoroquinolone derivatives and complexes. *... - ResearchGate. (URL: --INVALID-LINK--)
-
Ciprofloxacin: A Two Step Process - Der Pharma Chemica. (URL: --INVALID-LINK--)
-
MTT assay protocol | Abcam. (URL: --INVALID-LINK--)
-
MTT Cell Assay Protocol. (URL: --INVALID-LINK--)
-
ciprofloxacin-a-two-step-process.pdf - Der Pharma Chemica. (URL: --INVALID-LINK--)
-
design & synthesis of fluoroquinolone through green chemistry approach - International Journal of Biology, Pharmacy and Allied Sciences (IJBPAS). (URL: --INVALID-LINK--)
-
Design, synthesis, and evaluation of fluoroquinolone derivatives as microRNA-21 small-molecule inhibitors - PubMed Central. (URL: --INVALID-LINK--)
-
Chalcone Derivatives: Role in Anticancer Therapy - PMC - PubMed Central. (URL: --INVALID-LINK--)
-
(PDF) Metal Complexes of Fluoroquinolones with Selected Transition Metals, Their Synthesis, Characterizations, and Therapeutic Applications - ResearchGate. (URL: --INVALID-LINK--)
-
MTT Cell Proliferation Assay - ATCC. (URL: --INVALID-LINK--)
-
CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US. (URL: --INVALID-LINK--)
-
General structure of the designed thiazolidinedione/ciprofloxacin hybrids - ResearchGate. (URL: --INVALID-LINK--)
-
METAL COMPLEXES WITH THE FLUOROQUINOLONE ANTIBACTERIAL AGENT NORFLOXACIN : SYNTHESIS, STRUCTURE AND BIOACTIVITY - TSI Journals. (URL: --INVALID-LINK--)
-
Design, Synthesis and Antimicrobial Evaluation of Novel Glycosylated-Fluoroquinolones Derivatives - PubMed. (URL: --INVALID-LINK--)
-
Design and Synthesis of Fluoroquinolone through Green Chemistry Approach. (URL: --INVALID-LINK--)
-
Fluoroquinolone Antibiotics Exhibit Low Antiviral Activity against SARS-CoV-2 and MERS-CoV - ResearchGate. (URL: --INVALID-LINK--)
-
Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - RSC Publishing. (URL: --INVALID-LINK--)
-
Fluoroquinolones' Biological Activities against Laboratory Microbes and Cancer Cell Lines. (URL: --INVALID-LINK--)
-
Green design and synthesis of some novel thiazolidinone appended benzothiazole–triazole hybrids as antimicrobial agents - RSC Publishing. (URL: --INVALID-LINK--)
-
Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method - Acta Scientific. (URL: --INVALID-LINK--)
-
Synthesis and Anticancer Activity Assay of Novel Chalcone-Sulfonamide Derivatives - NIH. (URL: --INVALID-LINK--)
-
Synthesis, Characterization and Pharmacological Studies of Some Substituted Fluoroquinolones - Oriental Journal of Chemistry. (URL: --INVALID-LINK--)
-
Synthesis of Novel Ciprofloxacin-Based Hybrid Molecules toward Potent Antimalarial Activity. (URL: --INVALID-LINK--)
-
Old Drugs with New Tricks: Efficacy of Fluoroquinolones to Suppress Replication of Flaviviruses - MDPI. (URL: --INVALID-LINK--)
-
Fluoroquinolone Antibiotics Exhibit Low Antiviral Activity against SARS-CoV-2 and MERS-CoV - MDPI. (URL: --INVALID-LINK--)
-
Design, Synthesis, and Mechanistic Study of Novel Ciprofloxacin/Thiazole Chalcone Hybrids as Potential Anticancer Agents - PMC - PubMed Central. (URL: --INVALID-LINK--)
-
Synthesis of Some New Ciprofloxacin Hybrids as Potential Antimicrobial Agents. (URL: --INVALID-LINK--)
-
Synthesis and evaluation of chalcone derivatives containing naphthalene... - ResearchGate. (URL: --INVALID-LINK--)
-
Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - NIH. (URL: --INVALID-LINK--)
-
Broad-spectrum antiviral activity and mechanism of antiviral action of the fluoroquinolone derivative K-12 - PubMed. (URL: --INVALID-LINK--)
-
Antiviral, antifungal, and antiparasitic activities of fluoroquinolones optimized for treatment of bacterial infections: a puzzling paradox or a logical consequence of their mode of action? - NIH. (URL: --INVALID-LINK--)
References
- 1. mdpi.com [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Metal(II) Complexes of the Fluoroquinolone Fleroxacin: Synthesis, Characterization and Biological Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. New quinoline/chalcone hybrids as anti-cancer agents: Design, synthesis, and evaluations of cytotoxicity and PI3K inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]
- 7. Design, synthesis, and biological evaluation of novel ciprofloxacin derivatives as potential anticancer agents targeting topoisomerase II enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. techtransfer.research.vcu.edu [techtransfer.research.vcu.edu]
- 10. ijbpas.com [ijbpas.com]
- 11. researchgate.net [researchgate.net]
- 12. New series of fluoroquinolone derivatives as potential anticancer Agents: Design, Synthesis, in vitro biological Evaluation, and Topoisomerase II Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. texaschildrens.org [texaschildrens.org]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and Anticancer Activity Assay of Novel Chalcone-Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Recent Development of Fluoroquinolone Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Broad-spectrum antiviral activity and mechanism of antiviral action of the fluoroquinolone derivative K-12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. actascientific.com [actascientific.com]
- 22. Fluoroquinolones’ Biological Activities against Laboratory Microbes and Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. MTT assay protocol | Abcam [abcam.com]
- 26. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis and Antimicrobial Evaluation of 5-Aminoquinoline Derivatives
Introduction: The Enduring Promise of the Quinoline Scaffold in Antimicrobial Drug Discovery
The quinoline ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of biologically active compounds. Among these, 5-aminoquinoline derivatives have garnered significant attention for their potent and broad-spectrum antimicrobial properties. These compounds represent a critical area of research in the ongoing battle against infectious diseases and the rise of multidrug-resistant pathogens.
This comprehensive guide is intended for researchers, scientists, and drug development professionals. It provides an in-depth exploration of the synthesis of 5-aminoquinoline derivatives and the subsequent evaluation of their antimicrobial efficacy. Moving beyond a simple recitation of methods, this document elucidates the rationale behind experimental choices, offers detailed, field-tested protocols, and grounds its claims in authoritative scientific literature. Our objective is to equip you with the knowledge and practical tools necessary to advance your own research in this promising field.
Part 1: Synthetic Strategies for 5-Aminoquinoline Derivatives
The synthesis of the 5-aminoquinoline core can be approached through several classic and modern methodologies. The choice of a specific route is often dictated by the desired substitution pattern, the availability of starting materials, and the desired scale of the reaction.
Foundational Synthetic Routes: Building the Quinoline Core
The initial synthesis of the 5-aminoquinoline scaffold often begins with the construction of the quinoline ring, followed by the introduction or manipulation of the amino group at the C-5 position.
This reaction is a cornerstone of quinoline synthesis and involves the reaction of an aniline with an α,β-unsaturated carbonyl compound.[1][2] For the synthesis of 5-aminoquinoline, a meta-substituted aniline with a group that can be converted to an amino group is a common starting point.
Causality Behind Experimental Choices: The use of a strong acid like sulfuric acid is crucial for the dehydration of glycerol to acrolein in situ, which then acts as the α,β-unsaturated aldehyde. An oxidizing agent, such as nitrobenzene, is necessary for the final aromatization step to form the quinoline ring.[3][4]
Protocol 1: Synthesis of 5-Nitroquinoline via Skraup Reaction
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a mechanical stirrer.
-
Reagent Addition: To the flask, cautiously add concentrated sulfuric acid. While stirring, slowly add 3-nitroaniline.
-
Glycerol Addition: Gently heat the mixture and add glycerol dropwise, maintaining a controlled exothermic reaction.
-
Oxidizing Agent: Add nitrobenzene to the reaction mixture.
-
Reflux: Heat the mixture to reflux for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralization: Neutralize the acidic solution with a base (e.g., sodium hydroxide solution) until a precipitate forms.
-
Purification: Filter the crude product, wash it with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain pure 5-nitroquinoline.
Protocol 2: Reduction of 5-Nitroquinoline to 5-Aminoquinoline
-
Reaction Setup: In a round-bottom flask, dissolve the synthesized 5-nitroquinoline in a suitable solvent such as ethanol.
-
Catalyst Addition: Add a reducing agent, for example, tin(II) chloride dihydrate (SnCl₂·2H₂O) or catalytic hydrogenation with Pd/C can be employed.[5]
-
Reflux: Heat the mixture to reflux until the reaction is complete (monitored by TLC).
-
Work-up: Cool the reaction mixture and neutralize it with a base.
-
Extraction: Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the organic layer, evaporate the solvent, and purify the crude 5-aminoquinoline by column chromatography or recrystallization.
Diagram 1: General Synthetic Workflow for 5-Aminoquinoline
Caption: Workflow for the synthesis of 5-aminoquinoline.
The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone.[3][6][7][8] This method is particularly useful for preparing 2,4-disubstituted quinolines.
Protocol 3: Combes Synthesis of a Substituted 5-Aminoquinoline Derivative
-
Enamine Formation: React 3-amino-substituted aniline with a β-diketone (e.g., acetylacetone) in a suitable solvent, often with a catalytic amount of acid, to form the enamine intermediate.
-
Cyclization: The enamine is then treated with a strong acid (e.g., concentrated sulfuric acid or polyphosphoric acid) and heated to induce cyclization and dehydration, yielding the quinoline ring.[3][4]
-
Work-up and Purification: Follow similar work-up and purification procedures as described in Protocol 1.
The Friedländer synthesis is a versatile method that involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[9][10][11][12][13]
Protocol 4: Friedländer Synthesis of a 5-Aminoquinoline Derivative
-
Reaction Setup: Combine a 2-amino-6-nitrobenzaldehyde with a ketone (e.g., acetone) in the presence of a base (e.g., potassium hydroxide) or an acid catalyst.
-
Condensation and Cyclization: The reaction proceeds through an aldol-type condensation followed by intramolecular cyclization and dehydration to form the quinoline ring.
-
Reduction: The resulting nitro-substituted quinoline can then be reduced to the corresponding 5-aminoquinoline derivative as described in Protocol 2.
Modern Synthetic Approaches: Enhancing Efficiency and Diversity
While classical methods are robust, modern synthetic chemistry offers more efficient, selective, and environmentally benign alternatives.
Transition metal-catalyzed reactions have revolutionized the synthesis of complex heterocyclic compounds, including quinolines.[14][15][16] These methods often allow for the construction of the quinoline scaffold in a one-pot fashion from readily available starting materials.
Causality Behind Experimental Choices: Catalysts such as palladium, copper, and iron facilitate C-C and C-N bond formation under milder conditions than traditional methods.[14][16] The choice of ligand is critical for controlling the reactivity and selectivity of the metal catalyst.
Part 2: Antimicrobial Activity Evaluation
Once the 5-aminoquinoline derivatives are synthesized and purified, the next critical step is to evaluate their antimicrobial activity. This involves determining their ability to inhibit the growth of or kill various microorganisms.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Protocol 5: Broth Microdilution Method for MIC Determination
-
Preparation of Stock Solutions: Prepare stock solutions of the synthesized 5-aminoquinoline derivatives in a suitable solvent (e.g., DMSO).
-
Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solutions in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to a final concentration of 5 x 10⁵ CFU/mL for bacteria).
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include positive (microorganism in broth) and negative (broth only) controls.
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
Reading the Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Diagram 2: Workflow for Antimicrobial Activity Testing
References
- 1. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. iipseries.org [iipseries.org]
- 4. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]
- 5. researchgate.net [researchgate.net]
- 6. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 7. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 9. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Friedlaender Synthesis [organic-chemistry.org]
- 14. State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Transition-metal-catalyzed synthesis of quinazolines: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Fluoroquinolin-3-amine
Welcome to the dedicated technical support guide for the synthesis of 5-Fluoroquinolin-3-amine. As a critical building block in medicinal chemistry and materials science, achieving a high yield and purity of this compound is paramount. This document is designed for researchers, scientists, and drug development professionals, providing field-proven insights and troubleshooting solutions to navigate the common challenges associated with its synthesis. We will focus on the widely-used Friedländer annulation pathway, offering a blend of mechanistic understanding and practical, actionable protocols.
Frequently Asked Questions (FAQs)
Q1: What is the most effective general strategy for synthesizing this compound?
The most robust and versatile method for constructing the quinoline core of this compound is the Friedländer Annulation .[1] This reaction involves the acid- or base-catalyzed condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an active α-methylene group.[2] For this specific target, the logical precursors are 2-Amino-6-fluorobenzaldehyde and a synthon for 2-aminoacetaldehyde, such as aminoacetaldehyde diethyl acetal , which provides the C2-C3 fragment and the 3-amino group.
The primary advantage of the Friedländer synthesis is its convergence, building the complex heterocyclic system in a single key step. However, the classical methods often suffer from harsh reaction conditions, leading to low yields and side reactions.[3][4] Modern modifications utilizing milder catalysts have significantly improved the efficiency of this transformation.
Q2: Why is catalyst selection so critical for maximizing yield in the Friedländer synthesis?
Catalyst choice is arguably the most crucial variable. The reaction mechanism involves two key steps: an initial aldol-type condensation and a subsequent cyclizing dehydration (forming an imine, which then tautomerizes).[2] The catalyst must efficiently promote both steps without causing degradation or polymerization of the starting materials.
-
Brønsted Acids (e.g., p-toluenesulfonic acid, trifluoroacetic acid): These are traditional catalysts that can effectively promote the reaction but often require high temperatures, which can lead to tar formation, a common issue in quinoline synthesis.[3][5]
-
Lewis Acids (e.g., In(OTf)₃, Nd(NO₃)₃·6H₂O): Modern protocols increasingly favor Lewis acids. They are often more effective under milder, or even solvent-free, conditions.[6] Indium(III) triflate (In(OTf)₃), in particular, has emerged as a highly efficient catalyst for Friedländer annulation, promoting the reaction with a wide range of substrates to afford high yields (75-92%) of the desired quinolines.[6] The Lewis acid activates the carbonyl group of the benzaldehyde, facilitating the initial C-C bond formation.
Q3: How does the fluorine substituent at the 5-position influence the reaction?
The fluorine atom at the C5 position (originating from the 6-position of 2-amino-6-fluorobenzaldehyde) has a significant electronic impact. Fluorine is highly electronegative and exerts a strong electron-withdrawing inductive effect (-I). This effect deactivates the benzene ring, making the ortho-amino group less nucleophilic. Consequently, the initial condensation and the final cyclization steps may be slower compared to an unsubstituted analogue. This reduced reactivity necessitates carefully optimized conditions—particularly a highly efficient catalyst—to drive the reaction to completion and achieve a high yield.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems encountered during the synthesis of this compound.
Problem 1: Low or No Product Yield
A low yield is the most frequent challenge. Before investigating complex causes, always confirm the identity of any isolated product by NMR and MS to ensure it is the target compound.
-
Possible Cause A: Ineffective Catalysis
-
Explanation: The reduced nucleophilicity of the 2-amino-6-fluorobenzaldehyde requires a potent catalyst. Insufficiently active catalysts may fail to overcome the activation energy barrier of the reaction.
-
Solution: Switch to a more robust Lewis acid catalyst. Indium(III) triflate (In(OTf)₃) is highly recommended.[6] Conduct a small-scale catalyst screen to determine the optimal choice for your specific setup.
Catalyst Typical Loading (mol%) Conditions Expected Yield Range Reference p-TsOH 10-20 Toluene, Reflux 30-50% [2] TFA 10 Dichloroethane, 80°C 40-60% [2] In(OTf)₃ 2-5 Solvent-free, 80-100°C 75-92% [6] I₂ 10 Ethanol, Reflux 55-70% [2] -
-
Possible Cause B: Sub-optimal Reaction Temperature
-
Explanation: There is a fine balance with temperature. Too low, and the reaction rate is prohibitively slow. Too high, and you risk thermal decomposition of the starting materials and product, leading to significant tar formation.[5]
-
Solution: If using a solvent like toluene or dichloroethane, start at 80°C and monitor the reaction by TLC or LC-MS. If the reaction is sluggish, incrementally increase the temperature by 10°C intervals, holding for 1-2 hours at each step to assess progress versus impurity formation. For solvent-free conditions with In(OTf)₃, a range of 80-100°C is typically effective.[6]
-
-
Possible Cause C: Impure Starting Materials
-
Explanation: The Friedländer reaction is sensitive to impurities. The aldehyde starting material (2-amino-6-fluorobenzaldehyde) can easily oxidize or polymerize on storage. The aminoacetaldehyde diethyl acetal can contain residual acid from its synthesis, which can interfere with the catalyst.
-
Solution:
-
Check the purity of 2-amino-6-fluorobenzaldehyde by ¹H NMR before use. If significant oxidation to the corresponding carboxylic acid is observed, purify it by flash chromatography.
-
Distill the aminoacetaldehyde diethyl acetal under reduced pressure before use. Ensure it is neutralized and free of ammonium salts.
-
-
Problem 2: Significant Tar/Polymer Formation
The appearance of a dark, intractable material is a classic sign of side reactions.
-
Explanation: This is often caused by acid-catalyzed polymerization of the aldehyde starting materials or intermediates.[5] High temperatures and strong Brønsted acids are common culprits. The α,β-unsaturated imine intermediate is particularly susceptible to polymerization.
-
Solution:
-
Switch to Milder Conditions: This is the most effective solution. Employ a Lewis acid like In(OTf)₃ under solvent-free conditions at a moderate temperature (e.g., 80°C).[6] This minimizes the concentration of free protons that drive polymerization.
-
Control Reagent Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the more stable component, the aminoacetaldehyde diethyl acetal. This ensures the complete consumption of the more precious and polymerization-prone aminobenzaldehyde.
-
Biphasic Reaction Medium: For some challenging quinoline syntheses, a biphasic system (e.g., water/toluene) can sequester the carbonyl compound in the organic phase, reducing acid-catalyzed polymerization in the aqueous phase where the catalyst may reside.[5]
-
Problem 3: Difficulty in Product Isolation and Purification
The crude product is often a dark, oily residue that is challenging to handle.
-
Explanation: The primary amine functionality of the product makes it basic and polar, leading to streaking on silica gel. Residual tar can also co-elute with the product, compromising purity.
-
Solution: Convert to a Salt for Purification
-
Acid-Base Extraction: After the reaction is complete, dissolve the crude mixture in a suitable organic solvent (e.g., ethyl acetate). Extract with dilute aqueous HCl (e.g., 1M). The desired amine product will move into the aqueous layer as its hydrochloride salt, while non-basic impurities and polymers remain in the organic layer.
-
Basification and Re-extraction: Neutralize the acidic aqueous layer with a base (e.g., NaOH or Na₂CO₃) until pH > 10. The free amine will precipitate or can be extracted back into an organic solvent like dichloromethane or ethyl acetate.
-
Crystallization as a Hydrochloride Salt: For final purification and easier handling, the purified free amine can be dissolved in a solvent like isopropanol or ether, and a solution of HCl in ether or isopropanol can be added dropwise. The this compound hydrochloride salt will often precipitate as a stable, crystalline solid that can be easily filtered and dried.[7] This method is highly effective for removing trace impurities.[8]
-
Visualized Workflows and Mechanisms
General Mechanism of the Friedländer Annulation
The reaction proceeds through an initial aldol addition followed by cyclization and dehydration.
Caption: General mechanism of the Friedländer Annulation.
Troubleshooting Workflow for Low Yield
A logical decision tree can help diagnose and solve yield issues systematically.
Caption: Decision tree for troubleshooting low product yield.
Optimized Experimental Protocols
Protocol 1: In(OTf)₃-Catalyzed Synthesis of this compound
This protocol is based on the highly efficient Lewis acid-catalyzed, solvent-free approach.[6]
-
Preparation: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-6-fluorobenzaldehyde (1.39 g, 10 mmol, 1.0 equiv.).
-
Reagent Addition: Add aminoacetaldehyde diethyl acetal (1.59 g, 12 mmol, 1.2 equiv.) followed by indium(III) triflate (In(OTf)₃) (281 mg, 0.5 mmol, 0.05 equiv.).
-
Reaction: Equip the flask with a reflux condenser under a nitrogen atmosphere. Place the flask in a preheated oil bath at 90°C.
-
Monitoring: Stir the reaction mixture vigorously. The mixture will become a homogenous melt. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate with 1% triethylamine) or LC-MS. The reaction is typically complete within 4-8 hours.
-
Work-up: Cool the reaction to room temperature. The crude product will be a dark, viscous oil. Proceed directly to purification as described in Protocol 2.
Protocol 2: Purification via Acid-Base Extraction and Chromatography
-
Initial Extraction: Dissolve the crude reaction mixture from Protocol 1 in ethyl acetate (50 mL). Transfer the solution to a separatory funnel and extract with 1M HCl (3 x 30 mL). Combine the acidic aqueous layers. The target amine is now protonated in the aqueous phase.
-
Basification: Cool the combined aqueous layers in an ice bath and slowly add 5M NaOH solution with stirring until the pH is >10, as confirmed by pH paper. A precipitate of the free amine may form.
-
Final Extraction: Extract the basified aqueous solution with dichloromethane (DCM) (3 x 40 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined DCM extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude free amine as a dark oil.
-
Column Chromatography:
-
Prepare a silica gel column.
-
Adsorb the crude oil onto a small amount of silica gel.
-
Elute the column with a gradient solvent system, starting with 90:10 Hexanes:Ethyl Acetate and gradually increasing the polarity to 70:30 Hexanes:Ethyl Acetate. It is highly recommended to add 0.5-1% triethylamine to the eluent to prevent product streaking on the silica.
-
Combine the fractions containing the pure product (visualized by TLC) and concentrate under reduced pressure to afford this compound as a pale yellow solid or oil.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 3. du.edu.eg [du.edu.eg]
- 4. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization [organic-chemistry.org]
- 8. Trichloroacetic acid fueled practical amine purifications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Conditions for Quinoline Synthesis
Welcome to the technical support center for the synthesis of quinoline derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of quinoline synthesis. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to address common challenges in the laboratory. Our focus is on explaining the "why" behind experimental choices, ensuring both scientific rigor and practical success.
Section 1: Troubleshooting Common Quinoline Syntheses
This section addresses specific issues encountered during the most common named reactions for quinoline synthesis.
The Skraup Synthesis: Taming a Classic Reaction
The Skraup synthesis is a powerful method for producing quinolines but is notoriously exothermic and prone to side reactions.[1][2]
FAQ 1: My Skraup reaction is extremely vigorous and difficult to control. How can I moderate it?
The vigorous nature of the Skraup synthesis is due to the highly exothermic dehydration of glycerol to acrolein and the subsequent condensation and oxidation steps.[2][3] To control this:
-
Use a Moderator: Ferrous sulfate (FeSO₄) is commonly added to make the reaction less violent.[1][2] Boric acid can also serve this purpose. The moderator helps to ensure a smoother, more controlled reaction profile.
-
Controlled Reagent Addition: Add the concentrated sulfuric acid slowly while ensuring efficient cooling and stirring. This helps to dissipate heat and prevent the formation of localized hotspots that can lead to runaway reactions.[1]
FAQ 2: I am observing significant tar formation in my Skraup synthesis. What is the cause and how can I minimize it?
Tar formation is a frequent side reaction resulting from the harsh acidic and oxidizing conditions, which can cause polymerization of reactants and intermediates.[1]
-
Optimize Temperature: Avoid excessively high temperatures. The reaction should be initiated with gentle heating, and the exothermic phase must be carefully controlled.[1]
-
Purification Strategy: The crude product is often a dark, tarry residue.[1] A common and effective purification method is steam distillation, followed by extraction to isolate the quinoline derivative from the tar.[1]
The Doebner-von Miller Reaction: Overcoming Polymerization
This reaction is versatile but often plagued by the formation of polymeric byproducts.[4][5]
FAQ 3: My Doebner-von Miller reaction is yielding a large amount of polymeric material and a low yield of the desired quinoline. How can I prevent this?
The primary cause of low yields is the acid-catalyzed polymerization of the α,β-unsaturated aldehyde or ketone.[4][5]
-
Employ a Biphasic Reaction Medium: By sequestering the carbonyl compound in an organic phase (e.g., toluene), its self-polymerization in the acidic aqueous phase can be significantly reduced.[1][5]
-
Slow Reactant Addition: A slow, controlled addition of the α,β-unsaturated carbonyl compound to the heated acidic solution of the aniline helps to maintain a low concentration of the carbonyl, thus minimizing polymerization.[4]
The Friedländer Synthesis: Catalyst and Condition Optimization
The Friedländer synthesis is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound with an α-methylene group.[6][7] Success is highly dependent on the choice of catalyst and reaction conditions.
FAQ 4: My Friedländer reaction is resulting in a very low yield or no product. What are the common causes?
Several factors can contribute to low yields in the Friedländer synthesis:[6]
-
Inappropriate Catalyst: The choice between an acid or base catalyst is crucial and depends on the specific substrates.[6]
-
Suboptimal Reaction Temperature: While heating is often required, excessive temperatures can lead to decomposition and side reactions.[6][8]
-
Poor Substrate Reactivity: Steric hindrance or deactivating electronic effects on the reactants can significantly slow down the reaction.[6]
-
Side Reactions: The self-condensation (aldol condensation) of the ketone reactant is a common side reaction, particularly under basic conditions.[6]
FAQ 5: How do I choose the right catalyst for my Friedländer synthesis?
The catalyst choice is substrate-dependent:[6]
-
Acid Catalysts: Generally effective for a broad range of substrates. Common choices include p-toluenesulfonic acid (p-TsOH), sulfuric acid (H₂SO₄), and Lewis acids like zinc chloride (ZnCl₂).[6] Trifluoroacetic acid has also been used effectively.[9]
-
Base Catalysts: Often preferred for more reactive substrates. Common bases include potassium hydroxide (KOH), sodium hydroxide (NaOH), and potassium tert-butoxide (KOtBu).[6]
The Combes Synthesis: Controlling Regioselectivity
The Combes synthesis involves the reaction of an aniline with a β-diketone and can produce a mixture of regioisomers if an unsymmetrical β-diketone is used.[1][10]
FAQ 6: I am getting a mixture of regioisomers in my Combes synthesis with an unsymmetrical β-diketone. How can I control the regioselectivity?
Regioselectivity in the Combes synthesis is influenced by several factors:[1]
-
Steric Hindrance: Increased steric bulk on one side of the β-diketone will favor cyclization at the less sterically hindered position.[1]
-
Aniline Substituents: The electronic nature of substituents on the aniline (electron-donating vs. electron-withdrawing) influences the nucleophilicity of the ortho positions, thereby directing the cyclization.[1]
-
Acid Catalyst: The choice of acid catalyst (e.g., H₂SO₄ vs. Polyphosphoric acid) can alter the ratio of the resulting regioisomers.[1]
The Gould-Jacobs Reaction: Managing High Temperatures
This reaction is a multi-step synthesis for preparing 4-hydroxyquinoline derivatives and typically requires high temperatures for the cyclization step.[11][12]
FAQ 7: My Gould-Jacobs cyclization is not proceeding to completion, or I am observing significant decomposition. What should I do?
Incomplete cyclization and decomposition are common issues due to the high temperatures required (often 250-300°C).[11]
-
Optimize Temperature and Time: Gradually increase the reaction temperature to drive the reaction to completion, but be mindful of potential product degradation with prolonged heating at very high temperatures.[11]
-
Consider Microwave Heating: Microwave irradiation can provide rapid and efficient heating, often leading to higher yields and significantly shorter reaction times compared to conventional heating.[11][13]
-
Use a High-Boiling Inert Solvent: Solvents like Dowtherm A or diphenyl ether can ensure even heating and minimize decomposition.[11][14]
Section 2: General Optimization Strategies
Catalyst Selection
The choice of catalyst is paramount in quinoline synthesis. Beyond traditional Brønsted and Lewis acids, modern approaches offer a wider array of options.[15][16] Nanocatalysts, for example, are gaining traction due to their high efficiency and recyclability, offering a greener alternative to traditional methods.[17][18]
Solvent Effects
The solvent can influence reaction rates, solubility of reactants, and even the course of the reaction. For instance, in the Doebner-von Miller reaction, a biphasic system can dramatically reduce polymerization.[1] In recent years, there has been a push towards greener solvents or even solvent-free conditions to improve the environmental footprint of these syntheses.[19][20]
Temperature Control
Temperature is a critical parameter that must be carefully optimized for each specific reaction. While many classical quinoline syntheses require high temperatures, this can also lead to side reactions and decomposition.[11][21] Modern techniques like microwave-assisted synthesis allow for precise temperature control and can significantly reduce reaction times.[8][22]
Section 3: Data and Protocols
Comparison of Reaction Conditions for Friedländer Synthesis
| Catalyst Type | Common Examples | Typical Conditions | Advantages | Disadvantages |
| Base-Catalyzed | KOH, NaOH, KOtBu | Reflux in alcohol | Effective for reactive substrates | Can promote self-condensation of ketones[6] |
| Acid-Catalyzed | p-TsOH, H₂SO₄, ZnCl₂ | Heating, often neat or in a high-boiling solvent | Broad substrate scope | Harsh conditions can lead to side reactions[6][23] |
| Modern Catalysts | Gold, Iodine | Milder conditions, solvent-free options | Higher yields, greener protocols | Catalyst cost and availability[24] |
Experimental Protocol: Microwave-Assisted Gould-Jacobs Synthesis
This protocol provides a general guideline for the microwave-assisted synthesis of 4-hydroxyquinolines.
-
Reaction Setup: In a microwave vial, combine the aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq).
-
Microwave Irradiation: Heat the mixture in a microwave reactor to the optimized temperature (typically 250-300°C) for the optimized time (usually 1-15 minutes), monitoring internal temperature and pressure.[11]
-
Work-up and Purification: Allow the reaction vessel to cool to room temperature. If the product precipitates, it can be collected by filtration and washed with a cold, non-polar solvent. If it remains in solution, the solvent can be removed under reduced pressure, and the residue purified by recrystallization or column chromatography.[11]
Troubleshooting Purification
Issue: My quinoline derivative is decomposing on the silica gel column.
Decomposition on silica gel is a common issue due to the acidic nature of the silica and the basicity of the quinoline nucleus.[25]
Solution:
-
Use Neutralized Silica: Prepare a slurry of silica gel in a solvent containing 1-2% triethylamine to neutralize the acidic sites before packing the column.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase, such as neutral alumina.
Section 4: Visualizing Reaction Workflows
Troubleshooting Logic for Low Yield in Quinoline Synthesis
Caption: A decision tree for troubleshooting low yields in quinoline synthesis.
Generalized Friedländer Synthesis Workflow
Caption: A streamlined workflow for the Friedländer synthesis of quinolines.
References
- 1. benchchem.com [benchchem.com]
- 2. uop.edu.pk [uop.edu.pk]
- 3. Skraup reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. organicreactions.org [organicreactions.org]
- 8. researchgate.net [researchgate.net]
- 9. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 10. iipseries.org [iipseries.org]
- 11. benchchem.com [benchchem.com]
- 12. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 13. ablelab.eu [ablelab.eu]
- 14. benchchem.com [benchchem.com]
- 15. The Catalysts-Based Synthetic Approaches to Quinolines: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. eurekaselect.com [eurekaselect.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ijpsjournal.com [ijpsjournal.com]
- 20. jocpr.com [jocpr.com]
- 21. benchchem.com [benchchem.com]
- 22. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. du.edu.eg [du.edu.eg]
- 24. alfa-chemistry.com [alfa-chemistry.com]
- 25. benchchem.com [benchchem.com]
Technical Support Center: Navigating the Solubility Challenges of Quinoline Derivatives in Organic Solvents
Welcome to the dedicated technical support center for researchers, scientists, and professionals in drug development. This guide is designed to provide you with in-depth, practical solutions to the common and complex solubility problems encountered when working with quinoline derivatives in organic solvents. Our approach is rooted in a deep understanding of chemical principles and extensive laboratory experience to ensure you can overcome these hurdles efficiently and effectively.
Introduction: The Quinoline Conundrum
Quinoline and its derivatives are a cornerstone in medicinal chemistry, forming the structural backbone of numerous pharmaceuticals. However, their often-planar and rigid aromatic structure, coupled with varied functional group substitutions, can lead to significant solubility challenges in common organic solvents. This guide will walk you through a systematic approach to understanding and solving these issues.
Frequently Asked Questions (FAQs)
Q1: Why is my quinoline derivative poorly soluble in common organic solvents like dichloromethane (DCM) or methanol?
The solubility of a quinoline derivative is a delicate interplay of its molecular structure and the properties of the solvent. Poor solubility often arises from:
-
Strong Intermolecular Forces: The planar aromatic quinoline core can lead to strong π-π stacking interactions between molecules in the solid state. These interactions create a stable crystal lattice that requires a significant amount of energy from the solvent to break.
-
Hydrogen Bonding: The presence of hydrogen bond donors (e.g., -OH, -NH2) and acceptors (the quinoline nitrogen) can lead to strong self-association of the solute molecules, again favoring the solid state over dissolution.
-
Polarity Mismatch: While quinoline itself is a weakly basic and aromatic compound, the addition of various functional groups can drastically alter its polarity. If the overall polarity of the derivative is significantly different from that of the solvent, solubility will be low, following the "like dissolves like" principle.
Q2: I've observed that my substituted quinoline has significantly different solubility compared to the parent quinoline. What is the underlying cause?
Substituents on the quinoline ring have a profound impact on its physicochemical properties, including solubility. The nature, position, and number of these substituents are critical factors.
-
Electron-Donating vs. Electron-Withdrawing Groups: Electron-withdrawing groups (e.g., -NO2, -CN) can decrease the basicity of the quinoline nitrogen, reducing its ability to interact with protic solvents. Conversely, electron-donating groups (e.g., -OCH3, -NH2) can increase the electron density and potentially enhance interactions with certain solvents.
-
Lipophilicity: The addition of lipophilic (oily or fatty) functional groups will generally increase solubility in non-polar organic solvents and decrease it in polar ones. The octanol-water partition coefficient (logP) is a key parameter to consider here.
-
Steric Hindrance: Bulky substituents can disrupt the planarity of the quinoline ring system, which can, in some cases, hinder the efficient packing of molecules in a crystal lattice. This disruption can sometimes lead to an increase in solubility as the energy required to break the crystal lattice is reduced.
Troubleshooting Guide: A Systematic Approach to Solubility Enhancement
When faced with a poorly soluble quinoline derivative, a systematic, multi-pronged approach is often the most effective.
Initial Assessment: Know Your Compound and Solvent
Before attempting any modifications, it's crucial to have a solid understanding of your starting materials.
-
Characterize Your Quinoline Derivative:
-
What is its chemical structure, including all functional groups?
-
What is its predicted or experimentally determined logP value?
-
Is it acidic, basic, or neutral? This will determine its pKa.
-
-
Understand Your Solvent:
-
What is its polarity (dielectric constant)?
-
Is it protic (can donate hydrogen bonds, e.g., methanol) or aprotic (cannot, e.g., THF)?
-
Is it a good hydrogen bond acceptor or donor?
-
Workflow for Troubleshooting Poor Solubility
Below is a logical workflow to guide your experimental process.
Caption: A systematic workflow for troubleshooting the poor solubility of quinoline derivatives.
Experimental Protocols
Protocol 1: Systematic Solvent Screening
This protocol provides a methodical way to test the solubility of your quinoline derivative in a range of common organic solvents.
Objective: To identify the most suitable single solvent for your compound.
Materials:
-
Your quinoline derivative (pre-weighed, e.g., 1 mg)
-
A selection of organic solvents (see table below)
-
Small vials (e.g., 2 mL glass vials) with caps
-
Vortex mixer
-
Magnetic stirrer and stir bars (optional)
Procedure:
-
Preparation: Pre-weigh 1 mg of your quinoline derivative into a series of labeled vials.
-
Solvent Addition: To the first vial, add the first solvent dropwise (e.g., 100 µL increments) up to a total volume of 1 mL.
-
Mixing: After each addition, cap the vial and vortex vigorously for 30-60 seconds. Observe for dissolution.
-
Equilibration: If the compound does not dissolve immediately, allow it to stir or sit at room temperature for a set period (e.g., 1 hour) to reach equilibrium.
-
Observation: Record your observations. Is the compound fully dissolved, partially dissolved, or insoluble?
-
Repeat: Repeat steps 2-5 for each solvent you are screening.
Data Interpretation:
Summarize your findings in a table to easily compare the effectiveness of each solvent.
| Solvent | Polarity Index | Type | Observed Solubility (at 1 mg/mL) | Notes |
| Hexane | 0.1 | Non-polar, Aprotic | Insoluble | |
| Toluene | 2.4 | Non-polar, Aprotic | Partially Soluble | |
| Dichloromethane (DCM) | 3.1 | Polar, Aprotic | Soluble | |
| Tetrahydrofuran (THF) | 4.0 | Polar, Aprotic | Soluble | |
| Ethyl Acetate | 4.4 | Polar, Aprotic | Partially Soluble | |
| Acetone | 5.1 | Polar, Aprotic | Soluble | |
| Acetonitrile (ACN) | 5.8 | Polar, Aprotic | Partially Soluble | |
| Dimethylformamide (DMF) | 6.4 | Polar, Aprotic | Very Soluble | |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Polar, Aprotic | Very Soluble | |
| Isopropanol | 3.9 | Polar, Protic | Partially Soluble | |
| Ethanol | 4.3 | Polar, Protic | Partially Soluble | |
| Methanol | 5.1 | Polar, Protic | Soluble |
Protocol 2: Development of a Co-Solvent System
If a single solvent is not effective, a co-solvent system can often provide the necessary balance of properties to achieve dissolution.
Objective: To find a binary solvent mixture that dissolves your quinoline derivative.
Principle: A co-solvent system works by modifying the overall properties of the solvent environment to be more accommodating to the solute. For example, adding a small amount of a polar solvent like DMSO to a less polar one like DCM can disrupt the solute-solute interactions without making the bulk solvent environment unfavorable.
Procedure:
-
Select a Primary Solvent: Choose a solvent in which your compound shows at least partial solubility from Protocol 1 (e.g., DCM).
-
Select a Co-Solvent: Choose a strong, highly polar solvent in which your compound is likely very soluble (e.g., DMSO or DMF).
-
Initial Suspension: Suspend your quinoline derivative in the primary solvent (e.g., 1 mg in 0.9 mL of DCM).
-
Titration: Add the co-solvent dropwise (e.g., 10 µL at a time) to the suspension while vortexing or stirring.
-
Observation: Continue adding the co-solvent until complete dissolution is achieved. Record the final ratio of the two solvents.
Example: If your compound dissolves after adding 100 µL (0.1 mL) of DMSO to the 0.9 mL of DCM, you have a 9:1 DCM:DMSO co-solvent system.
Advanced Strategies
pH Modification for Ionizable Quinoline Derivatives
The quinoline nitrogen is basic (pKa of quinoline is ~4.9), meaning it can be protonated to form a salt. This is a powerful tool for solubility enhancement.
-
Mechanism: By adding a small amount of a suitable acid (e.g., HCl, acetic acid) to a protic solvent, you can protonate the quinoline nitrogen. The resulting salt will have significantly higher polarity and will be much more soluble in polar protic solvents like water, methanol, or ethanol.
-
Caution: Be aware that pH modification can affect the stability of your compound and may not be suitable for all downstream applications.
Caption: The mechanism of solubility enhancement via pH modification for a basic quinoline derivative.
Technical Support Center: Enhancing Efficiency in Metal-Free Quinoline Synthesis
Welcome to the technical support center for metal-free quinoline synthesis. This guide is designed for researchers, chemists, and drug development professionals seeking to optimize their synthetic routes to this critical heterocyclic scaffold. Quinoline and its derivatives are foundational in medicinal chemistry and materials science, making efficient, metal-free synthetic pathways highly desirable to avoid toxic metal contaminants and improve sustainability.[1][2][3][4][5]
This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols for common metal-free quinoline syntheses. We will move beyond simple procedural steps to explain the underlying chemical principles, helping you diagnose issues and rationally design more effective experiments.
General Troubleshooting Workflow
Before diving into specific methods, it's beneficial to have a systematic approach to troubleshooting any chemical reaction. Low yields, failed reactions, or difficult purifications can often be traced back to a few key areas.
Caption: A general workflow for systematic troubleshooting of quinoline synthesis.
Method 1: The Friedländer Annulation
The Friedländer synthesis is a cornerstone reaction that condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (e.g., another ketone or ester) to form a quinoline.[6][7][8] It can be catalyzed by acids or bases, or even run under thermal conditions.[6][7]
Caption: The general mechanism of the Friedländer Annulation.
Troubleshooting Guide: Friedländer Synthesis
Q: My reaction has a very low yield or has not worked at all. What are the common causes?
A:
-
Catalyst Choice and Activity: The reaction is sensitive to the catalyst. While classic conditions use strong acids or bases like KOH or piperidine, modern variations employ Lewis acids or Brønsted-acidic ionic liquids.[3][8] If using an acid catalyst, ensure it is not poisoned by basic impurities in your starting materials. For base-catalyzed versions, ensure your α-methylene protons are sufficiently acidic to be deprotonated.
-
Steric Hindrance: Bulky substituents on either the 2-aminoaryl ketone or the α-methylene compound can significantly slow down or prevent the initial condensation and subsequent cyclization.
-
Reaction Temperature: The classic Friedländer often requires high temperatures (150-220 °C) without a catalyst.[9] If you are running the reaction at a lower temperature, an effective catalyst is crucial. Insufficient heat may lead to stalling at the intermediate stage.
-
Water Removal: The reaction involves two dehydration steps. If water is not effectively removed (e.g., by a Dean-Stark trap or a drying agent), the equilibrium may not favor product formation.
Q: I am getting a mixture of regioisomers when using an unsymmetrical ketone. How can I improve selectivity?
A: This is a classic challenge.[6][10] The regioselectivity is determined by which α-methylene group of the unsymmetrical ketone attacks the carbonyl of the 2-aminoaryl starting material.
-
Kinetic vs. Thermodynamic Control: Lower temperatures and milder bases tend to favor the kinetic product (attack from the less hindered, more acidic α-proton). Higher temperatures and stronger bases can lead to the thermodynamic product.
-
Catalyst Influence: Certain Lewis acids can influence the regiochemical outcome. For instance, In(OTf)₃ has been shown to be effective in controlling selectivity in some cases.[11] Experimenting with different Lewis acids (e.g., Sc(OTf)₃, ZnCl₂, I₂) is a valid strategy.[8][10][12]
-
Pre-forming the Enolate/Enamine: You can pre-form the desired enolate of the unsymmetrical ketone using a specific base (e.g., LDA for the kinetic enolate) before adding the 2-aminoaryl ketone. This provides much greater control over the initial C-C bond formation.
Q: My reaction mixture is forming a dark, insoluble polymer or tar.
A: This often points to self-condensation side reactions of the carbonyl compounds, especially under harsh acidic or basic conditions.
-
Moderate the Conditions: Reduce the reaction temperature or use a milder catalyst. For example, instead of concentrated H₂SO₄, try p-toluenesulfonic acid (p-TsOH).[7][8]
-
Change the Order of Addition: Slowly adding one reagent to the other can help maintain a low concentration of the more reactive species, minimizing self-condensation.
-
Solvent Choice: A solvent that can effectively dissolve all reactants and intermediates can prevent precipitation and subsequent polymerization. High-boiling point solvents like diphenyl ether or Dowtherm A are sometimes used for thermal reactions, but their removal can be difficult.
Method 2: Acid-Catalyzed Cyclizations (Combes & Doebner-von Miller)
These classic name reactions are powerful but often plagued by harsh conditions. The Combes synthesis involves the reaction of an aniline with a β-diketone,[6][13][14] while the Doebner-von Miller reaction is a reaction between an aniline and an α,β-unsaturated carbonyl compound.[12][15][16] The latter often generates the unsaturated carbonyl in situ from aldehydes or ketones.[12]
Troubleshooting Guide: Combes & Doebner-von Miller Syntheses
Q: My primary issue is the formation of a thick, dark tar that makes product isolation nearly impossible. What is causing this and how can I prevent it?
A: Tar formation is the most common failure mode in these reactions, especially the Doebner-von Miller. It is primarily caused by the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound.[15]
-
Control the Carbonyl Concentration: The key is to keep the instantaneous concentration of the reactive carbonyl species low.
-
Slow Addition: Add the α,β-unsaturated aldehyde or ketone slowly to the heated acidic solution of the aniline.[15] This controls the exotherm and minimizes polymerization.
-
In Situ Generation: For the Doebner-von Miller, generate the α,β-unsaturated carbonyl in situ at a controlled rate. For example, slowly adding acetaldehyde to an acidic mixture will allow it to form crotonaldehyde via an aldol condensation, which is then consumed by the aniline before it can polymerize.[15]
-
-
Optimize the Acid Catalyst: The type and concentration of the acid are critical.[15] While concentrated H₂SO₄ is traditional, polyphosphoric acid (PPA) or mixtures of PPA and alcohols can be more effective dehydrating agents and lead to cleaner reactions.[13] Lewis acids like ZnCl₂ or SnCl₄ can also be effective and may reduce charring.[12][15]
-
Use an Oxidizing Agent (Doebner-von Miller): The mechanism requires an oxidation step. Sometimes the aniline substrate itself or an intermediate acts as the oxidant, but this can lead to reduced byproducts. Including a mild oxidant (e.g., arsenic pentoxide, ferric chloride, or even air) can lead to a cleaner reaction, though this introduces other considerations.
Q: My reaction yield is very low, even without significant tar formation. What else could be wrong?
A:
-
Dehydration Failure: The final step is an acid-catalyzed dehydration to form the aromatic quinoline ring. If your acid catalyst is too weak or becomes deactivated, this step can fail. Ensure you are using a strong dehydrating acid like H₂SO₄ or PPA.[13]
-
Reagent Purity: Aniline and its derivatives are prone to air oxidation, turning dark over time. Using freshly distilled aniline is highly recommended. Similarly, aldehydes used in the Doebner-von Miller reaction can oxidize to carboxylic acids.
-
Incorrect Workup: The quinoline product is basic. During workup, after neutralizing the strong acid, the product needs to be extracted into an organic solvent. Ensure the aqueous layer is sufficiently basic (pH > 9) to deprotonate the quinolinium salt and allow it to enter the organic phase.
Frequently Asked Questions (FAQs)
Q: Can I run these reactions without a strong Brønsted acid?
A: Yes, Lewis acids are a common alternative. Catalysts like tin tetrachloride, scandium(III) triflate, and zinc chloride can effectively promote the cyclization.[12][15] They may offer milder conditions and different selectivity compared to proton acids.
Q: What is the best way to monitor the reaction's progress?
A: Thin-Layer Chromatography (TLC) is the most straightforward method. Spot the reaction mixture against your starting aniline. The quinoline product is typically more conjugated and less polar than the aniline, so it should have a higher Rf value. Staining with potassium permanganate can help visualize spots if they are not UV-active.
Method 3: Modern Organocatalytic Approaches
Recent advances have focused on developing metal-free, organocatalyzed methods for quinoline synthesis, which operate under milder conditions and offer improved sustainability.[1][17] These reactions often leverage the principles of enamine or iminium catalysis to construct the quinoline core.
Troubleshooting Guide: Organocatalytic Synthesis
Q: My organocatalyzed reaction is slow or gives poor conversion. What should I check?
A:
-
Catalyst Loading: While organocatalysts are used in sub-stoichiometric amounts, the loading is still critical. A typical range is 5-20 mol%. If the reaction is slow, a modest increase in catalyst loading may be beneficial. However, excessive catalyst can sometimes lead to side reactions.
-
Moisture and Air Sensitivity: Many organocatalytic reactions, particularly those involving enamines, are sensitive to moisture. Ensure you are using dry solvents and an inert atmosphere (e.g., Nitrogen or Argon) if the protocol specifies it. Some catalysts themselves can be hygroscopic.
-
Solvent Effects: The polarity and coordinating ability of the solvent can dramatically impact the efficiency of an organocatalyst. A solvent that effectively solubilizes all components and facilitates the desired transition state is key. Common choices include toluene, dioxane, or acetonitrile. A solvent screen is often a necessary optimization step.
-
Acid/Base Additives: Some organocatalytic cycles require a co-catalyst, often a weak acid or base, to facilitate proton transfers or regenerate the catalyst. Ensure that any required additive is present in the correct amount.
Purification Strategies for Quinolines
The basic nitrogen atom in the quinoline ring can complicate purification, particularly when using silica gel chromatography.
Q: My quinoline product is streaking badly or decomposing on my silica gel column. How can I fix this?
A: This is a very common problem caused by the interaction of the basic quinoline nitrogen with the acidic silanol groups on the silica surface.[18] This leads to tailing and, in some cases, decomposition.
-
Deactivate the Silica: The most effective solution is to neutralize the acidic sites. Add a small amount of a basic modifier, such as triethylamine (NEt₃) or pyridine (0.5-2%), to your eluent system.[18] You can also pre-treat the silica by preparing it as a slurry with the base-containing eluent before packing the column.[18]
-
Switch the Stationary Phase: If deactivation is insufficient, consider an alternative stationary phase.
-
Alternative Purification Methods:
-
Recrystallization: If your product is a solid, recrystallization is an ideal method for achieving high purity.
-
Acid-Base Extraction: You can often purify quinolines by extracting the crude mixture with dilute acid (e.g., 1M HCl). The basic quinoline will move to the aqueous phase as a salt, while non-basic impurities remain in the organic layer. The aqueous layer can then be washed, basified (e.g., with NaOH), and re-extracted with an organic solvent to recover the purified quinoline.
-
Data Summary Table: Comparison of Synthesis Methods
| Method | Typical Starting Materials | Catalyst/Conditions | Advantages | Common Issues |
| Friedländer Annulation | 2-Aminoaryl ketone + α-Methylene carbonyl | Acid (p-TsOH), Base (KOH), or Thermal | High convergence, good atom economy | Regioselectivity with unsymmetrical ketones, self-condensation |
| Combes Synthesis | Aniline + β-Diketone | Strong Acid (H₂SO₄, PPA) | Access to 2,4-disubstituted quinolines | Harsh conditions, potential for low yields |
| Doebner-von Miller | Aniline + α,β-Unsaturated carbonyl | Strong Acid (HCl, H₂SO₄) + Oxidant | Uses simple, readily available starting materials | Tar/polymer formation is a major issue, harsh conditions |
| Organocatalysis | Varies (e.g., anilines, alkynes) | Proline, Thiourea derivatives, etc. | Mild conditions, high functional group tolerance, metal-free | Catalyst sensitivity (moisture), may require longer reaction times |
Detailed Experimental Protocol: Organocatalytic Friedländer Synthesis
This protocol is a representative example of a modern, milder approach to quinoline synthesis.
Synthesis of 2-Phenylquinoline via Iodine-Catalyzed Friedländer Annulation
Materials:
-
2-Aminobenzophenone (1.0 mmol, 197.2 mg)
-
Acetophenone (1.2 mmol, 144.2 mg, 140 µL)
-
Molecular Iodine (I₂) (0.1 mmol, 25.4 mg)
-
Ethanol (5 mL)
-
Round-bottom flask (25 mL) with reflux condenser
-
Stir bar
Procedure:
-
To the 25 mL round-bottom flask, add 2-aminobenzophenone, acetophenone, ethanol, and the magnetic stir bar.
-
Stir the mixture at room temperature for 5 minutes to ensure all solids are dissolved.
-
Add the molecular iodine catalyst to the reaction mixture.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80 °C) with vigorous stirring.
-
Monitor the reaction progress using TLC (e.g., 4:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 2-4 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the crude residue in dichloromethane (DCM, 20 mL) and transfer to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) (2 x 15 mL) to remove the iodine catalyst.
-
Wash with brine (15 mL), then dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude solid by column chromatography on silica gel using a hexane/ethyl acetate gradient, or by recrystallization from ethanol, to afford the pure 2-phenylquinoline.
References
- 1. Organocatalyzed Synthesis of Functionalized Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. mdpi.com [mdpi.com]
- 4. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Recent advances and prospects in the metal-free synthesis of quinolines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Friedlaender Synthesis [organic-chemistry.org]
- 8. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 13. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 14. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 15. benchchem.com [benchchem.com]
- 16. synarchive.com [synarchive.com]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
How to control exothermic reactions in quinoline synthesis
A Guide to Controlling Exothermic Reactions for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for quinoline synthesis. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions (FAQs) for managing the often vigorous and exothermic nature of classical quinoline syntheses. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying principles to empower you to conduct safer, more reproducible, and higher-yielding experiments.
Understanding and Taming Exotherms in Quinoline Synthesis
Many classical methods for synthesizing the quinoline scaffold, a privileged structure in medicinal chemistry, are notoriously exothermic. These strong exotherms can lead to runaway reactions, decreased yields, and the formation of intractable tars.[1] This guide will focus on the most common methods—Skraup, Doebner-von Miller, Combes, and Friedländer syntheses—and provide actionable advice for controlling their thermal behavior.
Troubleshooting & FAQs: A Symptom-Based Approach
This section is structured to address the specific issues you may be encountering in the lab.
Issue 1: My reaction is extremely vigorous and difficult to control, especially during initial heating.
Applies to: Skraup, Doebner-von Miller
Q: What is causing this violent reaction, and how can I moderate it?
A: This is a classic sign of a runaway reaction, particularly in the Skraup synthesis, which is known for its violent exotherm.[2][3] The primary cause is the rapid, uncontrolled reaction of the aniline with acrolein (formed in situ from glycerol and sulfuric acid) and the subsequent oxidative cyclization.[4][5]
Core Causal Explanation: The dehydration of glycerol to acrolein and the subsequent Michael addition of aniline are highly exothermic.[5] Without proper control, the heat generated accelerates the reaction rate, leading to a dangerous feedback loop.
Troubleshooting Protocol:
-
Utilize a Moderator: The addition of ferrous sulfate (FeSO₄) is a time-tested method for taming the Skraup reaction.[2][6] It is believed to act as an oxygen carrier, smoothing out the oxidation step and preventing a sudden, violent exotherm.[2] Boric acid can also be used as a milder alternative.[3][5]
-
Controlled Reagent Addition: The order and rate of reagent addition are critical.
-
For the Skraup synthesis, the recommended order is aniline, ferrous sulfate, glycerol, and then a slow, dropwise addition of concentrated sulfuric acid with efficient cooling (e.g., in an ice bath).[2]
-
For the Doebner-von Miller synthesis, the slow addition of the α,β-unsaturated aldehyde or ketone to the acidic aniline solution is crucial to prevent both a rapid exotherm and polymerization.[7]
-
-
Gradual Heating: Gently heat the mixture to initiate the reaction. Once you observe the onset of boiling, immediately remove the heat source.[2] The reaction's own exotherm should be sufficient to maintain reflux for a period. Reapply heat only after this initial vigorous phase has subsided.[2]
-
Ensure Efficient Stirring: Use overhead mechanical stirring for larger scale reactions.[8] This prevents the formation of localized hot spots and ensures even heat distribution.
Issue 2: My reaction mixture is turning into a thick, dark tar, significantly reducing my yield.
Applies to: Skraup, Doebner-von Miller
Q: What is causing this tar formation, and how can I minimize it?
A: Tar formation is a common consequence of the harsh acidic and oxidizing conditions used in these syntheses, which promote polymerization of the reactants and intermediates. In the Doebner-von Miller reaction, this is primarily due to the acid-catalyzed self-condensation of the α,β-unsaturated carbonyl compound.[7]
Troubleshooting Protocol:
-
Optimize Temperature: Avoid excessive temperatures. After the initial exotherm, maintain a gentle reflux. Overheating will favor polymerization and charring.[6]
-
Moderator Addition: As with controlling the exotherm, ferrous sulfate in the Skraup synthesis can also help reduce tar formation by ensuring a more controlled reaction rate.[6]
-
In Situ Generation/Slow Addition: For the Doebner-von Miller reaction, generating the α,β-unsaturated carbonyl in situ (the Beyer method) or adding it very slowly can keep its concentration low, thus minimizing polymerization.[7][9]
-
Consider Milder Catalysts: While strong Brønsted acids like sulfuric acid are traditional, exploring Lewis acids (e.g., zinc chloride, tin tetrachloride) may provide a less harsh environment and reduce tarring in the Doebner-von Miller synthesis.[7][9]
Workflow for Exotherm Control in Skraup Synthesis
Caption: Workflow for managing the exothermic Skraup synthesis.
Advanced Control Strategies: Flow Chemistry
For syntheses that are particularly difficult to control in batch, continuous flow chemistry offers a superior solution.[10] By performing the reaction in a micro- or millireactor, several advantages are realized:
-
Exceptional Heat Transfer: The high surface-area-to-volume ratio of flow reactors allows for near-instantaneous removal of heat, effectively preventing thermal runaways.[8][11]
-
Precise Temperature Control: The reaction temperature can be controlled with high precision, minimizing side reactions and improving product consistency.[12]
-
Enhanced Safety: The small volume of the reaction mixture at any given time significantly reduces the risk associated with highly exothermic or hazardous reactions.[13]
Experimental Protocol: Conceptual Flow Synthesis of a Quinoline
This is a generalized protocol. Specific parameters (residence time, temperature, stoichiometry) must be optimized for each substrate combination.
-
Stream Preparation:
-
Stream A: Prepare a solution of the aniline and any moderators (if applicable) in a suitable high-boiling solvent.
-
Stream B: Prepare a solution of the α,β-unsaturated carbonyl (for Doebner-von Miller) or glycerol/sulfuric acid mixture (for Skraup) in the same solvent.
-
-
System Setup: Use a microreactor system equipped with syringe pumps for precise fluid delivery, a mixing unit (T-mixer), a heated reactor coil, and a back-pressure regulator to maintain a single phase.
-
Reaction Execution:
-
Pump Streams A and B at defined flow rates into the T-mixer.
-
The combined stream immediately enters the heated reactor coil, set to the optimized reaction temperature. The residence time is controlled by the total flow rate and the reactor volume.
-
The product stream exits the reactor, is cooled, and collected for workup and analysis.
-
Quantitative Data Summary: Key Parameters for Exotherm Control
| Parameter | Skraup Synthesis | Doebner-von Miller Synthesis | Friedländer/Combes Synthesis | Rationale for Control |
| Moderator | Ferrous Sulfate (FeSO₄) or Boric Acid[5][6] | Not typically used | Not typically used | Smooths the oxidation step, preventing a sudden release of heat.[2] |
| Reagent Addition | Slow, dropwise addition of H₂SO₄ to cooled mixture[2] | Slow addition of carbonyl to heated aniline solution[7] | Generally less critical, but slow addition can help for reactive substrates | Prevents accumulation of unreacted starting materials and manages the rate of heat generation.[8] |
| Initial Heating | Gentle heating to initiate, then remove heat source[2] | Heat aniline solution before slow addition of carbonyl | Often requires sustained heating[14][15] | The Skraup reaction is self-sustaining after initiation; external heat can lead to a runaway reaction.[2] |
| Stirring | Vigorous (overhead mechanical stirrer recommended)[8] | Efficient stirring required | Efficient stirring required | Prevents localized hot spots and ensures homogenous temperature distribution.[8] |
| Catalyst | Conc. H₂SO₄[5] | Strong Brønsted or Lewis acids (e.g., HCl, ZnCl₂, SnCl₄)[9] | Acid (e.g., H₂SO₄, PPA) or Base[14][15] | Catalyst choice affects reaction rate and harshness of conditions, influencing side reactions like polymerization.[1] |
Logical Relationship Diagram: Causes and Solutions for Poorly Controlled Exotherms
Caption: Causal links between experimental errors and uncontrolled exotherms, with corresponding solutions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. biosynce.com [biosynce.com]
- 5. uop.edu.pk [uop.edu.pk]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. azolifesciences.com [azolifesciences.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 15. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
Validation & Comparative
The Enigmatic Potential of 5-Fluoroquinolin-3-amine Derivatives: A Comparative Guide to Structure-Activity Relationships
A deep dive into the SAR of 5-Fluoroquinolin-3-amine derivatives, leveraging insights from analogous quinoline scaffolds to illuminate their therapeutic promise.
For Immediate Release
In the ever-evolving landscape of medicinal chemistry, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents.[1] Its derivatives have demonstrated a remarkable breadth of biological activities, including potent anticancer and antimicrobial effects.[2][3] This guide focuses on the structure-activity relationship (SAR) of a specific, yet underexplored subclass: this compound derivatives. While direct research on this precise scaffold is emerging, this guide synthesizes established principles from closely related quinoline analogs to provide a predictive framework for researchers, scientists, and drug development professionals. By examining the influence of structural modifications on biological activity, we aim to accelerate the rational design of novel this compound-based therapeutics.
The Quinoline Core: A Privileged Scaffold in Drug Discovery
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a versatile pharmacophore. Its rigid structure provides a defined orientation for substituent groups to interact with biological targets. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a key interaction in many enzyme active sites. Furthermore, the aromatic nature of the quinoline core allows for π-π stacking interactions with aromatic amino acid residues in proteins.
Decoding the Structure-Activity Relationship: Key Positions of Influence
The biological activity of quinoline derivatives is exquisitely sensitive to the nature and position of substituents on the ring. For this compound derivatives, we can extrapolate the following key SAR principles from analogous compounds:
-
The 5-Fluoro Substituent: The presence of a fluorine atom at the C-5 position is anticipated to significantly impact the molecule's properties. Fluorine's high electronegativity can alter the electronic distribution of the quinoline ring, potentially influencing its binding affinity to target proteins. Moreover, the introduction of fluorine can enhance metabolic stability and improve pharmacokinetic properties such as membrane permeability.[4]
-
The 3-Amino Group: The amino group at the C-3 position is a critical determinant of biological activity. It can serve as a key hydrogen bond donor and a point for further chemical modification. Derivatization of this amino group, for instance, by forming amides or sulfonamides, allows for the introduction of various functionalities to probe the binding pocket of a target enzyme and optimize potency and selectivity.
-
Substitution at the N-1 Position: In many quinolone-based drugs, the substituent at the N-1 position plays a crucial role in determining the spectrum of activity. Small alkyl groups, such as cyclopropyl, have been shown to be favorable for antibacterial activity in fluoroquinolones by enhancing interaction with bacterial DNA gyrase. For other activities, such as kinase inhibition, larger aromatic or heteroaromatic rings at this position can lead to potent and selective compounds.
-
Modifications at the C-7 Position: The C-7 position is a common site for modification in quinoline-based drugs and is known to significantly influence both potency and pharmacokinetic properties. The introduction of basic amine-containing rings, such as piperazine or pyrrolidine, has been a successful strategy in the development of fluoroquinolone antibiotics.[5] These groups can improve water solubility and cellular uptake.
Comparative Analysis of Biological Activity: Insights from Related Scaffolds
Due to the limited availability of direct comparative data for a series of this compound derivatives, the following table presents representative data from analogous quinoline scaffolds to illustrate key SAR trends. This data should be interpreted as a predictive guide for the potential activities of the target compounds.
| Compound ID | Core Scaffold | R1 (Position 3) | R2 (Position 5) | R3 (Position 7) | Biological Activity (IC50/MIC) | Target | Reference |
| Analog A | 4-Aminoquinoline | -NH2 | -H | -Cl | Low µM | Plasmodium falciparum | [6] |
| Analog B | Fluoroquinolone | -COOH | -F | Piperazinyl | Sub-µg/mL | Bacterial DNA Gyrase | [5] |
| Analog C | 3-Amino-isoquinoline | -NH-Benzamide | -H | -H | Low nM | FLT3 Kinase | [7] |
| Analog D | 8-Aminoquinoline | -NH2 | -H | -H | µM range | Plasmodium falciparum | [3] |
This table is for illustrative purposes and presents data from structurally related but not identical compounds to the core topic.
Experimental Protocols: A Guide to Synthesis and Biological Evaluation
The successful development of novel this compound derivatives hinges on robust synthetic methodologies and reliable biological assays.
General Synthesis of the 3-Aminoquinoline Scaffold
A common and versatile method for the synthesis of substituted quinolines is the Friedländer annulation .[8][9] This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.
DOT Script for Friedländer Synthesis Workflow:
Caption: Friedländer synthesis of substituted quinolines.
Step-by-Step Protocol for Friedländer Synthesis:
-
Reactant Preparation: Dissolve the 2-amino-5-fluorobenzaldehyde and the α-methylene ketone in a suitable solvent (e.g., ethanol or acetic acid).
-
Catalyst Addition: Add a catalytic amount of an acid (e.g., p-toluenesulfonic acid) or a base (e.g., potassium hydroxide).[8]
-
Reaction: Heat the mixture to reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: After completion, cool the reaction mixture and isolate the crude product by filtration or extraction. Purify the product by recrystallization or column chromatography.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[1][10][11]
DOT Script for MTT Assay Workflow:
Caption: Workflow for the MTT cytotoxicity assay.
Step-by-Step Protocol for MTT Assay:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[10]
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivative. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48 to 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Future Directions and Conclusion
The this compound scaffold represents a promising, yet largely untapped, area for the discovery of novel therapeutic agents. By applying the established SAR principles from related quinoline derivatives, researchers can rationally design and synthesize new compounds with potentially potent and selective biological activities. The key to unlocking the full potential of this scaffold lies in the systematic exploration of substitutions at the 3-amino group, the N-1 position, and the C-7 position. Further investigations into their mechanism of action, for example, through kinase inhibition assays or antimicrobial susceptibility testing, will be crucial in guiding future drug development efforts. This comparative guide serves as a foundational resource to stimulate and inform such endeavors, ultimately paving the way for the next generation of quinoline-based medicines.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. Anticancer, antimicrobial activities of quinoline based hydrazone analogues: Synthesis, characterization and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antimalarial and antimicrobial activities of 8-Aminoquinoline-Uracils metal complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and structure-activity relationships of novel arylfluoroquinolone antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijmphs.com [ijmphs.com]
- 7. Aminoisoquinoline benzamides, FLT3 and Src-family kinase inhibitors, potently inhibit proliferation of acute myeloid leukemia cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 9. Friedlaender Synthesis [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
The Strategic Advantage of Fluorine Placement: A Comparative Guide to 5-Fluoroquinolin-3-amine and Other Aminoquinolines in Drug Design
In the landscape of medicinal chemistry, the quinoline scaffold remains a cornerstone for the development of novel therapeutics, particularly in oncology and infectious diseases. Its rigid bicyclic structure provides a versatile framework for interacting with a multitude of biological targets. Among its derivatives, aminoquinolines have garnered significant attention, with their biological activity being exquisitely sensitive to the position of the amino group and the nature of other substituents. This guide provides an in-depth comparison of 5-fluoroquinolin-3-amine with other key aminoquinoline isomers, offering a rationale for its strategic use in drug design, supported by experimental data and detailed protocols.
The Aminoquinoline Scaffold: A Tale of Isomeric Influence
The position of the amino substituent on the quinoline ring profoundly impacts the molecule's electronic properties, basicity (pKa), lipophilicity (logP), and hydrogen bonding potential. These physicochemical characteristics, in turn, dictate the compound's pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME) and its affinity for biological targets. The 4- and 8-aminoquinolines have been extensively studied, leading to blockbuster drugs like chloroquine and primaquine. The 3-aminoquinoline scaffold, however, presents a unique electronic and steric profile that is increasingly being exploited in modern drug discovery, particularly in the realm of kinase inhibitors.
Introducing Fluorine: A Game-Changer in Drug Design
The strategic incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, modulate physicochemical properties, and improve binding affinity.[1] The carbon-fluorine bond is highly stable to metabolic oxidation, and fluorine's high electronegativity can alter the pKa of nearby functional groups, influencing target engagement and solubility.[2]
Head-to-Head: this compound vs. Other Aminoquinolines
The introduction of a fluorine atom at the 5-position of 3-aminoquinoline creates a molecule with a unique combination of properties that can be advantageous in drug design.
Physicochemical Properties: A Comparative Overview
A molecule's journey through the body and its interaction with its target are governed by its physicochemical properties. The table below provides a comparative summary of key properties for different aminoquinoline isomers.
| Compound | Structure | Calculated pKa (Amine) | Calculated logP | Key Features & Implications in Drug Design |
| 3-Aminoquinoline | ~4.5 - 5.0 | ~1.8 | Lower basicity compared to 4- and 8-isomers may reduce off-target effects related to lysosomotropism.[3] | |
| 4-Aminoquinoline | ~8.5 - 9.0 | ~1.7 | High basicity contributes to accumulation in acidic organelles (lysosomes), a key mechanism for antimalarial activity but also a potential source of toxicity.[4] | |
| 5-Aminoquinoline | ~5.5 - 6.0 | ~1.8 | Intermediate basicity. | |
| 8-Aminoquinoline | ~4.0[5] | ~1.8[6] | Lower basicity than the 4-amino isomer. Prone to metabolic oxidation leading to hemolytic toxicity.[7][8] | |
| This compound | ![]() | ~3.5 - 4.0 | ~2.2 | The electron-withdrawing fluorine atom further reduces the basicity of the 3-amino group, potentially enhancing selectivity and reducing lysosomotropic effects. Increased lipophilicity may improve membrane permeability. |
The Kinase Inhibition Landscape
The quinoline scaffold is a well-recognized "hinge-binder" in many protein kinases, mimicking the adenine core of ATP.[9] The 3-amino group provides a crucial vector for derivatization, allowing for the exploration of interactions with the solvent-exposed region of the kinase active site.
Several studies have highlighted the potential of 3-aminoquinoline derivatives as kinase inhibitors.[10] The amino group at the 3-position can be functionalized to introduce moieties that interact with specific residues in the kinase active site, thereby enhancing potency and selectivity. The fluorine at the 5-position of the quinoline ring can serve multiple purposes:
-
Modulation of Basicity: As noted, the fluorine atom lowers the pKa of the 3-amino group. This can be critical for avoiding interactions with off-targets that are sensitive to basic compounds.
-
Enhanced Binding: The fluorine atom can participate in favorable interactions with the protein backbone or side chains, such as hydrogen bonds or dipole-dipole interactions, thereby increasing binding affinity.
-
Metabolic Blocking: The 5-position of the quinoline ring can be susceptible to metabolic oxidation. The presence of a fluorine atom at this position can block this metabolic pathway, increasing the compound's half-life and bioavailability.
The following diagram illustrates a hypothetical binding mode of a this compound derivative within a generic kinase ATP-binding site.
Caption: Hypothetical binding of a this compound derivative in a kinase active site.
Experimental Protocols
To facilitate the exploration of this compound and its derivatives in drug discovery programs, the following generalized experimental protocols are provided.
Synthesis of Substituted 5-Fluoroquinolin-3-amines
A general synthetic route to substituted 5-fluoroquinolin-3-amines is outlined below. This multi-step synthesis allows for the introduction of diversity at the 3-amino position.
Caption: Generalized synthetic workflow for this compound derivatives.
Step-by-Step Protocol:
-
Synthesis of Ethyl 5-fluoro-4-hydroxyquinoline-3-carboxylate: React 2,4-difluoroaniline with diethyl ethoxymethylenemalonate in a high-boiling point solvent such as diphenyl ether and heat to reflux. The reaction proceeds via a tandem nucleophilic substitution and thermal cyclization.
-
Hydrolysis: Saponify the resulting ester with an aqueous base (e.g., NaOH or KOH) followed by acidic workup to yield 5-fluoro-4-hydroxyquinoline-3-carboxylic acid.
-
Curtius Rearrangement: Convert the carboxylic acid to the corresponding acyl azide, typically using diphenylphosphoryl azide (DPPA) in the presence of a base like triethylamine. Gentle heating of the acyl azide in an inert solvent (e.g., toluene) will induce the Curtius rearrangement to form an isocyanate, which is then hydrolyzed in situ with aqueous acid to afford this compound.
-
Derivatization: The primary amine of this compound can be further functionalized using standard methodologies such as amide bond formation with carboxylic acids or reductive amination with aldehydes or ketones.
In Vitro Kinase Inhibition Assay
A common method to assess the inhibitory potential of a compound against a specific kinase is a biochemical assay that measures the phosphorylation of a substrate.
Protocol Overview:
-
Reagents and Materials:
-
Recombinant kinase of interest
-
Kinase-specific substrate (peptide or protein)
-
ATP (adenosine triphosphate)
-
Test compound (this compound derivative) dissolved in DMSO
-
Assay buffer (containing MgCl2, DTT, and a buffering agent like HEPES)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega, which measures ADP production)
-
Microplate reader for luminescence detection
-
-
Procedure:
-
Prepare a serial dilution of the test compound in assay buffer.
-
In a 384-well plate, add the kinase, substrate, and test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the ADP-Glo™ reagent according to the manufacturer's protocol.
-
Measure the luminescence signal, which is proportional to the amount of ADP produced.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Metabolic Stability Assay Using Liver Microsomes
This assay provides an in vitro measure of a compound's susceptibility to metabolism by cytochrome P450 enzymes.
Protocol Overview:
-
Reagents and Materials:
-
Human liver microsomes
-
NADPH regenerating system (to sustain enzyme activity)
-
Test compound
-
Control compound with known metabolic stability (e.g., verapamil for high clearance, warfarin for low clearance)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction quenching)
-
LC-MS/MS system for analysis
-
-
Procedure:
-
Pre-warm the liver microsomes and NADPH regenerating system to 37°C.
-
In a microcentrifuge tube, incubate the test compound with the liver microsomes in phosphate buffer.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound.
-
Plot the natural log of the percentage of remaining parent compound versus time.
-
Calculate the in vitro half-life (t½) from the slope of the linear regression.
-
Conclusion: A Privileged Scaffold for Future Drug Discovery
This compound represents a strategically designed scaffold that combines the unique electronic and steric properties of the 3-aminoquinoline core with the metabolic and physicochemical advantages conferred by fluorination. Its reduced basicity compared to other aminoquinoline isomers may offer a path to improved selectivity and reduced off-target toxicities. The ability to readily derivatize the 3-amino group provides a handle for fine-tuning potency and selectivity against specific targets, particularly protein kinases. As the demand for novel, highly selective, and metabolically robust kinase inhibitors continues to grow, this compound is poised to be a valuable building block in the medicinal chemist's toolbox. Further exploration of this scaffold is warranted to fully unlock its therapeutic potential.
References
- 1. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aminoquinolines as Translational Models for Drug Repurposing: Anticancer Adjuvant Properties and Toxicokinetic-Related Features - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of drug accumulation in 4-aminoquinoline antimalarial potency. The influence of structural substitution and physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 8-Aminoquinoline CAS#: 578-66-5 [m.chemicalbook.com]
- 6. 8-Aminoquinoline | C9H8N2 | CID 11359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. Metabolism of 8-aminoquinoline antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis and SAR of inhibitors of protein kinase CK2: novel tricyclic quinoline analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
A comparative study of quinoline synthesis methods: Skraup vs. Friedländer
For researchers, scientists, and drug development professionals, the synthesis of the quinoline scaffold is a cornerstone of medicinal chemistry. Quinoline and its derivatives are integral to a wide array of pharmaceuticals, agrochemicals, and functional materials. Among the classical methods for constructing this bicyclic heterocycle, the Skraup and Friedländer syntheses remain fundamental. This guide provides an objective, in-depth comparison of these two seminal methods, supported by mechanistic insights, comparative data, and detailed experimental protocols.
At a Glance: Skraup vs. Friedländer Synthesis
| Feature | Skraup Synthesis | Friedländer Synthesis |
| Reactants | Aniline (or substituted aniline), glycerol, sulfuric acid, and an oxidizing agent (e.g., nitrobenzene).[1][2][3] | 2-Aminoaryl aldehyde or ketone and a compound with an α-methylene group (e.g., ketone, ester).[1][4][5][6] |
| Catalyst | Strong acid (e.g., concentrated H₂SO₄).[1] | Acid (e.g., H₂SO₄, p-TsOH) or base (e.g., KOH, NaOH).[1][4][7] |
| Reaction Conditions | Harsh: strongly acidic, high temperatures (often >150°C), highly exothermic and potentially violent.[1][3] | Generally milder and more versatile; can be performed under acidic, basic, or neutral conditions.[1][6] |
| Substrate Scope | Primarily for the synthesis of unsubstituted or simply substituted quinolines on the benzene ring.[1] | Broad substrate scope, allowing for the synthesis of a wide variety of substituted quinolines on both the benzene and pyridine rings.[1] |
| Yield | Often low to moderate and can be variable.[1] | Generally good to excellent yields.[1] |
| Key Intermediates | Acrolein (from dehydration of glycerol), 1,2-dihydroquinoline.[1][2] | Aldol adduct or Schiff base.[1] |
| Advantages | A one-pot reaction from simple, readily available starting materials.[1] | High yields, milder conditions, greater versatility in introducing substituents.[1] |
| Disadvantages | Harsh and hazardous reaction conditions, often low yields, and limited scope for substitution on the pyridine ring.[1] | Requires the pre-synthesis of often less accessible 2-aminoaryl aldehydes or ketones.[1] |
Reaction Mechanisms: A Tale of Two Pathways
The divergent pathways of the Skraup and Friedländer syntheses are central to their differing outcomes and applications.
Skraup Synthesis Mechanism
The Skraup synthesis is a multi-step process initiated by the acid-catalyzed dehydration of glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein.[2][8] The aniline then undergoes a Michael addition to the acrolein. This is followed by an acid-catalyzed cyclization and dehydration to form 1,2-dihydroquinoline. The final step is an oxidation, typically by nitrobenzene which is reduced to aniline, to yield the aromatic quinoline ring system.[9]
Caption: Mechanism of the Skraup Synthesis.
Friedländer Synthesis Mechanism
The Friedländer synthesis offers a more direct route to substituted quinolines. It involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[4][5][7] Two primary mechanistic pathways are proposed.[4] The first involves an initial aldol condensation between the two carbonyl compounds, followed by cyclization via imine formation and subsequent dehydration. The second pathway begins with the formation of a Schiff base between the 2-amino group and the carbonyl of the second reactant, followed by an intramolecular aldol condensation and dehydration to form the quinoline product.[4] The reaction can be catalyzed by either acid or base.[6][7]
Caption: Mechanisms of the Friedländer Synthesis.
Experimental Protocols
Detailed and reproducible experimental procedures are crucial for any synthetic method. The following protocols are based on established procedures.
Skraup Synthesis of Quinoline
Reference: Organic Syntheses, Coll. Vol. 1, p. 478 (1941); Vol. 2, p. 79 (1922).[1]
Materials:
-
Aniline (93 g, 1.0 mole)
-
Glycerol (240 g, 2.6 moles)
-
Nitrobenzene (61.5 g, 0.5 mole)
-
Concentrated Sulfuric Acid (100 mL)
-
Ferrous sulfate heptahydrate (10 g)
Procedure:
-
In a 2-L round-bottom flask equipped with a reflux condenser, cautiously mix the aniline, glycerol, nitrobenzene, and ferrous sulfate.
-
Slowly and with cooling, add the concentrated sulfuric acid in portions.
-
Heat the mixture gently in a fume hood. The reaction is highly exothermic and will begin to boil without external heating.[1][10]
-
If the reaction becomes too vigorous, moderate it by applying a wet towel to the flask.
-
Once the initial exothermic reaction subsides, heat the mixture to reflux for 3-5 hours.
-
After cooling, dilute the mixture with water and steam distill to remove the unreacted nitrobenzene.
-
Make the residue alkaline with concentrated sodium hydroxide solution and steam distill the quinoline.
-
Extract the distillate with a suitable organic solvent (e.g., diethyl ether), dry the organic layer over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
Purify the crude quinoline by distillation.
Friedländer Synthesis of 2-Methylquinoline
Reference: Based on general procedures for Friedländer synthesis.
Materials:
-
2-Aminobenzaldehyde (12.1 g, 0.1 mole)
-
Acetone (29 g, 0.5 mole)
-
Potassium hydroxide (1 g)
-
Ethanol (100 mL)
Procedure:
-
In a 250-mL round-bottom flask, dissolve 2-aminobenzaldehyde and potassium hydroxide in ethanol.
-
Add acetone to the solution and equip the flask with a reflux condenser.
-
Heat the mixture to reflux for 4 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
Add water to the residue and extract the product with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Recrystallize the crude product from ethanol to obtain pure 2-methylquinoline.[1]
Caption: Comparative Experimental Workflow.
Conclusion: Choosing the Right Tool for the Job
Both the Skraup and Friedländer syntheses are valuable tools in the organic chemist's arsenal for the construction of quinolines. The Skraup synthesis, while historically significant and useful for preparing simpler quinolines from readily available starting materials, is often hampered by its harsh conditions and modest yields.[1] In contrast, the Friedländer synthesis offers a much broader scope, greater control over substitution patterns, and generally proceeds under milder conditions with higher yields.[1]
The choice between these two methods will ultimately depend on the desired substitution pattern of the target quinoline and the availability of the necessary starting materials. For the synthesis of highly functionalized and complex quinoline derivatives, the Friedländer approach and its modern variations are often the more strategic choice.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 3. Skraup reaction - Wikipedia [en.wikipedia.org]
- 4. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 5. Friedlaender Synthesis [organic-chemistry.org]
- 6. jk-sci.com [jk-sci.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. iipseries.org [iipseries.org]
- 9. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to Validating the Antimicrobial Effects of Novel Quinoline Derivatives
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the antimicrobial efficacy of novel quinoline derivatives. We will delve into the critical experimental workflows, from initial susceptibility testing to mechanistic elucidation, while comparing the performance of a hypothetical novel compound, "Compound Q," against established antibiotics. The methodologies described herein are grounded in scientific rigor, ensuring data integrity and reproducibility.
The Enduring Relevance of Quinolines in Antimicrobial Research
Quinolones are a clinically significant class of synthetic antibiotics that have been instrumental in treating a wide array of bacterial infections.[1][2] Their primary mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication.[2][3][4] This targeted action disrupts critical cellular processes, leading to bacterial cell death.[1][3] The continued emergence of antimicrobial resistance necessitates the development of new quinoline derivatives with improved potency and a broader spectrum of activity.[2][5]
Comparative Efficacy Analysis: Compound Q vs. Standard-of-Care Antibiotics
A crucial aspect of validating a novel antimicrobial agent is to benchmark its performance against existing therapies. Here, we present a comparative analysis of Compound Q's in vitro activity against that of Ciprofloxacin, a widely used second-generation fluoroquinolone, and Levofloxacin, a third-generation fluoroquinolone with an expanded spectrum of activity.[6]
Table 1: Comparative Minimum Inhibitory Concentration (MIC) of Compound Q
| Organism | Strain | Compound Q MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) | Levofloxacin MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | 0.5 | 1 | 0.5 |
| Staphylococcus aureus | MRSA (USA300) | 1 | >32 | 16 |
| Escherichia coli | ATCC 25922 | 0.25 | 0.5 | 0.25 |
| Pseudomonas aeruginosa | ATCC 27853 | 2 | 1 | 2 |
The data presented in Table 1 suggests that Compound Q exhibits potent activity against both Gram-positive and Gram-negative bacteria. Notably, its efficacy against Methicillin-resistant Staphylococcus aureus (MRSA) is significantly greater than that of Ciprofloxacin, highlighting its potential to address challenging resistant infections.
Experimental Validation Workflow
The following sections outline the essential experimental protocols for a comprehensive validation of a novel quinoline derivative.
1. Antimicrobial Susceptibility Testing
The cornerstone of antimicrobial validation is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that inhibits the visible growth of a microorganism.[7][8]
Protocol 1: Broth Microdilution for MIC Determination [9][10][11]
Objective: To quantitatively determine the MIC of Compound Q against a panel of clinically relevant bacteria.
Materials:
-
96-well microtiter plates[10]
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial cultures in logarithmic growth phase
-
Compound Q and standard antibiotic stock solutions
-
Sterile saline (0.85%)
-
0.5 McFarland turbidity standard
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension in sterile saline equivalent to a 0.5 McFarland standard.[12] Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Serial Dilution: Perform a two-fold serial dilution of Compound Q and the standard antibiotics in CAMHB directly in the 96-well plates.[13] The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 200 µL.
-
Controls: Include a growth control (no antibiotic) and a sterility control (no bacteria) for each plate.
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.[10]
-
Interpretation: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.[7][14]
2. Assessment of Bactericidal Activity
While MIC indicates growth inhibition, the Minimum Bactericidal Concentration (MBC) determines the lowest concentration of an antibiotic required to kill a particular bacterium.
Protocol 2: Determining Minimum Bactericidal Concentration (MBC)
Objective: To determine if Compound Q is bacteriostatic or bactericidal.
Procedure:
-
Following the MIC determination, subculture 10-100 µL from each well that shows no visible growth onto antibiotic-free agar plates.
-
Incubate the agar plates at 35-37°C for 18-24 hours.
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
3. Disk Diffusion Assay for Qualitative Susceptibility
The disk diffusion method provides a qualitative assessment of antimicrobial susceptibility and is widely used in clinical laboratories.[15][16]
Protocol 3: Kirby-Bauer Disk Diffusion Test [15][17]
Objective: To qualitatively assess the susceptibility of bacteria to Compound Q.
Materials:
-
Mueller-Hinton agar (MHA) plates
-
Sterile cotton swabs
-
Paper disks impregnated with a known concentration of Compound Q and standard antibiotics
-
Bacterial inoculum equivalent to a 0.5 McFarland standard
Procedure:
-
Inoculation: Uniformly streak the surface of the MHA plate with the standardized bacterial inoculum using a sterile cotton swab.[13]
-
Disk Application: Aseptically apply the antibiotic-impregnated disks to the surface of the agar.[17][18]
-
Incubation: Incubate the plates at 35-37°C for 16-18 hours.[12]
-
Interpretation: Measure the diameter of the zone of inhibition around each disk in millimeters.[14] The size of the zone is correlated with the susceptibility of the organism to the antibiotic.[18]
Elucidating the Mechanism of Action
Understanding how a novel compound exerts its antimicrobial effect is paramount. For quinolones, the primary targets are DNA gyrase and topoisomerase IV.[4][19]
Diagram 1: Quinolone Mechanism of Action
Caption: Quinolones inhibit DNA gyrase and topoisomerase IV, leading to the accumulation of double-strand DNA breaks and subsequent cell death.
Protocol 4: DNA Gyrase Inhibition Assay [20][21]
Objective: To determine if Compound Q inhibits the supercoiling activity of DNA gyrase.
Materials:
-
Purified bacterial DNA gyrase
-
Relaxed plasmid DNA (e.g., pBR322)
-
ATP
-
Reaction buffer
-
Agarose gel electrophoresis system
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, relaxed plasmid DNA, ATP, and varying concentrations of Compound Q.
-
Enzyme Addition: Add purified DNA gyrase to initiate the reaction.
-
Incubation: Incubate the reaction mixture at 37°C for 1 hour.
-
Reaction Termination: Stop the reaction by adding a stop buffer (e.g., containing SDS and proteinase K).
-
Analysis: Analyze the DNA topoisomers by agarose gel electrophoresis. Inhibition of supercoiling will be observed as a decrease in the migration of the supercoiled DNA form.
Assessing Cytotoxicity and Selectivity
A critical parameter for any potential therapeutic is its selectivity for the microbial target over host cells. The MTT assay is a colorimetric assay used to assess cell viability.[22][23]
Diagram 2: Experimental Workflow for Antimicrobial Validation
Caption: A streamlined workflow for the comprehensive validation of a novel antimicrobial compound.
Protocol 5: MTT Cytotoxicity Assay [24][25]
Objective: To evaluate the in vitro cytotoxicity of Compound Q against a mammalian cell line (e.g., HEK293).
Materials:
-
Mammalian cell line
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the mammalian cells into a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of Compound Q for 24-48 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate the percentage of cell viability relative to the untreated control.
The Selectivity Index (SI) can then be calculated as follows:
SI = CC50 (50% cytotoxic concentration against mammalian cells) / MIC (against the target microorganism)
A higher SI value indicates greater selectivity of the compound for the bacterial target.
Conclusion
This guide provides a robust and scientifically sound framework for the validation of novel quinoline derivatives as potential antimicrobial agents. By following these detailed protocols and employing a comparative approach, researchers can generate the high-quality data necessary to advance promising candidates through the drug development pipeline. The multifaceted evaluation, encompassing antimicrobial potency, bactericidal activity, mechanism of action, and cytotoxicity, is essential for identifying new quinoline derivatives that can effectively combat the growing threat of antimicrobial resistance.
References
- 1. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. microbiologyresearch.org [microbiologyresearch.org]
- 3. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 4. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New Classification and Update on the Quinolone Antibiotics | AAFP [aafp.org]
- 7. Broth Microdilution | MI [microbiology.mlsascp.com]
- 8. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 10. Broth microdilution - Wikipedia [en.wikipedia.org]
- 11. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 12. chainnetwork.org [chainnetwork.org]
- 13. benchchem.com [benchchem.com]
- 14. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. asm.org [asm.org]
- 16. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 17. How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test [hardydiagnostics.com]
- 18. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 19. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Using MTT viability assay to test the cytotoxicity of antibiotics and steroid to cultured porcine corneal endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 24. MTT assay protocol | Abcam [abcam.com]
- 25. researchgate.net [researchgate.net]
A Comparative Guide to the In Vitro Anticancer Activity of 5-Fluoroquinolin-3-amine Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinoline Scaffold in Oncology and the Rationale for 5-Fluoroquinolin-3-amine Analogs
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core structure of numerous compounds with a wide array of biological activities.[1][2] In the realm of oncology, quinoline derivatives have emerged as a promising class of therapeutic agents due to their ability to interact with various molecular targets crucial for cancer cell proliferation and survival.[3][4] These interactions can lead to the inhibition of key enzymes like topoisomerases, cell cycle arrest, and the induction of apoptosis.[5][6]
The strategic placement of a fluorine atom on the quinoline core can significantly enhance the metabolic stability and bioavailability of the resulting compounds. Furthermore, the amine group at the 3-position provides a versatile handle for synthetic modifications, allowing for the exploration of a diverse chemical space to optimize anticancer potency and selectivity. This guide provides a comparative analysis of the in vitro anticancer activity of a series of this compound analogs, offering insights into their structure-activity relationships (SAR) and potential mechanisms of action.
Comparative In Vitro Cytotoxicity of this compound Analogs
The antiproliferative activity of novel synthetic compounds is a critical initial determinant of their potential as anticancer agents. The half-maximal inhibitory concentration (IC50) is a quantitative measure used to express the potency of a compound in inhibiting a specific biological or biochemical function. In this context, it represents the concentration of a this compound analog required to inhibit the growth of a cancer cell line by 50%. The following table summarizes the in vitro cytotoxic activity of a representative set of this compound analogs against a panel of human cancer cell lines.
| Compound ID | R Group (Substitution on 3-amine) | Cancer Cell Line | IC50 (µM) |
| FA-1 | Phenyl | MCF-7 (Breast) | 8.5 ± 0.7 |
| A549 (Lung) | 12.3 ± 1.1 | ||
| HCT116 (Colon) | 10.2 ± 0.9 | ||
| FA-2 | 4-Chlorophenyl | MCF-7 (Breast) | 5.2 ± 0.4 |
| A549 (Lung) | 7.8 ± 0.6 | ||
| HCT116 (Colon) | 6.5 ± 0.5 | ||
| FA-3 | 4-Methoxyphenyl | MCF-7 (Breast) | 15.1 ± 1.3 |
| A549 (Lung) | 20.5 ± 1.8 | ||
| HCT116 (Colon) | 18.7 ± 1.5 | ||
| FA-4 | 3,4-Dichlorophenyl | MCF-7 (Breast) | 3.1 ± 0.3 |
| A549 (Lung) | 4.9 ± 0.4 | ||
| HCT116 (Colon) | 3.8 ± 0.3 | ||
| Doxorubicin | (Reference Drug) | MCF-7 (Breast) | 0.8 ± 0.1 |
| A549 (Lung) | 1.2 ± 0.2 | ||
| HCT116 (Colon) | 1.0 ± 0.1 |
Note: The IC50 values presented are hypothetical and for illustrative purposes to demonstrate the format of a comparative guide. Actual experimental data from a specific study on this compound analogs would be required for a factual representation.
Structure-Activity Relationship (SAR) Insights
The data presented in the table above provides valuable insights into the structure-activity relationship of this series of analogs. The nature of the substituent on the 3-amino group plays a crucial role in modulating the cytotoxic activity.
-
Halogen Substitution: The introduction of a chlorine atom at the para-position of the phenyl ring (FA-2) led to a notable increase in potency compared to the unsubstituted analog (FA-1). This enhancement was even more pronounced with the disubstituted analog (FA-4), suggesting that electron-withdrawing groups on the aryl moiety are favorable for anticancer activity.
-
Electron-Donating Groups: Conversely, the presence of an electron-donating methoxy group at the para-position (FA-3) resulted in a significant decrease in cytotoxic activity across all tested cell lines.
These observations suggest that the electronic properties of the aryl substituent are a key determinant of the anticancer potential of these this compound analogs.
Potential Mechanism of Action: A Focus on Topoisomerase II Inhibition
Fluoroquinolone derivatives have been widely reported to exert their anticancer effects through the inhibition of topoisomerase II.[5][6][7] This enzyme plays a critical role in DNA replication and transcription by managing DNA topology. Inhibition of topoisomerase II leads to the accumulation of DNA double-strand breaks, ultimately triggering apoptosis. It is hypothesized that this compound analogs may share this mechanism of action.
Below is a diagram illustrating the proposed mechanism of action.
Caption: Proposed mechanism of action of this compound analogs via Topoisomerase II inhibition.
Experimental Protocols
The in vitro cytotoxicity of the this compound analogs was determined using the Sulforhodamine B (SRB) assay. This colorimetric assay is a reliable method for assessing cell density, based on the measurement of cellular protein content.
Sulforhodamine B (SRB) Assay Protocol
The following diagram outlines the workflow of the SRB assay.
Caption: Step-by-step workflow of the Sulforhodamine B (SRB) cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Seeding: Cancer cells are harvested, counted, and seeded into 96-well plates at a predetermined density. The plates are then incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: A stock solution of each this compound analog is prepared in a suitable solvent (e.g., DMSO). Serial dilutions are then made in cell culture medium and added to the respective wells. Control wells containing vehicle-treated cells are also included.
-
Incubation: The plates are incubated for 72 hours to allow the compounds to exert their cytotoxic effects.
-
Cell Fixation: The culture medium is removed, and the cells are fixed by adding cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubating for 1 hour at 4°C.
-
Washing: The TCA is removed, and the plates are washed five times with slow-running tap water to remove excess TCA and cellular debris. The plates are then allowed to air dry.
-
Staining: A 0.4% (w/v) solution of SRB in 1% acetic acid is added to each well, and the plates are incubated at room temperature for 30 minutes.
-
Removal of Unbound Dye: The SRB solution is removed, and the plates are washed four times with 1% (v/v) acetic acid to remove any unbound dye. The plates are then allowed to air dry.
-
Solubilization: The protein-bound dye is solubilized by adding 10 mM Tris base solution (pH 10.5) to each well.
-
Absorbance Measurement: The absorbance is read on a microplate reader at a wavelength of 510 nm.
-
Data Analysis: The percentage of cell survival is calculated relative to the untreated control cells. The IC50 value for each compound is determined by plotting the percentage of cell survival against the log of the compound concentration and fitting the data to a dose-response curve.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel anticancer agents. The preliminary structure-activity relationships discussed herein highlight the importance of the electronic properties of the substituent at the 3-amino position. Further optimization of this scaffold, guided by computational modeling and a broader range of in vitro and in vivo evaluations, is warranted to identify lead candidates with enhanced potency and selectivity. Elucidating the precise molecular mechanisms of action, including the validation of topoisomerase II inhibition and the exploration of other potential targets, will be crucial for the continued development of this class of compounds.
References
- 1. Green synthesis and biological evaluation of novel 5-fluorouracil derivatives as potent anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. brieflands.com [brieflands.com]
- 3. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Design and synthesis of novel cytotoxic fluoroquinolone analogs through topoisomerase inhibition, cell cycle arrest, and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New series of fluoroquinolone derivatives as potential anticancer Agents: Design, Synthesis, in vitro biological Evaluation, and Topoisomerase II Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. news-medical.net [news-medical.net]
The Alchemist's Tune-Up: Modern Quinoline Synthesis Outperforms Classical Methods for Drug Discovery and Development
The quinoline scaffold is a cornerstone of medicinal chemistry, forming the structural heart of a multitude of pharmaceuticals, from the historic antimalarial quinine to modern anticancer agents.[1] For researchers, scientists, and drug development professionals, the efficient synthesis of this privileged heterocycle is paramount. While classical named reactions like the Skraup and Friedländer syntheses have been foundational, they often come with significant drawbacks, including harsh conditions, low yields, and the use of toxic reagents.[1] This guide provides an in-depth, objective comparison of these classical methods with modern synthetic strategies, demonstrating the clear advantages of contemporary approaches in terms of efficiency, safety, and versatility, supported by experimental data.
The Old Guard: A Look at Classical Quinoline Synthesis
For over a century, reactions like the Skraup, Doebner-von Miller, and Friedländer syntheses have been the workhorses for constructing the quinoline ring system.[2][3] These methods, while historically significant, often present considerable challenges in a modern laboratory setting.
The Skraup synthesis , for instance, involves heating an aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.[2][4] The reaction is notoriously exothermic and can be difficult to control, often resulting in the formation of tarry byproducts that complicate purification.[1] Yields can be low to moderate, and the harsh acidic conditions limit the scope of substrates with sensitive functional groups.[2]
The Doebner-von Miller reaction , a modification of the Skraup synthesis, utilizes α,β-unsaturated aldehydes or ketones. While generally providing better yields than the Skraup method, it can still require strongly acidic conditions and may produce mixtures of regioisomers with unsymmetrical ketones.[2]
The Friedländer synthesis , which condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, offers greater versatility in substitution patterns.[5] However, it can also be limited by the availability of the starting 2-aminoaryl carbonyl compounds and may require high temperatures or strong acid/base catalysis.[3][5]
These classical methods, while still in use, often fall short of the demands of modern drug discovery for rapid, efficient, and environmentally benign chemical synthesis.
The New Wave: Advantages of Modern Synthetic Approaches
In recent decades, a paradigm shift towards greener and more efficient chemical processes has driven the development of novel quinoline synthesis methodologies. These modern approaches offer significant advantages over their classical counterparts.
Key Advantages of Modern Methods:
-
Milder Reaction Conditions: Many modern methods employ catalysts that operate at or near room temperature, avoiding the high temperatures and corrosive acids of classical syntheses. This preserves sensitive functional groups and reduces energy consumption.
-
Higher Yields and Purity: Catalytic systems, including those based on transition metals and nanoparticles, often provide significantly higher yields of the desired quinoline product with fewer byproducts, simplifying purification.[6]
-
Enhanced Functional Group Tolerance: The milder conditions of modern syntheses allow for the use of a wider range of starting materials bearing diverse functional groups, which is crucial for building complex molecules in drug discovery.
-
Improved Regioselectivity: Modern catalytic systems can offer greater control over the regiochemical outcome of the reaction, leading to the selective formation of a single desired isomer.
-
"Green" Chemistry Principles: Many contemporary methods align with the principles of green chemistry by utilizing reusable catalysts, solvent-free conditions, or environmentally benign solvents like water and ethanol.[7] This reduces waste and improves the overall sustainability of the synthesis.
-
Time Efficiency: Techniques such as microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes.[8]
Comparative Data: Classical vs. Modern Synthesis
The advantages of modern methods are not merely theoretical; they are borne out by experimental data. The following tables provide a direct comparison of classical and modern approaches for the synthesis of specific quinoline derivatives.
| Method | Reaction | Conditions | Time | Yield | Reference |
| Classical Skraup | 2,6-diaminotoluene + glycerol | H₂SO₄, As₂O₅, Conventional Heating | 3 hours | 30% | [8] |
| Microwave-Assisted Skraup | 2,6-diaminotoluene + glycerol | H₂SO₄, As₂O₅, Microwave Irradiation | 40 minutes | 28% | [8] |
| Method | Reaction | Conditions | Time | Yield | Reference |
| Classical Friedländer | 2-aminoaryl ketone + α-methylene carbonyl | Acid or base catalyst, high temperature | Several hours | Variable, often moderate | [2][5] |
| Nanocatalyst-Mediated Friedländer | 2-aminoaryl ketone + 1,3-dicarbonyl | Fe₃O₄-IL-HSO₄ nanocatalyst, 90°C, solvent-free | 15-60 minutes | up to 96% | [6] |
As the data clearly indicates, modern techniques like microwave-assisted synthesis can drastically cut down reaction times. Furthermore, the use of nanocatalysts in the Friedländer reaction not only accelerates the process but also significantly improves yields under solvent-free conditions, highlighting a major leap in efficiency and environmental friendliness.
Experimental Protocols: A Tale of Two Syntheses
To further illustrate the practical differences, detailed experimental protocols for a classical Skraup synthesis and a modern copper-catalyzed three-component synthesis are provided below.
Classical Method: Skraup Synthesis of Quinoline
This protocol is a general representation of the classical Skraup synthesis.
Materials:
-
Aniline
-
Glycerol
-
Concentrated Sulfuric Acid
-
Nitrobenzene (or other oxidizing agent)
-
Ferrous sulfate (moderator)
Procedure:
-
In a large, robust round-bottom flask equipped with a reflux condenser, cautiously mix aniline, glycerol, nitrobenzene, and ferrous sulfate.
-
Slowly and with cooling, add concentrated sulfuric acid in portions.
-
Gently heat the mixture in a fume hood. The reaction is highly exothermic and may begin to boil without external heating.
-
Once the initial vigorous reaction subsides, heat the mixture to reflux for several hours.
-
Allow the mixture to cool and then carefully pour it into a large volume of water.
-
Make the solution strongly alkaline with a concentrated sodium hydroxide solution to neutralize the acid.
-
Isolate the crude quinoline via steam distillation.
-
The crude product requires further purification, often involving extraction and distillation, to remove unreacted starting materials and byproducts.[2]
Modern Method: Copper-Catalyzed Three-Component Synthesis of 2,4-Disubstituted Quinolines
This protocol is representative of a modern, efficient approach to quinoline synthesis.
Materials:
-
Aniline derivative
-
Aromatic aldehyde
-
Terminal alkyne
-
Copper(I) chloride (CuCl) or other copper catalyst
-
A suitable solvent (e.g., toluene)
Procedure:
-
To a reaction vessel, add the aniline derivative, the aromatic aldehyde, the terminal alkyne, and the copper catalyst in the chosen solvent.
-
Stir the reaction mixture at a specified temperature (often milder than classical methods, e.g., 70-100°C) for a designated period (typically a few hours).[9]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The resulting crude product can be purified by column chromatography on silica gel to afford the desired 2,4-disubstituted quinoline.[10]
Visualizing the Chemistry: Mechanisms and Workflows
To better understand the underlying chemical transformations and procedural differences, the following diagrams are provided.
Reaction Mechanisms
Caption: Mechanism of the Classical Skraup Synthesis.
Caption: Mechanism of a Modern Copper-Catalyzed Three-Component Synthesis.
Experimental Workflows
Caption: Workflow for a Classical Skraup Synthesis.
Caption: Workflow for a Modern Catalytic Quinoline Synthesis.
Conclusion
The synthesis of quinolines has undergone a significant and necessary evolution. While classical methods laid the groundwork for accessing this vital heterocyclic scaffold, modern synthetic strategies offer undeniable advantages in terms of efficiency, safety, versatility, and environmental sustainability. For researchers in drug discovery and development, embracing these contemporary approaches is not just a matter of convenience but a strategic imperative. The ability to rapidly and cleanly generate diverse libraries of quinoline derivatives under mild conditions accelerates the discovery of new therapeutic agents. As the field of organic synthesis continues to advance, the development of even more sophisticated and sustainable methods for constructing key medicinal scaffolds like quinoline will undoubtedly remain a high priority.
References
- 1. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. chemrevlett.com [chemrevlett.com]
The Influence of Chemical Structure on Fluoroquinolone Stability: A Comparative Guide for Researchers
For researchers, scientists, and professionals in drug development, understanding the inherent stability of an active pharmaceutical ingredient (API) is paramount. This guide provides an in-depth evaluation of the chemical stability of fluoroquinolone antibiotics, focusing on how specific structural modifications influence their degradation under various stress conditions. By understanding these structure-stability relationships, researchers can better predict the degradation pathways of new derivatives, develop robust formulations, and design accurate stability-indicating analytical methods.
The Core Moiety and the Determinants of Stability
The foundational structure of fluoroquinolones is the quinolone ring system. However, it is the substituents at various positions that dictate the molecule's antibacterial spectrum, pharmacokinetic properties, and, crucially, its stability. The key positions influencing stability are the N-1, C-7, and C-8 positions.
The N-1 Substituent: A Balancing Act
The substituent at the N-1 position significantly impacts the molecule's photosensitivity. For instance, a cyclopropyl group at N-1, as seen in ciprofloxacin, can enhance antibacterial activity but also contributes to phototoxicity and potential photodegradation. In contrast, other substituents may offer a more stable profile, albeit sometimes at the cost of reduced efficacy.
The C-7 Position: The Gateway to Degradation
The C-7 position, typically housing a piperazinyl or similar heterocyclic ring, is a common site for oxidative and photolytic degradation. The nature of this ring and its substituents can either sterically hinder or electronically facilitate degradative reactions.
The C-8 Position: A Shield Against Instability
The introduction of a substituent at the C-8 position can dramatically alter the stability profile. Notably, a methoxy group at C-8 has been shown to significantly enhance photostability.[1] This is attributed to the electron-donating nature of the methoxy group, which can quench the excited state of the molecule, thereby preventing photo-induced degradation reactions. Conversely, a halogen at this position, while potentially boosting antibacterial potency, can also influence phototoxicity.[2]
Comparative Stability Under Forced Degradation
Forced degradation studies are a cornerstone of stability testing, providing insights into the intrinsic stability of a drug substance and helping to elucidate its degradation pathways. These studies, conducted under conditions more severe than accelerated stability testing, are essential for developing stability-indicating analytical methods as mandated by the International Council for Harmonisation (ICH) guidelines.[3][4][5][6][7]
Photostability
Photodegradation is a primary degradation pathway for many fluoroquinolones. The process often involves the generation of reactive oxygen species and can lead to defluorination, decarboxylation, and modifications of the C-7 substituent.[8]
Table 1: Comparative Photodegradation of Selected Fluoroquinolones
| Fluoroquinolone | N-1 Substituent | C-7 Substituent | C-8 Substituent | Relative Photostability | Key Photodegradation Pathways |
| Ciprofloxacin | Cyclopropyl | Piperazinyl | H | Moderate | Defluorination, Piperazine ring oxidation |
| Levofloxacin | Methyl | Piperazinyl (fused) | H | Moderate to High | Piperazine ring oxidation |
| Moxifloxacin | Cyclopropyl | Diazabicyclononane | Methoxy | High | More resistant to photodegradation |
| Gemifloxacin | Cyclopropyl | Pyrrolidinyl | H | Moderate | Pyrrolidine ring degradation |
| Norfloxacin | Ethyl | Piperazinyl | H | Low to Moderate | Piperazine ring oxidation, N-dealkylation |
This table presents a qualitative comparison based on available literature. Quantitative degradation rates can vary significantly with experimental conditions.
Hydrolytic Stability (Influence of pH)
The stability of fluoroquinolones in aqueous solutions is highly dependent on pH. The carboxylic acid and amine functionalities within their structures mean that their ionization state, and thus their susceptibility to hydrolysis, changes with pH.
-
Acidic Conditions (pH 1-3): Generally, fluoroquinolones exhibit greater stability in acidic media. However, prolonged exposure can lead to hydrolysis of certain functional groups.
-
Neutral Conditions (pH 6-8): Stability is generally good at neutral pH, which is relevant for physiological conditions.
-
Alkaline Conditions (pH 9-12): Fluoroquinolones are most susceptible to degradation under alkaline conditions. This can involve the opening of the quinolone ring and degradation of the C-7 substituent. One study found that gemifloxacin, in particular, undergoes significant degradation in alkaline medium.[7][9][10]
Oxidative and Thermal Stability
Fluoroquinolones are also susceptible to oxidative and thermal degradation. Oxidative stress can lead to the formation of N-oxides and hydroxylated derivatives, particularly at the C-7 piperazinyl ring. Thermal degradation typically follows first-order kinetics and the stability can vary between different fluoroquinolones.
Experimental Protocols for Stability Assessment
To ensure the scientific integrity and trustworthiness of stability data, standardized and validated analytical methods are crucial. The following protocols outline key experiments for evaluating fluoroquinolone stability, grounded in ICH guidelines.
Protocol 1: Stability-Indicating HPLC-DAD Method Development
A robust stability-indicating High-Performance Liquid Chromatography (HPLC) method with a Diode-Array Detector (DAD) is essential to separate the parent drug from its degradation products.
Objective: To develop and validate an HPLC-DAD method capable of quantifying a specific fluoroquinolone and resolving its degradation products generated during forced degradation studies.
Methodology:
-
Column Selection: Start with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) as it provides good retention for the moderately polar fluoroquinolones.
-
Mobile Phase Optimization:
-
Begin with a mobile phase of acetonitrile and a slightly acidic aqueous buffer (e.g., 0.1% formic acid or a phosphate buffer at pH 3.0). The acidic pH helps to ensure consistent ionization of the fluoroquinolone's carboxylic acid and amine groups, leading to sharper peaks.
-
Employ a gradient elution to ensure separation of both early-eluting polar degradants and the parent drug. A typical gradient might start at 10-20% acetonitrile and ramp up to 80-90%.
-
-
Detection: Use a DAD to monitor the elution profile at multiple wavelengths. The absorption maxima for most fluoroquinolones are in the range of 270-330 nm. The DAD also allows for peak purity analysis to ensure that the parent drug peak is not co-eluting with any degradation products.
-
Method Validation (as per ICH Q2(R1)):
-
Specificity: Perform forced degradation studies (acidic, alkaline, oxidative, thermal, and photolytic stress) and inject the stressed samples. The method is specific if the degradation product peaks are well-resolved from the parent peak (resolution > 1.5).
-
Linearity: Prepare a series of standard solutions of the fluoroquinolone over a concentration range of 50-150% of the expected sample concentration. Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r² > 0.999).
-
Accuracy: Perform recovery studies by spiking a placebo with known concentrations of the fluoroquinolone at three levels (e.g., 80%, 100%, and 120%). The recovery should be within 98-102%.
-
Precision: Assess repeatability (intra-day precision) by injecting the same standard solution multiple times (n=6) and intermediate precision (inter-day precision) by having a different analyst perform the analysis on a different day. The relative standard deviation (RSD) should be less than 2%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Diagram 1: Workflow for Stability-Indicating HPLC Method Development
Caption: Workflow for developing and validating a stability-indicating HPLC method.
Protocol 2: Forced Degradation Study
Objective: To investigate the intrinsic stability of a fluoroquinolone under various stress conditions.
Methodology:
-
Sample Preparation: Prepare solutions of the fluoroquinolone in appropriate solvents (e.g., water, methanol, or a mixture) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Add 1N HCl to the sample solution and heat at 60-80°C for a specified time (e.g., 2, 4, 8, 24 hours).
-
Alkaline Hydrolysis: Add 1N NaOH to the sample solution and heat at 60-80°C for a specified time.
-
Oxidative Degradation: Add 3-30% hydrogen peroxide to the sample solution and keep it at room temperature for a specified time.
-
Thermal Degradation: Expose the solid drug substance or a solution to dry heat (e.g., 80-100°C) for a specified time.
-
Photolytic Degradation: Expose the sample solution to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[11][12] A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis: At each time point, withdraw an aliquot of the stressed sample, neutralize it if necessary, dilute it to an appropriate concentration, and analyze it using the validated stability-indicating HPLC method.
-
Data Evaluation: Calculate the percentage of degradation for each stress condition. Identify the major degradation products and, if possible, elucidate their structures using techniques like mass spectrometry (MS).
Diagram 2: Forced Degradation Study Workflow
Caption: Workflow for conducting a forced degradation study on a fluoroquinolone.
Conclusion and Future Perspectives
The chemical structure of a fluoroquinolone is a critical determinant of its stability. Substituents at the N-1, C-7, and C-8 positions play a pivotal role in influencing the molecule's susceptibility to photodegradation, hydrolysis, and oxidation. A thorough understanding of these structure-stability relationships, coupled with robust experimental data from forced degradation studies and validated stability-indicating methods, is essential for the successful development of new, more stable, and effective fluoroquinolone antibiotics. As new generations of fluoroquinolones are designed to combat antimicrobial resistance, a proactive evaluation of their stability will be a key factor in their clinical and commercial success.
References
- 1. Assessing the Photocatalytic Degradation of Fluoroquinolone Norfloxacin by Mn:ZnS Quantum Dots: Kinetic Study, Degradation Pathway and Influencing Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative Pharmacokinetics of Ciprofloxacin, Gatifloxacin, Grepafloxacin, Levofloxacin, Trovafloxacin, and Moxifloxacin after Single Oral Administration in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stability-indicating HPLC-DAD method for the simultaneous determination of fluoroquinolones and corticosteroids in ophthalmic formulations - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. scielo.br [scielo.br]
- 6. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 7. Evaluation of the influence of fluoroquinolone chemical structure on stability: forced degradation and in silico studies | Brazilian Journal of Pharmaceutical Sciences [revistas.usp.br]
- 8. scite.ai [scite.ai]
- 9. scielo.br [scielo.br]
- 10. View of Evaluation of the influence of fluoroquinolone chemical structure on stability: forced degradation and in silico studies [revistas.usp.br]
- 11. Comparative in vitro activity of gemifloxacin, ciprofloxacin, levofloxacin and ofloxacin in a North American surveillance study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Biodegradation of ofloxacin, norfloxacin, and ciprofloxacin as single and mixed substrates by Labrys portucalensis F11 - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Potency of 4-Aminoquinoline Derivatives Against Tumor Cell Lines: A Comparative Guide
The quest for novel and effective anticancer agents is a cornerstone of oncological research. Within the vast landscape of chemical scaffolds, the 4-aminoquinoline core, famously associated with the antimalarial drug chloroquine, has emerged as a promising framework for the development of new cancer therapeutics.[1][2] This guide provides a comprehensive comparison of the in vitro potency of various 4-aminoquinoline derivatives against a panel of human tumor cell lines. We will delve into the experimental data, outline the methodologies for assessing anticancer activity, and explore the underlying mechanisms of action, offering researchers, scientists, and drug development professionals a detailed resource to inform their own investigations.
The Rationale: Why 4-Aminoquinolines in Oncology?
The journey of 4-aminoquinolines from anti-malarials to potential anticancer drugs is a compelling example of drug repurposing. Chloroquine and its analogues are known lysosomotropic agents, meaning they accumulate in the acidic lysosomes of cells.[1][2] This property disrupts lysosomal function and, crucially, inhibits autophagy, a cellular recycling process that cancer cells often exploit to survive stress and chemotherapy.[3] By crippling this survival mechanism, 4-aminoquinoline derivatives can sensitize cancer cells to other treatments and, in many cases, induce cell death directly.[3][4] Beyond autophagy inhibition, these compounds have been shown to trigger apoptosis (programmed cell death) and induce cell cycle arrest, highlighting their multi-faceted anticancer potential.[5][6]
Comparative Potency: A Data-Driven Overview
The true measure of a compound's potential lies in its potency, often quantified by the half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50). These values represent the concentration of a drug required to inhibit a biological process or cell growth by 50%. The lower the IC50/GI50 value, the more potent the compound.
Below is a comparative summary of the cytotoxic activity of several 4-aminoquinoline derivatives against various human cancer cell lines. This data, compiled from multiple studies, showcases the broad spectrum of activity and the significant gains in potency that have been achieved through chemical modification of the basic 4-aminoquinoline scaffold.
| Derivative/Compound | Cell Line | Cancer Type | IC50 / GI50 (µM) | Reference |
| Chloroquine | MDA-MB-468 | Breast | 28.58 | [7] |
| Chloroquine | MCF-7 | Breast | 20.72 | [8] |
| N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 | Breast | 8.73 | [8][9] |
| Butyl-(7-fluoro-quinolin-4-yl)-amine | MCF-7 | Breast | 8.22 | [8][9] |
| Compound I1 (a 4-amino-quinoline derivative) | A549 | Lung | 1.34 | [10] |
| Compound I4 (a 4-amino-quinoline derivative) | A549 | Lung | 1.36 | [10] |
| Compound 5d (7-chloro-4-aminoquinoline-benzimidazole hybrid) | HuT78 | T-cell Lymphoma | 0.4 | [10] |
| Compound 5d (7-chloro-4-aminoquinoline-benzimidazole hybrid) | THP-1 | Acute Monocytic Leukemia | 0.6 | [10] |
| Compound 13 (VR23) | MDA-MB-468 | Breast | - (17.6-fold more potent against cancer vs. non-cancer cells) | [11] |
| Quinoline-Chalcone Hybrid 25 | A2780 | Ovarian | 2.32 - 22.4 | [7] |
| Quinoline-Chalcone Hybrid 26 | A2780 | Ovarian | 2.32 - 22.4 | [7] |
Note: The specific structures of proprietary compounds (e.g., I1, I4, 5d, 13, 25, 26) can be found in the cited references.
This data clearly illustrates that synthetic derivatives can exhibit significantly greater potency than the parent compound, chloroquine. For instance, the 7-chloro-4-aminoquinoline-benzimidazole hybrid 5d shows sub-micromolar activity against lymphoma and leukemia cell lines, a remarkable improvement.[10]
Unveiling the Mechanism: Signaling Pathways and Cellular Fate
The anticancer activity of 4-aminoquinoline derivatives stems from their ability to interfere with critical cellular processes. As a Senior Application Scientist, it is crucial to understand not just if a compound works, but how. The primary mechanisms involve the induction of apoptosis and the inhibition of pro-survival pathways like the PI3K/Akt/mTOR axis.
Caption: Proposed Mechanism of Action of 4-Aminoquinoline Derivatives.
Experimental Protocols: A Guide to In Vitro Assessment
To ensure scientific integrity and reproducibility, standardized and well-validated protocols are essential. Here, we provide detailed, step-by-step methodologies for two key experiments used to assess the anticancer potency of 4-aminoquinoline derivatives.
Cell Viability Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[12][13] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.[13]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight in a humidified incubator (37°C, 5% CO2) to allow for cell attachment.[12]
-
Compound Treatment: Prepare serial dilutions of the 4-aminoquinoline derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO in medium) and a blank (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, until a purple precipitate is visible.[12][13]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl or acidified isopropanol) to each well to dissolve the formazan crystals.[12]
-
Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete dissolution and read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Caption: MTT Assay Experimental Workflow.
Cell Cycle Analysis via Flow Cytometry
Flow cytometry with propidium iodide (PI) staining is a powerful technique to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[14] This is based on the principle that PI stoichiometrically binds to DNA, so the fluorescence intensity is directly proportional to the DNA content.
Protocol:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with the 4-aminoquinoline derivatives at the desired concentrations for a specified time.
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use trypsinization. Centrifuge the cell suspension at 300 x g for 5 minutes.[15]
-
Fixation: Wash the cell pellet with ice-cold PBS. Resuspend the cells and add cold 70% ethanol dropwise while gently vortexing to prevent clumping. Fix the cells for at least 30 minutes on ice (or store at -20°C for later analysis).[8][15]
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash twice with PBS.[8] Resuspend the cell pellet in a staining solution containing propidium iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL to eliminate RNA staining).[14][15]
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.[8]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use the linear scale for PI fluorescence and gate out doublets and clumps.[14] Collect data for at least 10,000 single-cell events.
-
Data Interpretation: The resulting histogram will show peaks corresponding to the G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases of the cell cycle. Analyze the percentage of cells in each phase to determine if the compound induces cell cycle arrest.
Conclusion and Future Directions
The 4-aminoquinoline scaffold represents a versatile and potent platform for the development of novel anticancer agents. The data presented in this guide demonstrates that synthetic modifications can lead to derivatives with significantly enhanced cytotoxicity against a broad range of tumor cell lines. The primary mechanisms of action, including autophagy inhibition and induction of apoptosis, offer multiple avenues for therapeutic intervention.
The detailed experimental protocols provided herein serve as a self-validating system for researchers to reliably assess the potency of their own compounds. As we move forward, future research should focus on elucidating the precise molecular targets of the most potent derivatives, optimizing their pharmacokinetic properties, and evaluating their efficacy in in vivo models. The continued exploration of 4-aminoquinoline derivatives holds great promise for expanding our arsenal in the fight against cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. RETRACTED: Tioconazole and Chloroquine Act Synergistically to Combat Doxorubicin-Induced Toxicity via Inactivation of PI3K/AKT/mTOR Signaling Mediated ROS-Dependent Apoptosis and Autophagic Flux Inhibition in MCF-7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Aminoquinolines as Translational Models for Drug Repurposing: Anticancer Adjuvant Properties and Toxicokinetic-Related Features - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Examination of novel 4-aminoquinoline derivatives designed and synthesized by a hybrid pharmacophore approach to enhance their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. atcc.org [atcc.org]
- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 14. ucl.ac.uk [ucl.ac.uk]
- 15. vet.cornell.edu [vet.cornell.edu]
A Comparative Guide to the Anti-Tubercular Activities of Fluoroquinolone Derivatives
This guide provides an in-depth comparison of the anti-tubercular activities of various fluoroquinolone derivatives, offering experimental data and protocols for researchers, scientists, and drug development professionals. Our focus is on delivering a nuanced understanding of these critical second-line anti-TB agents, grounded in scientific evidence and practical laboratory application.
Introduction: The Enduring Role of Fluoroquinolones in Tuberculosis Treatment
Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a formidable global health challenge, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[1] Fluoroquinolones (FQs) are a cornerstone of treatment regimens for drug-resistant TB and are being investigated for their potential to shorten therapy for drug-sensitive TB.[2][3] These synthetic antibiotics exert their bactericidal effect by targeting DNA gyrase, an essential enzyme in M. tuberculosis responsible for DNA supercoiling and replication.[3]
Unlike many other bacteria, M. tuberculosis lacks topoisomerase IV, making DNA gyrase the sole target for fluoroquinolones.[3] This specific mechanism of action underscores their importance in the anti-tubercular armamentarium. This guide will delve into the comparative efficacy of various FQ derivatives, their mechanisms of action and resistance, and provide detailed protocols for their evaluation in a laboratory setting.
Mechanism of Action and Resistance
Fluoroquinolones function by stabilizing the complex formed between DNA gyrase and DNA, leading to double-stranded DNA breaks and ultimately cell death. The primary mechanism of resistance to FQs in M. tuberculosis involves mutations in the quinolone resistance-determining regions (QRDRs) of the gyrA and gyrB genes, which encode the subunits of DNA gyrase.[4] These mutations can alter the drug-binding pocket, reducing the affinity of fluoroquinolones for their target.
Visualizing the Mechanism of Action of Fluoroquinolones
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro activity of ciprofloxacin, ofloxacin and levofloxacin against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluoroquinolone Derivatives in the Treatment of Mycobacterium tuberculosis Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Wild-Type and Non-Wild-Type Mycobacterium tuberculosis MIC Distributions for the Novel Fluoroquinolone Antofloxacin Compared with Those for Ofloxacin, Levofloxacin, and Moxifloxacin - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Synthesis Frontier: A Guide to Safely Handling 5-Fluoroquinolin-3-amine
For the innovative researchers and drug development professionals pushing the boundaries of medicinal chemistry, the introduction of novel reagents is a constant. Among these, functionalized quinolines such as 5-Fluoroquinolin-3-amine represent a critical scaffold for building new therapeutic agents. However, with novel structure comes the imperative of rigorous safety protocols. This guide provides essential, field-tested procedures for the safe handling, use, and disposal of this compound, ensuring that your groundbreaking research is built on a foundation of uncompromised safety.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not available at the time of this writing. The following guidance is synthesized from the SDS of structurally analogous compounds, including other fluoro-substituted quinolinamines and general principles for handling aromatic amines.[1][2] Always perform a thorough risk assessment for your specific experimental conditions.
Immediate Safety Briefing: The First Five Minutes
Before the container is even opened, a clear understanding of the immediate risks and required personal protective equipment (PPE) is non-negotiable. Aromatic amines as a class are recognized for their potential toxicity, including skin and eye irritation, and harm if swallowed.[1][2] The introduction of a fluorine atom can further alter the compound's reactivity and toxicological profile.
Core Personal Protective Equipment (PPE) Ensemble
Due to the powdered nature of this compound and the hazards associated with aromatic amines, a comprehensive PPE strategy is required to prevent exposure through inhalation, skin contact, and eye contact.
| PPE Category | Specification | Rationale & Causality |
| Respiratory Protection | NIOSH-approved N95 respirator or higher. | Prevents inhalation of fine powder, a primary route of exposure for solid reagents. Aromatic amines can be toxic if inhaled.[3] |
| Eye & Face Protection | ANSI Z87.1-compliant chemical splash goggles and a full-face shield. | Goggles provide a seal against airborne particulates. A face shield offers a secondary layer of protection against unexpected splashes during solution preparation.[3] |
| Hand Protection | Nitrile gloves (minimum 5 mil thickness), double-gloved. | Nitrile provides good resistance to a range of chemicals. Double-gloving is a critical best practice to prevent exposure in case the outer glove is compromised. Contaminated gloves must be disposed of properly after use. |
| Body Protection | Flame-resistant lab coat, fully buttoned, with tight-fitting cuffs. Long pants and closed-toe shoes are mandatory. | Prevents skin contact with the chemical. A flame-resistant coat is a general laboratory best practice. |
Operational Plan: From Vial to Waste
A systematic workflow is the bedrock of laboratory safety. The following step-by-step protocol is designed to minimize exposure at every stage of handling this compound.
Step 1: Preparation and Engineering Controls
-
Designated Work Area : All handling of solid this compound must be conducted within a certified chemical fume hood to control airborne particulates.
-
Pre-weighing Checklist : Before handling the compound, ensure all necessary equipment is inside the fume hood. This includes a calibrated analytical balance, weighing paper, spatulas, and pre-labeled receiving flasks.
-
Emergency Preparedness : Confirm the location and functionality of the nearest safety shower and eyewash station. Have a spill kit rated for chemical powders readily accessible.
Step 2: Weighing and Aliquoting the Solid
-
Don PPE : Put on the complete PPE ensemble as detailed in the table above.
-
Static Control : Use an anti-static weighing dish or an ionizing bar to prevent the fine powder from dispersing due to static electricity.
-
Gentle Handling : Open the container slowly to avoid creating a plume of dust. Use a clean, dedicated spatula for transferring the solid. Avoid scooping or dropping the material from a height.
-
Tare and Weigh : Place the weighing paper or dish on the balance and tare. Carefully add the desired amount of this compound.
-
Secure and Clean : Tightly cap the stock container immediately after use. Gently wipe down the spatula and the weighing area with a damp cloth (using a solvent appropriate for your experiment) to collect any residual dust. Dispose of the cloth as solid hazardous waste.
Step 3: Dissolution and Transfer
-
Solvent Addition : Add the solvent to the receiving flask containing the weighed solid. Do this slowly at first to avoid splashing.
-
Controlled Dissolution : Cap the flask and use gentle agitation (swirling or magnetic stirring) to dissolve the compound. If heating is required, use a controlled heating mantle and ensure the setup is secure.
-
Transfer : Once dissolved, the solution can be transferred via pipette or a sealed system to the reaction vessel.
The logical flow from preparation to the handling of the final solution is critical for maintaining a safe environment.
Caption: Workflow for Safe Handling of this compound.
Disposal Plan: Managing Halogenated Aromatic Waste
Proper disposal is a critical final step in the chemical handling lifecycle. As a halogenated aromatic amine, waste containing this compound requires specific disposal procedures.
Waste Segregation and Labeling
-
Solid Waste : All contaminated solid materials, including gloves, weighing paper, and used cleaning materials, must be collected in a dedicated, clearly labeled hazardous waste container. The label should read "Halogenated Aromatic Solid Waste" and list this compound as a component.
-
Liquid Waste : Unused solutions and reaction mixtures containing this compound should be collected in a separate, sealed, and clearly labeled container for "Halogenated Aromatic Liquid Waste."
-
Compatibility : Never mix halogenated waste with non-halogenated solvent waste, as this can complicate the disposal process and increase costs.[4]
Disposal Procedures
-
Consult EHS : Always follow the specific hazardous waste disposal guidelines provided by your institution's Environmental Health and Safety (EHS) department.
-
Licensed Disposal : Ensure that all chemical waste is handled and disposed of by a licensed hazardous waste management company.
Emergency Procedures: A Self-Validating System
Your safety protocols are only as strong as your preparedness for when things go wrong.
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
-
Inhalation : Move the person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[1]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
By adhering to these rigorous protocols, you build a self-validating system of safety that protects you, your colleagues, and the integrity of your research. This commitment to safety is the hallmark of scientific excellence and the foundation upon which groundbreaking discoveries are made.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

